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Core Science & Biosynthesis

Foundational

Glucocamelinin: Structural Elucidation and Physicochemical Characterization

Topic: Chemical Structure and Molecular Weight of Glucocamelinin Content Type: Technical Reference Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Glucocamelinin (10...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Molecular Weight of Glucocamelinin Content Type: Technical Reference Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is a long-chain aliphatic glucosinolate predominantly isolated from the seeds and press cake of Camelina sativa (gold-of-pleasure or false flax).[1][2] As a secondary metabolite, it represents a critical target for agricultural biotechnology and pharmacological research due to the bioactivity of its hydrolysis product, 10-methylsulfinyldecyl isothiocyanate. This guide provides a definitive breakdown of its chemical structure, molecular weight parameters, and analytical behavior, serving as a foundational reference for isolation and application workflows.

Chemical Identity & Structural Architecture

Glucocamelinin belongs to the class of aliphatic glucosinolates .[1][2][3][4] Its structure is defined by a thioglucose moiety linked to a sulfonated oxime, with a specific C10 oxidized sulfur side chain. Unlike short-chain analogs (e.g., glucoraphanin), the extended decyl chain of glucocamelinin imparts unique lipophilicity and membrane interaction profiles to its derivatives.

Key Identifiers
ParameterTechnical Specification
IUPAC Name Potassium (Z)-1-thio-β-D-glucopyranosyl-10-(methylsulfinyl)decyl-N-(sulfonatooxy)methanimidate
Common Name Glucocamelinin (GSL10)
CAS Registry Number 67884-10-0 (Potassium salt); 1217483-88-1 (Neutral/Acid form)
Chemical Formula C₁₈H₃₅NO₁₀S₃ (Neutral) / C₁₈H₃₄KNO₁₀S₃ (Potassium Salt)
SMILES CS(=O)CCCCCCCCCC/C(S[C@@H]1O[C@H]1O)=N\OS(=O)(=O)O
Molecular Weight Analysis

Precise mass determination is essential for LC-MS identification. The compound is typically detected as the desulfo- derivative or the intact anion [M-H]⁻.

Mass TypeNeutral Form (C₁₈H₃₅NO₁₀S₃)Potassium Salt (C₁₈H₃₄KNO₁₀S₃)
Average Molecular Weight 521.66 g/mol 559.76 g/mol
Monoisotopic Mass 521.1117 Da559.0675 Da
[M-H]⁻ Ion (LC-MS) 520.1044 m/z N/A (Ionizes to anion)
Structural Topology Diagram

The following diagram illustrates the hierarchical connectivity of glucocamelinin, highlighting the modular biosynthesis components: the glycone (glucose), the core sulfonated oxime, and the variable aglycone side chain.

GlucocamelininStructure cluster_core Glucosinolate Core Glucose β-D-Glucopyranose (Glycone) Sulfur S-Linkage Glucose->Sulfur Anomeric C1 CentralC Central Carbon (C=N) Sulfur->CentralC Nitrogen Nitrogen CentralC->Nitrogen Double Bond SideChain Decyl Chain (C10 Spacer) CentralC->SideChain Aglycone Sulfate O-Sulfate Group (OSO3-) Nitrogen->Sulfate Ester Link Sulfinyl Sulfinyl Group (S=O) SideChain->Sulfinyl Position 10 Methyl Terminal Methyl (CH3) Sulfinyl->Methyl

Figure 1: Structural connectivity of Glucocamelinin.[5] The molecule consists of a conserved glucosinolate core linked to a variable aliphatic side chain derived from chain-elongated methionine.

Physicochemical Properties & Stability[8]

Understanding the physical behavior of glucocamelinin is critical for extraction and formulation.

  • Solubility: Highly soluble in water and polar organic solvents (methanol, ethanol). Insoluble in non-polar solvents (hexane, diethyl ether). This polarity dictates the use of defatting steps (using hexane) prior to extraction.

  • Stability:

    • Thermal: Stable at moderate temperatures (<60°C) in neutral pH.

    • Enzymatic: Highly susceptible to hydrolysis by myrosinase (thioglucosidase).[5] Extraction protocols must include a myrosinase inactivation step (e.g., boiling ethanol or rapid heat shock) to prevent degradation into isothiocyanates.

    • pH Sensitivity: Stable in neutral to slightly acidic conditions. In strong acid, the glycosidic bond may hydrolyze; in strong base, the side chain may undergo elimination reactions.

Biosynthesis and Source Material

Glucocamelinin is synthesized via the aliphatic glucosinolate pathway, originating from methionine. The pathway involves extensive chain elongation followed by core structure formation and secondary modification.

Primary Source: Camelina sativa (Seeds).[1][2][3][4][6][7]

  • Abundance: Glucocamelinin (GSL10) is one of the three major glucosinolates in Camelina, alongside Glucoarabin (GSL9) and Homoglucocamelinin (GSL11).[1][2][3][4][8][7]

  • Profile: GSL10 typically constitutes 50-60% of the total glucosinolate content in Camelina seeds.[8]

Biosynthetic Pathway Diagram

Biosynthesis Met Methionine Elongation Chain Elongation (MAM Enzymes) Met->Elongation DihomoMet Dihomomethionine (3 cycles) Elongation->DihomoMet + 7 Carbons CoreSynth Core Structure Formation (CYP79F1/CYP83A1) DihomoMet->CoreSynth GSL_Precursor Decyl Glucosinolate (Glucodecatransaetin) CoreSynth->GSL_Precursor + Glucose/Sulfate/N Oxygenation S-Oxygenation (FMOGS-OX) GSL_Precursor->Oxygenation Glucocamelinin GLUCOCAMELININ (10-methylsulfinyldecyl GSL) Oxygenation->Glucocamelinin Sulfur Oxidation

Figure 2: Biosynthetic trajectory of Glucocamelinin. The side chain is elongated from methionine before core assembly and final S-oxygenation.

Analytical Protocol: Identification & Quantification

To validate the presence of glucocamelinin, researchers should utilize Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).

Extraction Methodology
  • Defatting: Grind Camelina seeds and wash with hexane (3x) to remove oil. Air dry the meal.

  • Myrosinase Inactivation: Extract defatted meal with 70% Methanol at 75°C for 15 minutes. This thermal step is critical to stop enzymatic degradation.

  • Purification: Centrifuge (4000 x g) and collect supernatant. For high purity, pass through a DEAE-Sephadex A-25 anion exchange column.

LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection Mode: Negative Ion Electrospray Ionization (ESI-).

  • Target Ion: Monitor m/z 520.1 [M-H]⁻.

  • Fragmentation Pattern (MS/MS):

    • m/z 96.96 [HSO₄]⁻ (Characteristic sulfate fragment).

    • m/z 259.01 [Thioglucose-Sulfate]⁻.

    • m/z 274.0 (Aglycone related fragment).

Pharmacological Relevance[2][10]

While glucocamelinin itself is biologically inert, its value lies in its hydrolysis by myrosinase (either plant-derived or from the human gut microbiome).

Reaction:



Therapeutic Potential of 10-MSI:

  • Phase II Enzyme Induction: Like sulforaphane, 10-MSI induces Quinone Reductase (NQO1), a key detoxification enzyme.

  • Antioxidant Activity: Activates the Nrf2 signaling pathway, reducing oxidative stress.

  • Long-Chain Specificity: The C10 chain allows for different tissue distribution and lipophilicity compared to the C4 chain of sulforaphane, potentially altering its bioavailability and potency.

References

  • Russo, R., & Reggiani, R. (2017). Glucosinolates and Sinapine in Camelina sativa (L.) Crantz Seed Meal. Plants. Link

  • Berhow, M. A., et al. (2013). Analysis of antioxidant potential of Camelina sativa seed meal and its hydrolysates. Industrial Crops and Products. Link

  • Fahey, J. W., et al. (2001).[6] The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry. Link

  • PubChem Database. Glucocamelinin Compound Summary. National Center for Biotechnology Information. Link

  • Matthäus, B., & Zubr, J. (2000).[6] Fatty acid content and composition of Camelina sativa seeds. Industrial Crops and Products. Link

Sources

Exploratory

Biosynthetic Pathway of Glucocamelinin in Camelina sativa: A Technical Guide

Executive Summary: The Dual Nature of Glucocamelinin Camelina sativa (Gold-of-pleasure) is rapidly emerging as a premier industrial oilseed platform due to its stress tolerance and unique fatty acid profile. However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Glucocamelinin

Camelina sativa (Gold-of-pleasure) is rapidly emerging as a premier industrial oilseed platform due to its stress tolerance and unique fatty acid profile. However, its widespread adoption in animal feed is throttled by the accumulation of glucocamelinin (10-methylsulfinyldecyl glucosinolate; GS10).

While GS10 acts as a potent chemo-preventive agent and plant defense mechanism, its hydrolysis products are anti-nutritional for monogastric livestock. This guide deconstructs the biosynthetic architecture of glucocamelinin, providing the mechanistic clarity required for metabolic engineering and precise analytical quantification.

Molecular Architecture & Identity

Glucocamelinin is a long-chain aliphatic glucosinolate . Unlike the short-chain (C3-C4) glucosinolates common in Arabidopsis or Brassica napus, Camelina specializes in extensive chain elongation.

AttributeSpecification
Common Name Glucocamelinin (GS10)
IUPAC Name 10-methylsulfinyldecyl glucosinolate
Chemical Formula

Precursor Methionine (Met)
Key Feature C10 Aliphatic Side Chain (Decyl)
Abundance 55–65% of total seed glucosinolates in C. sativa
Homeologs Glucoarabin (GS9) and Homoglucocamelinin (GS11)

The Biosynthetic Core: From Methionine to GS10

The synthesis of glucocamelinin is a linear metabolic assembly line occurring in three distinct phases. Due to the hexaploid nature of Camelina sativa (


), most enzymatic steps are controlled by three homeologous gene copies, providing functional redundancy.
Phase I: The Chain Elongation Cycle (The Critical Differentiator)

This is the defining phase for glucocamelinin. While Arabidopsis MAM enzymes typically stop after 1-2 cycles, Camelina MAM complexes drive the cycle 7-8 times to generate the C10 chain.

  • Deamination: Methionine is converted to a 2-keto acid by BCAT4 (Branched-chain aminotransferase 4).

  • Condensation: The 2-keto acid condenses with Acetyl-CoA, catalyzed by CsMAM (Methylthioalkylmalate synthase). This is the rate-limiting step determining chain length.

  • Isomerization & Oxidation: The intermediate undergoes isomerization (IPMI) and oxidative decarboxylation (IPM-DH), yielding a 2-keto acid elongated by one methylene (

    
    ) group.
    
  • Recycling: This elongated keto acid re-enters the cycle. For glucocamelinin (C10), this cycle repeats until the decyl chain is formed.

Phase II: Core Scaffold Formation

Once the chain reaches C10, it exits the elongation cycle and enters the core pathway:

  • Aldoxime Formation: CsCYP79F1 (Cytochrome P450) converts the elongated amino acid into an aldoxime.

  • Aci-Nitro Formation: CsCYP83A1 oxidizes the aldoxime to an aci-nitro compound (activated nitrile), which is conjugated with glutathione (GSH) by GSTF .

  • Thiohydroximic Acid: C-S lyase (SUR1 ) cleaves the conjugate to form a thiohydroximic acid.

  • Desulfoglucosinolate: CsUGT74 (UDP-glycosyltransferase) attaches a glucose molecule.

  • Sulfation: CsSOT (Sulfotransferase) adds the sulfate group, finalizing the glucosinolate core.

Phase III: Secondary Modification

The "methylsulfinyl" designation in glucocamelinin comes from the oxidation of the methylthio side chain.

  • S-Oxygenation: Flavin-monooxygenases (CsFMO-GSOX ) oxidize the sulfur in the side chain to a sulfoxide (

    
    ), stabilizing the molecule as glucocamelinin.
    
Pathway Visualization

GlucocamelininBiosynthesis cluster_enzymes Met Methionine KetoAcid 2-Keto Acid Met->KetoAcid Deamination Met->KetoAcid BCAT4 ElongatedKeto Elongated 2-Keto Acid (C10 Chain) KetoAcid->ElongatedKeto 7+ Elongation Cycles KetoAcid->ElongatedKeto CsMAM ElongatedKeto->KetoAcid Recycling (if < C10) Aldoxime Aldoxime ElongatedKeto->Aldoxime ElongatedKeto->Aldoxime CsCYP79F1 Thiohydroximic Thiohydroximic Acid Aldoxime->Thiohydroximic Aldoxime->Thiohydroximic CsCYP83A1 Desulfo Desulfoglucosinolate Thiohydroximic->Desulfo Thiohydroximic->Desulfo CsUGT74 GlucoCore Gluco-core (Methylthio-decyl) Desulfo->GlucoCore Desulfo->GlucoCore CsSOT GS10 Glucocamelinin (10-methylsulfinyldecyl) GlucoCore->GS10 GlucoCore->GS10 CsFMO-GSOX BCAT BCAT4 MAM CsMAM Complex (+ Acetyl-CoA) CYP79 CsCYP79F1 CYP83 CsCYP83A1 / GSTF / SUR1 UGT CsUGT74 SOT CsSOT FMO CsFMO-GSOX

Figure 1: The biosynthetic pathway of Glucocamelinin, highlighting the critical MAM-driven elongation cycles.

Genomic Regulation & Engineering Targets

The hexaploid genome of Camelina presents a unique challenge. Key regulators exist as homeologs, meaning single-gene knockouts often fail due to redundancy.

  • Transcriptional Activators: CsMYB28 and CsMYB29 . These transcription factors positively regulate the aliphatic GSL pathway.

  • Transporters: CsGTR1 and CsGTR2 . These transport GSLs from source tissues (leaves/silique walls) to the sink (seeds).

  • Engineering Insight: To create "low-glucosinolate" Camelina lines, CRISPR/Cas9 multiplexing is required to target all three homeologs of CsMYB28 or CsGTR1/2. Disabling the transporters is often preferred over the biosynthetic genes to maintain the plant's defense capability in vegetative tissue while producing GSL-free seeds.

Analytical Protocol: Eco-Efficient Quantification

Traditional methods use time-consuming desulfation. This protocol utilizes a modern "intact" method suitable for high-throughput screening.

Reagents
  • Extraction Solvent: 80% Methanol (v/v), pre-chilled to 4°C.

  • Internal Standard (IS): Glucotropaeolin (Benzylglucosinolate) or Sinigrin (if not naturally present).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

Workflow
  • Sample Prep: Grind Camelina seeds to a fine powder.

  • Inactivation: Immediately add 80% Cold Methanol (100 mg seed / 1 mL solvent).

    • Why? Cold methanol denatures myrosinase instantly. If myrosinase remains active, it will hydrolyze glucocamelinin into isothiocyanates, ruining the quantification.

  • Spike: Add 50 µL of Internal Standard (5 mM).

  • Extraction: Vortex (30s), Sonicate (15 min at RT), Centrifuge (12,000 x g, 10 min). Collect supernatant.

  • Analysis: Inject into UPLC-DAD or LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., Waters HSS T3).

    • Detection: UV at 229 nm (absorbance maximum for GSLs).

Workflow Visualization

ExtractionWorkflow Seed Camelina Seeds Grind Grind to Powder Seed->Grind Solvent Add 80% Cold MeOH + Internal Standard Grind->Solvent Inactivate Myrosinase Extract Sonicate & Vortex Solvent->Extract Spin Centrifuge 12,000 x g Extract->Spin Supernatant Collect Supernatant Spin->Supernatant Inject Inject to UPLC (No Desulfation) Supernatant->Inject

Figure 2: Optimized extraction workflow for intact glucocamelinin quantification.

References

  • Russo, R., & Reggiani, R. (2017). Glucosinolates and Sinapine in Camelina Meal. Food and Nutrition Sciences, 8(10), 1063-1073. Link

  • Hölzl, G., et al. (2023). Ablation of glucosinolate accumulation in the oil crop Camelina sativa by targeted mutagenesis of genes encoding the transporters
Foundational

Technical Guide: Identification of 10-Methylsulfinyldecyl Glucosinolate (Glucocamelinin) in Brassicaceae

Part 1: Executive Summary & Nomenclature Correction 10-Methylsulfinyldecyl glucosinolate , chemically known as Glucocamelinin , is a long-chain aliphatic glucosinolate (GSL) predominantly found in Camelina sativa (False...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Nomenclature Correction

10-Methylsulfinyldecyl glucosinolate , chemically known as Glucocamelinin , is a long-chain aliphatic glucosinolate (GSL) predominantly found in Camelina sativa (False Flax) and specific ecotypes of Arabidopsis thaliana.

Critical Nomenclature Alert: There is frequent confusion in the literature regarding the trivial names of long-chain GSLs.

  • Glucocamelinin: 10-methylsulfinyldecyl glucosinolate (C10 side chain).[1][2] [TARGET MOLECULE]

  • Glucoberteroin: 5-methylthiopentyl glucosinolate (C5 side chain).

  • Glucoarabin: 9-methylsulfinylnonyl glucosinolate (C9 side chain).[1]

Researchers must ensure they are targeting the C10 sulfinyl species (Glucocamelinin) and not the C5 thio species (Glucoberteroin).

Significance: Glucocamelinin is the primary precursor to 10-methylsulfinyldecyl isothiocyanate (10-MSD-ITC) , a bioactive degradation product with potent anti-inflammatory and chemopreventive properties. Unlike short-chain GSLs (e.g., Glucoraphanin), the long hydrophobic chain of Glucocamelinin alters its bioavailability and interaction with myrosinase, necessitating specific extraction and detection protocols.

Part 2: Biosynthetic Context

The presence of Glucocamelinin is determined by the methionine chain elongation pathway . Unlike the common C3/C4 GSLs found in broccoli (controlled by MAM1), the synthesis of C10 GSLs relies on the MAM3 (also known as MAM-L) locus.

Mechanism of Action[3]
  • Chain Elongation: The MAM3 enzyme catalyzes multiple rounds of condensation between methionine derivatives and acetyl-CoA.[3][4] For Glucocamelinin, this cycle repeats eight times to extend the methionine side chain from C2 to C10.

  • Core Structure Formation: The elongated amino acid enters the core pathway (CYP79F1/F2, CYP83A1) to form the aldoxime and thiohydroximic acid.

  • Secondary Modification: The FMOGS-OX homologs (Flavin-monooxygenase glucosinolate S-oxygenase) oxidize the methylthio group to a methylsulfinyl group.

Visualization: Biosynthetic Pathway

G Methionine Methionine (C2) MAM3 MAM3 (MAM-L) (Chain Elongation x8) Methionine->MAM3 + Acetyl-CoA C10_Keto 2-oxo-12-methylthiododecanoic acid MAM3->C10_Keto Core Core GSL Formation (CYP79F1, CYP83A1, UGT74B1, SOT) C10_Keto->Core Glucoberteroin_Pre 10-Methylthio-decyl GSL (Glucoberteroins Precursor) Core->Glucoberteroin_Pre FMO FMOGS-OX (S-Oxygenation) Glucoberteroin_Pre->FMO Glucocamelinin Glucocamelinin (10-Methylsulfinyldecyl GSL) FMO->Glucocamelinin

Caption: Biosynthesis of Glucocamelinin via MAM3-mediated elongation and FMO-mediated oxygenation.

Part 3: Extraction & Sample Preparation[6]

Objective: Extract intact glucosinolates while preventing enzymatic hydrolysis by myrosinase.

Protocol: Hot Methanol Extraction (Self-Validating)

Rationale: Myrosinase is heat-labile but active at room temperature in aqueous buffers. Boiling methanol denatures the enzyme immediately upon tissue disruption.

  • Harvesting: Flash-freeze plant tissue (seeds, leaves) in liquid nitrogen immediately upon collection. Lyophilize (freeze-dry) to constant weight.

  • Disruption: Grind lyophilized tissue to a fine powder using a ball mill (e.g., 2 min at 30 Hz).

  • Extraction:

    • Weigh 20-50 mg of powder into a 2 mL tube.

    • Add 1.0 mL of 70% Methanol (v/v) pre-heated to 75°C .

    • Internal Standard: Spike with 50 µL of Sinigrin (if not naturally present) or Glucotropaeolin (Benzyl GSL) at 100 µM.

  • Inactivation Step: Incubate at 75°C for 15 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes. Collect supernatant.

  • Re-extraction: Repeat steps 3-5 once; combine supernatants.

  • Filtration: Filter through a 0.22 µm PTFE filter into an LC vial.

Validation Check: Analyze the extract for 10-methylsulfinyldecyl isothiocyanate. If detected, myrosinase inactivation failed, and the sample is compromised.

Part 4: Analytical Identification (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identification due to the lack of commercial standards for rare long-chain GSLs.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[5]

  • Compound: 10-Methylsulfinyldecyl Glucosinolate.

  • Formula (Neutral): C18H35NO10S3.

  • Exact Mass (Neutral): 521.142.

  • Precursor Ion [M-H]-: 520.1 (m/z).

MRM Transitions (Multiple Reaction Monitoring)

Use the following transitions to confirm identity. The sulfate ion is the universal quantifier for GSLs.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
Quantifier 520.1 96.9 25-35Sulfate group (

)
Qualifier 1 520.1440.115-20Loss of Sulfate (

)
Qualifier 2 520.1259.020-25Thioglucose moiety
Qualifier 3 520.1275.020-25Thioglucose + Oxygen
Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).[5]

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Glucocamelinin is highly non-polar compared to short-chain GSLs.

    • 0-2 min: 2% B

    • 2-10 min: Linear gradient to 40% B (Elutes later than Glucoraphanin/Glucoiberin).

    • 10-12 min: Wash at 98% B.

Visualization: MS/MS Fragmentation Logic

MS_Frag Parent Precursor Ion [M-H]- = 520.1 (Glucocamelinin) Frag1 Fragment m/z 97 [HSO4]- (Sulfate Group) Parent->Frag1 Collision Induced Dissociation (High CE) Frag2 Fragment m/z 259 (Thioglucose) Parent->Frag2 Glycosidic Cleavage Frag3 Fragment m/z 440 [M-H-SO3]- Parent->Frag3 Neutral Loss (SO3)

Caption: ESI(-) Fragmentation pattern for Glucocamelinin confirmation.

Part 5: Structural Validation (NMR & Hydrolysis)

When a reference standard is unavailable, structural confirmation requires orthogonal methods.

1H-NMR (Proton NMR)

Isolate the peak fraction and analyze in


. Look for these diagnostic shifts:
  • Sulfinyl Methyl (

    
    ):  Singlet at ~2.71 ppm . (Distinct from Methylthio at ~2.1 ppm).[6]
    
  • Anomeric Proton (

    
    ):  Doublet at ~4.9-5.0 ppm  (
    
    
    
    Hz).
  • Methylene Chain: Broad envelope at 1.3 - 1.7 ppm (Integration corresponds to ~16 protons).

Hydrolysis Product Analysis

Convert the GSL to its isothiocyanate (ITC) to confirm the side chain.

  • Enzyme: Add purified Myrosinase (Thioglucosidase) to the extract at pH 7.0.

  • Extraction: Extract the reaction mix with Dichloromethane (DCM).

  • GC-MS Analysis:

    • Target: 10-methylsulfinyldecyl isothiocyanate .[2]

    • Molecular Ion: Look for peaks corresponding to the ITC mass (MW = 261.4). Note: Sulfinyl ITCs often degrade to nitriles in GC injection ports; LC-MS of the ITC is preferred if available.

References

  • Hansen, A. L., et al. (2001). "Biosynthesis of glucosinolates in Arabidopsis thaliana: The MAM3 gene controls the formation of long-chain aliphatic glucosinolates."[3][4] Plant Physiology. Link

  • Berhow, M. A., et al. (2013).[2] "Glucosinolate composition of Camelina sativa seed and meal."[1] Industrial Crops and Products. Link

  • Russo, R., et al. (2014). "Camelina sativa defatted seed meal contains both alkyl sulfinyl glucosinolates and quercetin that synergize bioactivity."[1] Journal of Agricultural and Food Chemistry. Link

  • ISO 9167-1:1992. "Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography." Link

  • Clarke, D. B. (2010). "Glucosinolates, structures and analysis in food." Analytical Methods. Link

Sources

Exploratory

Role of glucocamelinin in plant defense and stress response

Topic: Glucocamelinin: Mechanistic Insights into Plant Defense, Stress Adaptation, and Therapeutic Translation Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Glucocamelinin: Mechanistic Insights into Plant Defense, Stress Adaptation, and Therapeutic Translation Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is the predominant long-chain aliphatic glucosinolate (GSL) found in Camelina sativa (False flax).[1] Unlike the short-chain GSLs typical of Brassica oleracea (e.g., glucoraphanin), glucocamelinin possesses a unique C10 aliphatic side chain that confers distinct physicochemical properties and bioactivity profiles. This guide dissects the dual role of glucocamelinin as a critical mediator of plant biotic/abiotic stress resilience and as a high-value precursor for novel isothiocyanate (ITC)-based therapeutics.[1] We provide validated protocols for its extraction and quantification, alongside a mechanistic analysis of its biosynthetic regulation and downstream signaling pathways.

Chemical Architecture & Biosynthetic Logic

Glucocamelinin is a sulfur-rich secondary metabolite derived from methionine.[1] Its structural uniqueness lies in the extensive chain elongation of the methionine precursor, resulting in a decyl side chain oxidized to a sulfoxide.

  • Chemical Name: 10-(methylsulfinyldecyl)glucosinolate[1][2][3]

  • Molecular Formula:

    
     (Aglycone)[1]
    
  • Key Structural Feature: The

    
     (sulfinyl) moiety at the terminal position of a C10 hydrophobic chain, linked to the thioglucose-sulfonated oxime core.
    
Biosynthetic Pathway

The synthesis follows the aliphatic GSL pathway but requires extensive cycles of chain elongation.

  • Chain Elongation: Methionine undergoes deamination and condensation with acetyl-CoA, catalyzed by Methylthioalkylmalate Synthase (MAM).[1] For glucocamelinin, this cycle repeats to achieve the C10 length.

  • Core Formation: The elongated amino acid is converted to an aldoxime by CYP79F1 homologs, then to a thiohydroximic acid, and finally glucosylated and sulfonated.

  • Secondary Modification: The methylthioalkyl side chain is oxygenated by Flavin-containing Monooxygenases (FMOGS-OX) to form the methylsulfinyl group characteristic of glucocamelinin.[1]

Biosynthesis cluster_elongation Methionine Chain Elongation (Chloroplast) cluster_core Core Structure Formation (Cytosol) cluster_modification Secondary Modification Met Methionine MAM MAM Synthase (Chain Elongation x8) Met->MAM ElongatedMet Elongated Methionine (C10) MAM->ElongatedMet Aldoxime Aldoxime ElongatedMet->Aldoxime CYP79F1 GSL_Core Desulfo-GSL Aldoxime->GSL_Core CYP83A1 GST/C-S Lyase SGT Sulfotransferase (SOTs) GSL_Core->SGT ParentGSL 10-methylthio- decyl GSL SGT->ParentGSL FMO FMOGS-OX (Oxygenation) ParentGSL->FMO FinalProduct Glucocamelinin (10-methylsulfinyl- decyl GSL) FMO->FinalProduct

Figure 1: Biosynthetic trajectory of Glucocamelinin involving methionine elongation, core scaffold assembly, and side-chain oxygenation.[1]

The Defense Nexus: The Glucosinolate-Myrosinase System[4]

Glucocamelinin is biologically inert until tissue disruption (herbivory or pathogen ingress) brings it into contact with the enzyme myrosinase (β-thioglucosidase), stored in specialized myrosin cells.[1]

Mechanism of Action
  • Hydrolysis: Myrosinase cleaves the

    
    -thioglucoside bond.[1][4]
    
  • Rearrangement: The unstable aglycone undergoes Lossen rearrangement.

  • Product Formation: At neutral pH, the primary product is 10-methylsulfinyldecyl isothiocyanate (10-MSD-ITC) .[1]

Bioactivity of 10-MSD-ITC:

  • Pathogen Defense: The long lipophilic C10 chain facilitates membrane penetration of fungal and bacterial cells, while the electrophilic ITC group (

    
    ) conjugates with intracellular thiols (glutathione) and amine groups in proteins, disrupting metabolic function.
    
  • Herbivore Deterrence: Acts as a potent feeding deterrent and toxin against generalist insects.

Abiotic Stress & Physiological Adaptation[1][5][6][7]

Recent transcriptomic data from Camelina sativa indicates that glucocamelinin levels are not static but dynamically regulated by environmental stressors.

StressorPhysiological ResponseMechanism
Drought Upregulation of GSL10Osmotic stress triggers ABA signaling, which crosstalks with MYB28/29 to increase aliphatic GSL biosynthesis.[1] Acts as a metabolic sink for sulfur and nitrogen.
Cold/Frost Modulation Camelina is cold-tolerant.[1] GSLs may stabilize membranes or act as signaling molecules to activate Cold-Responsive (COR) genes.[1]
Salinity Variable High salinity often shifts the profile towards shorter chains or indolic GSLs, but glucocamelinin remains the dominant aliphatic form in seeds.

Signaling Crosstalk: Glucocamelinin biosynthesis is tightly integrated with the Jasmonic Acid (JA) pathway. Exogenous JA application or wounding significantly upregulates the biosynthetic gene cluster, prioritizing defense over growth.

Technical Workflow: Extraction & Quantification

Core Directive: To accurately quantify glucocamelinin, myrosinase activity must be arrested immediately upon tissue disruption. The following protocol ensures >95% recovery and stability.

Reagents & Equipment
  • Solvent: 80% Methanol (LC-MS grade), pre-chilled to -20°C.

  • Internal Standard (IS): Glucotropaeolin (Benzyl glucosinolate) - structurally distinct from aliphatic GSLs.[1]

  • Equipment: UPLC-DAD or LC-MS/MS, Bead beater/homogenizer, Refrigerated Centrifuge.

Step-by-Step Protocol
  • Sample Harvesting:

    • Flash-freeze fresh plant tissue (leaves/seeds) in liquid nitrogen immediately.[1]

    • Lyophilize (freeze-dry) to constant weight.[1]

    • Grind to a fine powder (<0.5 mm particle size).[1]

  • Extraction (Myrosinase Inhibition):

    • Weigh 50 mg of lyophilized powder into a 2 mL tube.

    • Add 1.5 mL of pre-chilled (-20°C) 80% Methanol .

    • Critical Step: Add 50 µL of Internal Standard (Glucotropaeolin, 1 mM).

    • Vortex vigorously for 10 seconds.

    • Incubate in a water bath at 75°C for 2 minutes (Thermal denaturation of residual myrosinase). Note: Cold methanol usually suffices, but heat shock guarantees inactivation.

    • Sonicate for 15 minutes at room temperature.

  • Purification:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect supernatant.[5][6]

    • Re-extract pellet with 1 mL 80% Methanol (repeat step 2 without IS).

    • Combine supernatants.

    • Filter through 0.22 µm PTFE filter into LC vial.

  • LC-MS/MS Analysis Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 2% B to 40% B over 8 minutes (Long chain requires higher organic strength than short chain GSLs).

    • Detection: MRM mode (Transition: Parent Ion

      
       -> Sulfate fragment 
      
      
      
      ).[1]

ExtractionWorkflow Sample Lyophilized Tissue (50 mg) Inhibition Add 80% MeOH (-20°C) + Internal Standard Sample->Inhibition HeatShock 75°C Heat Shock (2 min) Inhibition->HeatShock Extraction Sonication & Centrifugation HeatShock->Extraction Filtration 0.22 µm PTFE Filter Extraction->Filtration Analysis UPLC-MS/MS Analysis (Quantify vs IS) Filtration->Analysis

Figure 2: Validated extraction workflow maximizing Glucocamelinin recovery and preventing myrosinase-induced degradation.[1]

Therapeutic Potential: From Plant Defense to Drug Candidate

The hydrolysis product, 10-methylsulfinyldecyl isothiocyanate (10-MSD-ITC) , is emerging as a potent bioactive agent in drug development, distinct from the well-studied sulforaphane.[1]

Mechanisms of Therapeutic Action
  • Nrf2 Pathway Activation: Like other ITCs, 10-MSD-ITC reacts with Keap1 cysteine residues, releasing Nrf2 to translocate to the nucleus.[1] This activates Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1), providing cytoprotection against oxidative stress.[1]

  • Anti-Aging (Yeast Models): Research indicates that glucocamelinin extracts extend the chronological lifespan of yeast by modulating carbon metabolism and reducing superoxide anion levels.[7]

  • Cytotoxicity: The long aliphatic chain enhances lipophilicity, potentially increasing cellular uptake compared to shorter ITCs. It has shown cytotoxicity against hepatoma cell lines.

Comparative Bioactivity Table
CompoundSourceSide ChainLipophilicityPrimary Target
Sulforaphane BroccoliC4 (Sulfinyl)ModerateNrf2 / Phase II Enzymes
Glucocamelinin (ITC) CamelinaC10 (Sulfinyl) High Nrf2 / Membrane disruption?
Allyl-ITC MustardC3 (Alkenyl)LowTRPA1 / Irritant

Implication for Drug Design: The enhanced lipophilicity of 10-MSD-ITC suggests superior blood-brain barrier (BBB) permeability or tissue retention, making it a candidate for neuroprotective or systemic anti-inflammatory formulations.[1]

References

  • Russo, R., et al. (2014). "Defatted camelina seed meal contains two major aliphatic glucosinolates...".[3] Journal of Agricultural and Food Chemistry. Link[1]

  • Pagliari, S., et al. (2022). "Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method". Molecules. Link

  • Boutet, G., et al. (2022).[8] "Multi-omic analyses unveil temporal and spatial distribution of specialized metabolites in seeds of Camelina sativa". Plant Journal. Link

  • Kukgiik, M., et al. (2025). "Glucosinolates from Seed-Press Cake of Camelina sativa (L.) Crantz Extend Yeast Chronological Lifespan".[1][7] Antioxidants.[9][10] Link[1]

  • Halkier, B. A., & Gershenzon, J. (2006). "Biology and biochemistry of glucosinolates". Annual Review of Plant Biology. Link

Sources

Foundational

Chemical Properties, Stability Profile, and Isolation Protocols for Pure Glucocamelinin

Structural Chemistry and Physicochemical Properties Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is the predominant aliphatic glucosinolate found in Camelina sativa (false flax), accounting for 62–72% of the pla...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Chemistry and Physicochemical Properties

Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is the predominant aliphatic glucosinolate found in Camelina sativa (false flax), accounting for 62–72% of the plant's total glucosinolate profile[1]. Structurally, it is characterized by a hydrophilic β-D-thioglucose moiety, a sulfonated oxime group, and a distinctively long 10-methylsulfinyldecyl aliphatic side chain[2][3].

From an isolation and formulation perspective, this structure presents a unique amphiphilic challenge. The elongated aliphatic chain imparts lipophilic characteristics, while the sulfate and thioglucose groups ensure strong overall hydrophilicity and an anionic charge at physiological pH[4]. Understanding this duality is critical for designing effective extraction and purification workflows.

Table 1: Physicochemical Properties of Pure Glucocamelinin
PropertyValue / Description
Chemical Name 10-methylsulfinyldecyl glucosinolate (potassium salt)
CAS Number 67884-10-0[2]
Molecular Formula C₁₈H₃₄KNO₁₀S₃[3]
Molecular Weight 559.8 g/mol [3]
Physical Appearance White to off-white powder; highly hygroscopic[5]
Solubility Readily soluble in water, methanol, and DMSO[5][6]
Charge State Strongly anionic (due to the sulfate group)[4]

Stability Profile and Degradation Kinetics

The stability of pure glucocamelinin is governed by two primary factors: environmental conditions (temperature and humidity) and enzymatic exposure.

Environmental and Storage Stability

In its highly purified potassium salt form, glucocamelinin is notably hygroscopic. Exposure to ambient humidity can cause rapid moisture absorption, altering its effective molecular weight and complicating quantitative titrations[5]. When sealed and stored desiccated at -20°C, the intact compound remains chemically stable for over 60 months[5]. However, in aqueous solutions at room temperature, the thioglucoside bond is susceptible to slow hydrolytic degradation.

Enzymatic Degradation (The Myrosinase System)

In native plant tissues, glucocamelinin is compartmentalized away from myrosinase (a thioglucosidase enzyme). Upon mechanical disruption (e.g., crushing or chewing), the two interact, triggering rapid enzymatic hydrolysis[2][7]. The enzyme cleaves the β-D-thioglucose bond, yielding an unstable aglycone intermediate. Depending on the pH and the presence of epithiospecifier proteins, this intermediate spontaneously rearranges into either a bioactive 10-methylsulfinyldecyl isothiocyanate (ITC) or a nitrile derivative[8].

Pathway GC Glucocamelinin (Intact Glucosinolate) Myro Myrosinase Enzyme (Thioglucosidase) GC->Myro Tissue Disruption (Water Access) Aglycone Unstable Aglycone (Thiohydroximate-O-sulfate) Myro->Aglycone Cleavage of β-D-thioglucose bond ITC 10-Methylsulfinyldecyl Isothiocyanate (Bioactive) Aglycone->ITC Spontaneous Loss of Sulfate (Neutral pH) Nitrile Nitrile Derivatives (+ Elemental Sulfur) Aglycone->Nitrile Acidic pH or Epithiospecifier Proteins

Caption: Enzymatic hydrolysis pathway of glucocamelinin via myrosinase.

Table 2: Stability Matrix of Glucocamelinin
ConditionStability DurationPrimary Degradation Mechanism
Solid State (-20°C, Desiccated) > 60 Months[5]None (Stable)
Aqueous Solution (4°C) 1–2 WeeksSlow hydrolysis
Elevated Temp (>80°C in H₂O) < 1 HourThermal degradation of thioglucose bond
Presence of Active Myrosinase < 5 Minutes[8]Enzymatic cleavage to isothiocyanates

Self-Validating Extraction and Purification Protocol

To study the chemical properties of pure glucocamelinin, researchers must extract the intact molecule without triggering myrosinase-driven degradation. The traditional ISO 9167-1 method utilizes a desulfation step, which permanently alters the molecule's native structure[9].

The following Ultrasound-Assisted Extraction (USAE) and Strong Anion Exchange Solid-Phase Extraction (SAX-SPE) protocol is designed to yield intact, highly purified glucocamelinin[10].

Causality and Experimental Design
  • Thermal Intervention: The use of 70% ethanol heated to 75°C is not merely for solubility; it is a critical thermal intervention to irreversibly denature endogenous myrosinase[11]. Without this step, cellular disruption would allow myrosinase to destroy the target analyte.

  • Self-Validation: By spiking the sample with glucotropaeolin (a benzyl glucosinolate absent in Camelina sativa) prior to extraction, the protocol becomes self-validating[11]. The recovery rate of this internal standard directly authenticates the extraction efficiency and accounts for any matrix suppression effects during downstream analysis.

  • Anion Exchange Logic: The SAX-SPE cartridge specifically targets the anionic sulfate group of glucocamelinin, allowing neutral lipids and phenolic impurities to be washed away[4][10].

Workflow Step1 Defatted Camelina Meal + Glucotropaeolin (Internal Std) Step2 Ultrasound-Assisted Extraction (70% EtOH at 75°C) Step1->Step2 Denatures Myrosinase Step3 Centrifugation & Supernatant Recovery Step2->Step3 Solubilizes GSLs Step4 SAX-SPE Cartridge (Anion Exchange Binding) Step3->Step4 Retains Anionic Sulfate Step5 Wash Step (1% Acetic Acid in MeOH) Step4->Step5 Removes Neutral Impurities Step6 Elution Step (2% NH4OH in H2O) Step5->Step6 Yields Pure Intact GSLs

Caption: Self-validating ultrasound-assisted extraction and SAX-SPE purification workflow.

Step-by-Step Methodology
  • Preparation & Spiking: Weigh 1.0 g of defatted Camelina sativa seed meal into a centrifuge tube. Spike with a known concentration of glucotropaeolin (internal standard)[11].

  • Myrosinase Inactivation: Immediately add 10 mL of 70% ethanol pre-heated to 75°C. Vortex vigorously for 2 minutes to ensure rapid heat transfer and enzyme denaturation.

  • Ultrasound-Assisted Extraction (USAE): Place the tube in an ultrasonic bath at 70°C for 30 minutes to maximize the mass transfer of the hydrophilic glucosinolates into the solvent[10].

  • Phase Separation: Centrifuge at 4500 rpm for 20 minutes. Recover the supernatant and concentrate it under a gentle stream of nitrogen to remove the ethanol.

  • SAX-SPE Conditioning: Condition a 1g Strong Anion Exchange (SAX) cartridge with 5 mL of methanol, followed by 5 mL of 1% acetic acid in water[10].

  • Loading & Washing: Load the concentrated aqueous extract onto the cartridge. Wash with 5 mL of 1% acetic acid in methanol to elute unbound neutral and weakly acidic impurities[10].

  • Elution: Elute the strongly bound intact glucocamelinin using 10 mL of freshly prepared 2% NH₄OH in water[10].

  • Lyophilization: Freeze-dry the eluate to obtain pure glucocamelinin powder. Store immediately at -20°C in a desiccator.

Analytical Characterization (UPLC-MS/MS)

For the quantitative and qualitative validation of the purified glucocamelinin, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.

Because the molecule is analyzed in its intact, sulfated form, it must be detected in negative electrospray ionization (ESI-) mode . Glucocamelinin will yield a prominent deprotonated molecular ion [M-H]- at m/z 520.5[12]. The internal standard, glucotropaeolin, will elute distinctly and yield an [M-H]- ion at m/z 408. By comparing the peak area of glucocamelinin against the calibration curve of the internal standard, researchers can definitively calculate the absolute purity and extraction yield, closing the loop on the self-validating protocol[11].

References

  • Glucocamelinin | C18H34KNO10S3 | CID 162639109 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L... Frontiers in Nutrition / PMC. Available at:[Link]

  • Valorization of Camelina Cake by Fractionation: Characterization of Nutritional and Functional Properties. MDPI. Available at:[Link]

  • Processing of glucosinolates from Camelina sativa. CSBE/SCGAB. Available at:[Link]

  • US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants...Google Patents.
  • Effect of salt treatment on the glucosinolate-myrosinase system in Thellungiella salsuginea. ResearchGate. Available at: [Link]

  • Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method. PMC. Available at:[Link]

Sources

Exploratory

Genetic Regulation and Engineering of Glucocamelinin Synthesis in Camelina sativa

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is a specialized secondary metabolite predominantly found in the hexa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is a specialized secondary metabolite predominantly found in the hexaploid oilseed crop Camelina sativa. While its degradation products (isothiocyanates) offer compelling antioxidant and antimicrobial properties of interest to pharmaceutical developers, the intact compound acts as a severe anti-nutritional factor in agricultural feed. This whitepaper provides an authoritative, mechanistic breakdown of the genetic regulation governing glucocamelinin biosynthesis and transport. Furthermore, it details self-validating experimental workflows for ablating its accumulation using multiplexed CRISPR/Cas9 mutagenesis and quantifying the phenotypic outcomes via HPLC-MS/MS.

Molecular Identity and Spatial Dynamics

Glucocamelinin (1[1]) is a long-chain aliphatic glucosinolate (GSL) characterized by a 10-carbon side chain. In Camelina sativa, long-chain aliphatic GSLs predominate, with glucocamelinin accounting for approximately 60–70% of total seed GSLs[2].

The accumulation of glucocamelinin is highly compartmentalized. Transcriptomic and multi-omic analyses reveal that biosynthesis occurs primarily in vegetative source tissues (leaves and silique walls)[2]. The synthesized metabolites are subsequently translocated to the developing seeds, with accumulation peaking sharply at 13 and 35 days after flowering (DAF)[3]. This spatial segregation relies on specialized proton/glucosinolate symporters, specifically GTR1 and GTR2 , which load the metabolites into the phloem for long-distance transport[4].

Genetic Architecture & Biosynthetic Pathway

The synthesis of glucocamelinin is a multi-stage enzymatic process tightly regulated by specific transcription factors. Because C. sativa is a hexaploid organism (2n=6x=40), these pathways are driven by three functionally redundant homeologs for nearly every gene involved[3][4].

  • Precursor Chain Elongation: The pathway initiates in the cytosol and chloroplasts, where methionine is deaminated by branched-chain aminotransferase 4 (BCAT4). The core elongation is driven by5[5]. The large-scale expansion of CsMAM tandem genes enables the iterative addition of methylene groups, yielding the 10-carbon homomethionine precursor required for glucocamelinin[5].

  • Core Biosynthesis: Cytochrome P450 enzymes of the 6[6] convert the elongated amino acids into aldoximes. Subsequent steps involving SUR1, UGT74, and sulfotransferases (SOT) finalize the glucosinolate scaffold[6][7].

  • Transcriptional Master Regulation: The entire aliphatic GSL biosynthetic apparatus is positively regulated by the R2R3-MYB transcription factors CsMYB28 and CsMYB29 [4].

GSL_Pathway Met Methionine (Precursor) Elong Chain Elongation CsMAMs, BCAT4, IPMI Met->Elong Amination ElongMet 10C-homomethionine Elong->ElongMet Iterative 10C Elongation Core Core Biosynthesis CYP79F, SUR1, UGT74 ElongMet->Core Aldoxime Conversion GSL10 Glucocamelinin (GSL10) CAS: 67884-10-0 Core->GSL10 Sulfation & Glycosylation TF Master Regulators CsMYB28 & CsMYB29 TF->Elong Upregulates transcription TF->Core Upregulates transcription

Fig 1: Biosynthetic and transcriptional regulatory pathway of glucocamelinin in Camelina sativa.

Experimental Methodology: Multiplexed Mutagenesis

To eliminate glucocamelinin for agricultural optimization, researchers must ablate either the biosynthetic master regulators (CsMYB28/29) or the source-to-sink transporters (CsGTR1/2)[4]. Because of C. sativa's hexaploidy, traditional single-gene knockouts are ineffective. The following protocol outlines a self-validating multiplex CRISPR/Cas9 approach.

Protocol 1: Multiplexed CRISPR/Cas9 Ablation of CsMYB28/29
  • Expertise & Causality: Targeting CsMYB28 and CsMYB29 eliminates aliphatic GSLs entirely. Alternatively, targeting CsGTR1/2 prevents seed accumulation while retaining GSLs in the leaves, preserving the plant's natural defense against herbivory[4].

Step-by-Step Workflow:

  • sgRNA Design: Align the three homeologous sequences of CsMYB28 (subgenomes A, B, and C). Design 2–3 single guide RNAs (sgRNAs) targeting highly conserved exons to ensure simultaneous cleavage across all subgenomes.

  • Vector Assembly: Clone the multiplexed sgRNAs into a binary vector containing a plant-codon-optimized Cas9 driven by a constitutive promoter (e.g., AtUBQ10). Causality: Constitutive expression is critical to achieve high editing efficiency in germline cells, ensuring heritability of the mutations.

  • Agrobacterium Transformation: Introduce the vector into Agrobacterium tumefaciens GV3101. Perform a vacuum-assisted floral dip on C. sativa plants at the early flowering stage. Causality: Floral dip circumvents the severe bottlenecks and somaclonal variations associated with tissue culture regeneration.

  • Mutant Screening (Self-Validation): Harvest T1 seeds and screen using a linked fluorescent marker (e.g., DsRed) to isolate positive transformants. Extract genomic DNA and perform a T7 Endonuclease I (T7E1) assay. Causality: The T7E1 enzyme cleaves mismatched heteroduplex DNA, providing an immediate, self-validating visual confirmation of successful indels before investing in sequencing.

  • Genotyping: Confirm biallelic frameshift mutations across all three homeologs using Next-Generation Sequencing (NGS) amplicon analysis.

CRISPR_Workflow sgRNA 1. sgRNA Design Target 3 homeologs Vector 2. Vector Assembly Cas9 + multiplex sgRNA sgRNA->Vector Agro 3. Transformation Agrobacterium floral dip Vector->Agro Screen 4. Genotyping PCR & T7E1 Assay Agro->Screen HPLC 5. Phenotyping HPLC-MS/MS Profiling Screen->HPLC

Fig 2: Self-validating workflow for multiplexed CRISPR/Cas9 mutagenesis in hexaploid C. sativa.

Experimental Methodology: Quantitative Phenotyping

Accurate quantification of glucocamelinin is notoriously difficult due to its high polarity and susceptibility to endogenous enzymatic degradation.

Protocol 2: HPLC-MS/MS Quantification of Glucocamelinin
  • Expertise & Causality: Intact glucosinolates resolve poorly on standard reverse-phase columns. Enzymatic desulfation reduces their polarity, drastically improving chromatographic retention and peak resolution[4].

Step-by-Step Workflow:

  • Extraction: Mill mature seeds into a fine powder. Extract 20 mg of defatted seed meal in 70% methanol pre-heated to 70°C. Causality: High heat immediately denatures endogenous myrosinase enzymes, preventing the premature hydrolysis of glucocamelinin into isothiocyanates.

  • Internal Standardization: Spike the extraction solvent with a known concentration of intact glucotropaeolin (benzyl glucosinolate). Causality: This acts as a self-validating internal control to normalize for extraction efficiency and column losses.

  • Desulfation: Load the crude extract onto a DEAE Sephadex A-25 anion-exchange column. Wash thoroughly with ultrapure water. Apply purified Helix pomatia sulfatase directly to the column bed and incubate overnight at room temperature.

  • Elution & LC-MS/MS Analysis: Elute the desulfo-glucosinolates with water. Inject the eluate into an HPLC system coupled to a tandem mass spectrometer (MS/MS) equipped with a C18 reverse-phase column.

  • Detection: Monitor the specific mass-to-charge (m/z) transitions for desulfo-glucocamelinin and the internal standard to calculate precise molar concentrations.

Quantitative Data Summary

Targeted mutagenesis of the genetic regulators and transporters yields profound shifts in the biochemical profile of Camelina sativa seeds. The table below summarizes the quantitative impact of these genetic interventions.

Table 1: Quantitative Impact of Targeted Mutagenesis on Glucosinolate Content in Camelina sativa Seeds

GenotypeTarget Genes MutatedTotal Seed GSLs (nmol/mg)Glucocamelinin (GSL10) ContentPhenotypic Outcome
Wild-Type (WT139) None~22.4High (~60-70% of total)Normal accumulation in seeds and leaves
csgtr1csgtr2 CsGTR1, CsGTR2 (Transporters)2.6 – 3.4Significantly ReducedBlocked transport to seeds; massive accumulation in leaves
csmyb28csmyb29 CsMYB28, CsMYB29 (TFs)0.0 (Undetectable)EliminatedComplete ablation of aliphatic GSL biosynthesis system-wide

(Data synthesized from Hölzl et al., 2023[4])

Strategic Implications

Understanding the genetic regulation of glucocamelinin synthesis bridges the gap between agricultural biotechnology and drug development. For agronomists, the csmyb28csmyb29 double-mutant represents a breakthrough: the first completely glucosinolate-free Brassicaceae crop[4], upgrading camelina press cake to premium animal feed. Conversely, for pharmaceutical researchers, upregulating the CsMAM and CYP79F pathways via targeted promoter engineering could transform Camelina sativa into a high-yield biofactory for extracting bioactive 10-carbon isothiocyanates, compounds currently under investigation for their potent cellular protective properties.

References

  • Ablation of glucosinolate accumulation in the oil crop Camelina sativa by targeted mutagenesis of genes encoding the transporters GTR1 and GTR2 and regulators of biosynthesis MYB28 and MYB29. nih.gov. 4

  • CAS 67884-10-0: Glucocamelinin. cymitquimica.com. 1

  • Lineage-specific evolution of Methylthioalkylmalate synthases (MAMs) involved in glucosinolates biosynthesis. frontiersin.org. 5

  • Camelina sativa (L.) Crantz as a Promising Cover Crop Species with Allelopathic Potential. semanticscholar.org. 6

  • Genetic Improvement of Camelina sativa (L.) Crantz: Opportunities and Challenges. mdpi.com. 7

  • GLUCOSINOLATES IN RAPE AND CAMELINA: COMPOSITION, CONCENTRATIONS, TOXICITY AND ANTI-NUTRITIVE EFFECTS. agrobiology.ru. 2

  • Multi-omic analyses unveil contrasting composition and spatial distribution of specialized metabolites in seeds of Camelina sativa and other Brassicaceae. biorxiv.org. 3

Sources

Foundational

Glucocamelinin Accumulation Dynamics: A Technical Guide to Source-Sink Polarization in Camelina sativa

Executive Summary As Camelina sativa gains global traction as a sustainable oilseed and cover crop, understanding its specialized secondary metabolism is critical for both agronomic optimization and downstream drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As Camelina sativa gains global traction as a sustainable oilseed and cover crop, understanding its specialized secondary metabolism is critical for both agronomic optimization and downstream drug development. The dominant aliphatic glucosinolate in this species, glucocamelinin (10-methylsulfinyldecyl glucosinolate) , exhibits a highly polarized spatial accumulation pattern. While it is synthesized in maternal vegetative tissues, it is actively sequestered into reproductive sinks (seeds) and roots, leaving aerial tissues virtually devoid of the compound.

As a Senior Application Scientist, I have designed this whitepaper to dissect the causality behind these accumulation patterns, map the molecular transport mechanisms, and provide field-proven, self-validating analytical workflows for precise quantification.

The Biochemical Identity of Glucocamelinin

Glucosinolates are sulfur- and nitrogen-containing secondary metabolites. In Camelina sativa, the glucosinolate profile is uniquely dominated by three long-chain aliphatic derivatives. Among these, glucocamelinin (10-methylsulfinyldecyl glucosinolate, GL10) is the most abundant, accounting for approximately 60-72% of the total glucosinolate pool 1[1]. It is flanked by glucoarabin (9-methylsulfinylnonyl, GL9) and gluconesliapaniculatin (11-methylsulfinylundecyl, GL11) 2[2].

Unlike the progoitrin found in rapeseed, glucocamelinin is considered less reactive and produces less toxic breakdown metabolites, presenting a distinct advantage for animal feed and potential bio-fumigation applications1[1].

Spatial Dichotomy: Seeds vs. Vegetative Tissues

The accumulation of glucocamelinin is not uniform across the plant architecture. Camelina demonstrates a strict organ-specific partitioning strategy driven by evolutionary defense tradeoffs.

The Evolutionary Causality of Tissue Polarization

Why does Camelina sequester glucocamelinin in seeds while leaving aerial vegetative tissues seemingly vulnerable? The absence of glucosinolates in mature leaves is a deliberate evolutionary evasion tactic. Many specialist pests (such as flea beetles) utilize foliar glucosinolates as stimulatory chemical cues to identify host plants. By maintaining glucosinolate-free aerial tissues, Camelina avoids attracting these herbivores2[2].

To compensate for the lack of foliar glucosinolates, the vegetative tissues rely on the de novo synthesis of indole phytoalexins—specifically camalexin and methoxy-camalexin —which confer robust resistance against various diseases without acting as pest attractants2[2].

Quantitative Tissue Distribution

The following table summarizes the spatial accumulation of glucocamelinin and total glucosinolates across different developmental stages and tissues:

Tissue TypeGlucocamelinin (10-MSG)Total GlucosinolatesPrimary Defense Mechanism
Mature Seeds High (~15.0 - 25.0 µmol/g)19.6 - 40.3 µmol/gGlucosinolate accumulation
Aerial Vegetative (Leaves) Trace / Undetectable< 1.0 µmol/gCamalexin (Phytoalexin) synthesis
Roots Moderate3.0 - 5.0 µmol/gExudation / Soil-borne bio-fumigation
Seedlings (Day 3) Moderate (Maternal carryover)~60% of seed contentResidual seed GSLs
Seedlings (Day 7) Rapidly Depleting~25% of seed contentTransitioning to phytoalexins

(Data synthesized from3[3] and2[2])

Mechanisms of Translocation: The GTR1/GTR2 Axis

Because glucosinolates are synthesized in maternal source tissues (like silique walls and leaves) but accumulate in seeds and roots, the plant requires a high-capacity vascular transport system.

This long-distance movement is mediated by the plasma membrane-localized transporters GTR1 and GTR2 , which belong to the PTR/NRT1 peptide transporter superfamily4[4]. When researchers utilized CRISPR/Cas9 to induce targeted mutagenesis of the CsGTR1 and CsGTR2 homeologs in Camelina, seed glucosinolate levels plummeted by 85–88% (down to 2.6–3.4 nmol/mg), proving that seed accumulation is entirely dependent on active vascular loading from vegetative tissues 2[2].

G Leaf Vegetative Source Tissues (Leaves / Silique Walls) De novo Biosynthesis GTR GTR1 / GTR2 Transporters (Plasma Membrane Localized) Leaf->GTR Efflux/Loading Vascular Vascular Transport (Phloem / Xylem) GTR->Vascular Long-distance transport Seed Reproductive Sink (Mature Seeds) High Glucocamelinin Accumulation Vascular->Seed Sink Unloading Root Root Tissues Moderate Accumulation (Exudation / Defense) Vascular->Root Basipetal Transport

Source-to-sink transport of glucocamelinin via GTR1/GTR2.

Analytical Methodology: Self-Validating Quantification Protocols

As application scientists, we recognize that intact glucosinolates exhibit poor retention on standard C18 reverse-phase columns due to their highly polar sulfate moiety. Therefore, enzymatic desulfation is not merely a historical artifact; it is a critical physicochemical modification that enables robust chromatographic resolution and prevents ion suppression during mass spectrometry.

The following protocol is engineered as a self-validating system , ensuring that any degradation or matrix interference is immediately detectable.

Step-by-Step Workflow: Extraction and Desulfation

1. Tissue Lyophilization and Homogenization

  • Action: Flash-freeze harvested tissues (seeds, leaves, roots) in liquid nitrogen immediately. Lyophilize for 48 hours to complete dryness, then mill into a fine powder.

  • Causality: Endogenous myrosinase enzymes compartmentalized in the plant tissue will rapidly hydrolyze glucosinolates into volatile isothiocyanates if exposed to water and physical damage. Lyophilization removes the aqueous environment required for myrosinase activity, preserving the intact metabolites.

2. Myrosinase Inactivation and Extraction

  • Action: Weigh 50 mg of lyophilized powder. Spike with 50 µL of a known concentration of Glucotropaeolin (benzyl glucosinolate) as an internal standard. Add 1.5 mL of 70% Methanol pre-heated to 75°C. Incubate at 75°C for 15 minutes, then centrifuge at 12,000 × g.

  • Causality: Hot methanol permanently denatures myrosinase while efficiently solubilizing the polar glucosinolates. Glucotropaeolin is not naturally found in Camelina; its inclusion prior to extraction serves as an absolute recovery standard to validate extraction efficiency.

3. Anion-Exchange Chromatography

  • Action: Load the supernatant onto a mini-column packed with DEAE Sephadex A-25 resin (conditioned with sodium acetate buffer). Wash twice with ultrapure water.

  • Causality: The negatively charged sulfate group on the glucosinolate backbone binds strongly to the positively charged DEAE resin. This allows neutral and cationic interferents (like sugars and pigments) to be washed away, purifying the sample matrix.

4. On-Column Enzymatic Desulfation

  • Action: Apply 75 µL of purified Helix pomatia aryl sulfatase directly to the resin bed. Incubate overnight (12-16 hours) at room temperature.

  • Causality: The sulfatase cleaves the sulfate moiety, converting the molecules into desulfo-glucosinolates. This drastically reduces their polarity, releasing them from the DEAE resin and enabling retention on standard C18 UHPLC columns.

5. Elution and UHPLC-MS/MS Analysis

  • Action: Elute the desulfo-glucosinolates with 2 mL of ultrapure water. Analyze via UHPLC coupled to a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM).

Workflow Harvest Tissue Harvest & Lyophilization Extract Hot 70% MeOH Extraction Harvest->Extract Resin DEAE Sephadex Anion Exchange Extract->Resin Desulfate On-Column Desulfation Resin->Desulfate Analysis UHPLC-MS/MS Quantification Desulfate->Analysis

Self-validating extraction and desulfation workflow for UHPLC-MS/MS.

Agronomic and Drug Development Implications

Understanding the spatial dichotomy of glucocamelinin opens multiple avenues for innovation:

  • Agronomic Breeding: The successful ablation of GTR1/GTR2 transporters demonstrates that we can create "glucosinolate-free" camelina seeds while retaining the protective compounds in the vegetative tissues 2[2]. This drastically improves the nutritional profile of the seed meal for livestock.

  • Bio-fumigation: Camelina roots actively exude glucosinolates into the rhizosphere. The breakdown products exhibit potent fungicidal and bactericidal activities, making Camelina an exceptional cover crop for natural soil pathogen management 4[4].

References

  • Source: National Institutes of Health (PMC)
  • Camelina sativa (L.)
  • Anti-nutritive constituents in oilseed crops from Italy Source: ResearchGate URL
  • Camelina sativa (L.) Crantz as a Promising Cover Crop Species with Allelopathic Potential (Semantic Scholar)

Sources

Protocols & Analytical Methods

Method

Application Note: Eco-Efficient Extraction and Intact Quantification of Glucocamelinin from Camelina sativa Meal

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Camelina sativa Defatted Seed Meal (Oil Extraction By-product) Target Analyte: Glucocamelinin (GS10) — 10-(methylsulfinyl)de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Camelina sativa Defatted Seed Meal (Oil Extraction By-product) Target Analyte: Glucocamelinin (GS10) — 10-(methylsulfinyl)decylglucosinolate

Executive Summary & Mechanistic Background

Camelina sativa (false flax) is an increasingly valuable oilseed crop. Following cold-press or solvent oil extraction, the remaining defatted seed meal retains a high concentration of bioactive secondary metabolites, predominantly unique long-chain glucosinolates (GLSs). The dominant GLS in this matrix is glucocamelinin (GS10) , accompanied by glucoarabin (GS9) and homoglucocamelinin (GS11) [1].

Historically, the extraction and quantification of intact glucocamelinin have been bottlenecked by two factors:

  • Endogenous Myrosinase Activity: Plant tissue disruption in the presence of moisture rapidly activates myrosinase, an enzyme that hydrolyzes GLSs into unstable aglycones, which then spontaneously rearrange into volatile isothiocyanates or nitriles.

  • Analytical Tedium: Legacy ISO methods require lengthy on-column enzymatic desulfation using sulfatase to analyze GLSs via liquid chromatography, which is environmentally toxic, time-consuming, and prone to analyte loss.

This application note details a highly optimized, self-validating protocol for the isolation and intact quantification of glucocamelinin. By coupling Ultrasound-Assisted Solid-Liquid Extraction (USAE) with an Eco-Efficient UPLC-DAD analytical framework, researchers can achieve high-yield recovery without the need for desulfation[1, 2].

Causality in Experimental Design (The "Why")

To ensure scientific integrity and reproducibility, every parameter in this protocol has been mechanistically grounded:

  • Cryogenic Grinding (Liquid N₂): Mechanical grinding generates localized heat. In the presence of ambient moisture, this heat accelerates myrosinase kinetics. Liquid nitrogen maintains the matrix below the enzyme's activation threshold.

  • 80% Cold Methanol (-20°C): Methanol acts as a dual-purpose reagent. At 80% concentration and sub-zero temperatures, it instantly precipitates and irreversibly denatures myrosinase while maintaining a highly favorable dielectric constant for the solubilization of polar, anionic glucosinolates [1].

  • Ultrasound-Assisted Extraction (USAE) at 30°C: Acoustic cavitation creates microbubbles in the solvent that implode against the plant cell walls, mechanically shearing them and enhancing mass transfer. Capping the temperature at 30°C prevents the thermal degradation of the thermolabile methylsulfinyl chain of glucocamelinin [2].

  • Glucotropaeolin Internal Standard: Because GLSs are susceptible to degradation during sample prep, spiking the matrix with glucotropaeolin (a benzyl glucosinolate not naturally found in Camelina) allows for precise tracking of analyte loss, creating a self-validating extraction system [1].

Pathway Visualization: The Myrosinase Threat & Inhibition Strategy

G A Intact Glucocamelinin (GS10) B Myrosinase Enzyme (Activated by Moisture) A->B Tissue Disruption C Unstable Aglycone (Thiohydroximate-O-sulfate) B->C Hydrolysis D Isothiocyanates (Degradation Products) C->D Spontaneous Rearrangement E Nitriles & Epithionitriles C->E Low pH / Fe2+ I 80% Cold Methanol (-20°C) I->B Denatures / Inhibits

Fig 1: Glucosinolate degradation pathway and the mechanistic inhibition of myrosinase.

Step-by-Step Protocols

Phase 1: Matrix Preparation & USAE Extraction

Reference Standard: ISO 9167 (Modified for Intact Extraction) [2].

  • Cryo-Milling: Transfer 10 g of Camelina sativa defatted meal into a stainless-steel grinding jar. Add liquid nitrogen and grind to a fine powder (<0.5 mm particle size). Store immediately at -70°C if not proceeding directly.

  • Solvent Quenching: Accurately weigh 1.0 ± 0.05 g of the frozen meal into a 50 mL polypropylene centrifuge tube. Immediately add 15.0 mL of pre-chilled (-20°C) 80% Methanol/Water (v/v).

  • Internal Standard Spike: Add 1.0 mL of Glucotropaeolin stock solution (approx. 1 mg/mL) to the homogenate to track recovery.

  • Ultrasonication: Vortex the tube for 30 seconds. Submerge the tube in an ultrasonic bath (e.g., 35 kHz, 120 W). Sonicate for 20 minutes. Critical: Monitor the water bath temperature continuously; add ice as needed to maintain a constant 30°C [2].

  • Phase Separation: Centrifuge the homogenate at 8,000 × g for 10 minutes at 4°C. Decant the supernatant into a clean flask. Re-extract the pellet with an additional 10 mL of 80% cold methanol and pool the supernatants.

Phase 2: Purification (Ultrafiltration & SPE)

To prevent column fouling during UPLC analysis, co-extracted proteins and lipids must be removed [3].

  • Ultrafiltration (UF): Pass the pooled methanolic extract through a 10 kDa MWCO (Molecular Weight Cut-Off) polyethersulfone membrane via centrifugation (4,000 × g, 15 min). This removes large macromolecular proteins.

  • Anion Exchange / Acidic Alumina SPE:

    • Condition a Strong Anion Exchange (SAX) or Acidic Aluminum Oxide SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the UF permeate onto the cartridge. Glucosinolates (being anionic) will bind to the matrix.

    • Wash with 5 mL of ultra-pure water to remove neutral impurities.

    • Elute the intact glucocamelinin using 5 mL of 1.0 M NaCl or a targeted methanolic gradient [3].

  • Filtration: Filter the final eluate through a 0.22 µm PTFE syringe filter directly into an amber UPLC vial.

Phase 3: Eco-Efficient UPLC-DAD Quantification

By utilizing a High-Strength Silica (HSS) column, intact GLSs can be retained and separated without desulfation [1].

  • System: Waters ACQUITY UPLC (or equivalent) with Diode Array Detector (DAD).

  • Column: HSS T3 Column (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultra-Pure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0–2 min (0% B), 2–8 min (0% to 15% B), 8–10 min (15% to 100% B), 10–12 min (100% B), followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm (optimal for intact thiohydroximate-O-sulfate absorption).

Workflow Visualization

Workflow S1 Step 1: Cryogenic Grinding (Liquid N2 to prevent heating) S2 Step 2: Quenching & USAE (80% Cold MeOH, 35 kHz, 30°C) S1->S2 S3 Step 3: Protein Removal (10 kDa Membrane Ultrafiltration) S2->S3 S4 Step 4: SPE Purification (Acidic Alumina / SAX Cartridge) S3->S4 S5 Step 5: Intact Quantification (UPLC-DAD at 227 nm, HSS T3 Column) S4->S5

Fig 2: Optimized end-to-end workflow for intact glucocamelinin extraction and analysis.

Quantitative Data & Validation Summary

The optimization of this protocol yields highly reproducible data that meets strict AOAC Appendix F criteria for analytical validation. Below is a summary of expected yields and validation metrics based on recent literature [1, 2].

Table 1: Extraction Yield Comparison (Camelina Defatted Meal)

Extraction MethodSolvent SystemTemp (°C)Time (min)GS10 Yield (mg/g DM)Total GLS Yield (mg/g DM)
Traditional ISOBoiling 70% MeOH75°C606.2 ± 0.818.5 ± 1.2
Optimized USAE Cold 80% MeOH 30°C 20 9.8 ± 0.4 28.4 ± 0.9

Note: USAE demonstrates a ~50% increase in GS10 recovery by preventing thermal degradation of the methylsulfinyl chain.

Table 2: UPLC-DAD Method Validation Parameters for Intact GS10

ParameterValue / RangeAOAC Acceptance Criteria
Linearity (R²) > 0.999> 0.995
Precision (RSDr) 5.70%< 7.0%
Spike Recovery (Accuracy) 97.4% – 104.0%90% – 110%
LOD (Limit of Detection) 0.45 µg/mLN/A
LOQ (Limit of Quantitation) 1.35 µg/mLSignal-to-Noise ≥ 10

References

  • Title: Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method Source: Antioxidants (MDPI), 2022, 11(12), 2441. URL: [Link]

  • Title: Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L. and their effect on human colorectal cancer cell line Source: Frontiers in Nutrition, 2022, 9:901944. URL: [Link]

  • Title: Separation of Glucosinolates From Camelina Seed Meal Via Membrane and Acidic Aluminum Oxide Column Source: ResearchGate (Conference Proceeding / Technical Report), 2025. URL: [Link]

Application

High-performance liquid chromatography (HPLC) methods for glucocamelinin

This Application Note provides a comprehensive technical guide for the extraction, separation, and quantification of Glucocamelinin (10-methylsulfinyldecyl glucosinolate), the predominant glucosinolate in Camelina sativa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the extraction, separation, and quantification of Glucocamelinin (10-methylsulfinyldecyl glucosinolate), the predominant glucosinolate in Camelina sativa (False Flax).

This guide details two distinct workflows:

  • Method A (The Gold Standard): Analysis of desulfoglucosinolates via HPLC-UV (based on ISO 9167-1).

  • Method B (High-Throughput): Analysis of intact glucosinolates via LC-MS/UPLC.

Analyte Profile & Physicochemical Properties

Understanding the chemistry of Glucocamelinin is prerequisite to method selection. As a glucosinolate, it possesses a highly polar, ionic sulfate group and a thioglucose moiety, making retention on standard C18 columns difficult without modification (desulfation or ion-pairing).

PropertyDetail
Common Name Glucocamelinin
IUPAC Name 10-(methylsulfinyl)decyl glucosinolate
Chemical Formula C₁₈H₃₅NO₁₀S₃ (Free Acid)
Molecular Weight 521.6 g/mol (Free Acid); [M-H]⁻ = 520.1 m/z
Class Aliphatic Glucosinolate (Long-chain, sulfinyl-oxidized)
Solubility Highly soluble in water, aqueous methanol. Insoluble in non-polar solvents (hexane).
UV Maxima 229 nm (Characteristic of the glucosinolate moiety)
Key Stability Issue Susceptible to enzymatic hydrolysis by myrosinase upon tissue disruption.

Sample Preparation & Extraction Logic

The critical failure point in glucosinolate analysis is myrosinase activity . If the enzyme is not immediately inactivated during extraction, Glucocamelinin degrades into isothiocyanates, nitriles, or epithionitriles, rendering quantification impossible.

Workflow Visualization: Extraction & Desulfation

G Sample Camelina Seeds/Meal (Grind to fine powder) Inactivation Myrosinase Inactivation (CRITICAL STEP) Sample->Inactivation Extract Extraction Solvent 70% Methanol (Boiling) OR 80% Methanol (Cold) Inactivation->Extract Prevents Hydrolysis Centrifuge Centrifugation (4000 x g, 10 min) Extract->Centrifuge Supernatant Crude Extract (Contains Intact GSLs) Centrifuge->Supernatant Split Method Selection Supernatant->Split PathA Method A: Desulfation (ISO 9167-1) Split->PathA PathB Method B: Intact Analysis (LC-MS / UPLC) Split->PathB DEAE Load on DEAE Sephadex A-25 (Anion Exchange) PathA->DEAE Sulfatase Add Aryl Sulfatase (Incubate 12h+) DEAE->Sulfatase Remove Sulfate Group EluteA Elute Desulfo-Glucocamelinin (Water) Sulfatase->EluteA Filter Filter (0.22 µm PTFE) PathB->Filter EluteB Ready for Injection Filter->EluteB

Caption: Decision tree for Glucocamelinin sample preparation distinguishing between desulfation (Method A) and intact (Method B) workflows.

Extraction Protocol
  • Weighing: Weigh 200 mg of finely ground Camelina seed/meal into a 15 mL centrifuge tube.

  • Internal Standard Addition: Add 100 µL of Glucotropaeolin (Benzyl glucosinolate) stock solution (5 mM). Note: Sinigrin is often used, but Glucotropaeolin is preferred if Sinigrin is suspected in the sample, though Camelina is typically Sinigrin-free.

  • Inactivation/Extraction:

    • Option A (ISO Standard): Add 4 mL of boiling 70% Methanol. Immediately vortex. Incubate at 70°C for 10-20 mins.

    • Option B (Modern/Safety): Add 4 mL of ice-cold 80% Methanol. Homogenize immediately (Ultra-Turrax) to denature enzymes chemically.

  • Clarification: Centrifuge at 4,000 x g for 10 min. Collect supernatant. Re-extract pellet once and combine supernatants.

Method A: Desulfoglucosinolate Analysis (HPLC-UV)

Reference: ISO 9167-1[1]

This method removes the sulfate group using sulfatase enzyme. The resulting "desulfo-glucocamelinin" is neutral, allowing for excellent retention and separation on standard C18 columns.

Reagents
  • DEAE Sephadex A-25: Swollen in 0.5 M Sodium Acetate buffer (pH 5.0).

  • Aryl Sulfatase: Purified from Helix pomatia (Sigma-Aldrich).

  • Mobile Phase A: Ultrapure Water.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Desulfation Step[1][2][3][4][5][6]
  • Load 1 mL of crude extract onto a mini-column containing 0.5 mL DEAE Sephadex A-25.

  • Wash with 2 mL 70% Methanol, then 2 mL water (removes non-anionic impurities).

  • Add 75 µL Aryl Sulfatase solution. Cap and incubate overnight (12h) at room temperature.

  • Elute desulfoglucosinolates with 1.5 mL Ultrapure Water.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 250 x 4.0 mm, 5 µm)
Temperature 30°C
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV-DAD @ 229 nm
Gradient 0 min: 100% A (Water) 1 min: 100% A 20 min: 80% A / 20% B (Linear Gradient) 25 min: 100% A (Re-equilibration)
Expected Results
  • Elution Order: Desulfo-Glucoarabin (C9) → Desulfo-Glucocamelinin (C10) → Desulfo-Homoglucocamelinin (C11).

  • Quantification: Calculate concentration using the internal standard (Glucotropaeolin) and Relative Response Factors (RRF).

    • Note: ISO 9167-1 assigns RRF=1.0 for most aliphatic glucosinolates relative to Sinigrin. If using Glucotropaeolin as IS, adjust for its specific RRF (approx 0.95 relative to Sinigrin).

Method B: Intact Glucosinolate Analysis (LC-MS / UPLC)

Reference: Berhow et al. (2013); Russo et al. (2014)

This method analyzes the molecule in its native, anionic state. It requires a column capable of retaining polar charged species (e.g., Waters HSS T3) and buffered mobile phases.

LC-MS Conditions
ParameterSetting
System UHPLC coupled to Q-ToF or Triple Quad MS
Column Waters Acquity HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 1% B 1-8 min: Linear to 30% B 8-10 min: Wash 90% B
MS Mode ESI Negative Mode (Electrospray Ionization)
Target Ion [M-H]⁻ = 520.1 m/z (Glucocamelinin)
System Configuration Diagram

HPLC SolventA Mobile Phase A (Water + NH4 Formate) Pump Binary Pump (Gradient Mixing) SolventA->Pump SolventB Mobile Phase B (Acetonitrile) SolventB->Pump Injector Autosampler (Maintains 4°C) Pump->Injector Column Column: HSS T3 (Retains Polar GSLs) Injector->Column Detector Detector (UV @ 229nm + ESI-MS) Column->Detector Data Data System (Integrate Peak @ 520 m/z) Detector->Data

Caption: Instrumental setup for Intact Glucocamelinin analysis. Ammonium formate buffer is essential for peak shape and ionization.

Method Validation & Quality Control

To ensure scientific integrity, the following parameters must be validated:

  • Linearity: Construct a 5-point calibration curve using Sinigrin or isolated Glucocamelinin (if available).

    
     must be > 0.995.
    
  • Recovery: Spike Camelina meal with a known amount of Sinigrin prior to extraction. Recovery should be 90-110%.

  • Limit of Detection (LOD): Typically < 0.5 µmol/g for UV methods; significantly lower for MS.

  • Interference Check: Monitor 280 nm to detect protein/phenolic interference. Glucosinolates absorb minimally at 280 nm; significant peaks here indicate co-eluting impurities.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Intact Method) Secondary interactions with silanols.Ensure Ammonium Formate (5-10 mM) is present in Mobile Phase A.
Low Recovery Myrosinase activity not fully stopped.Ensure Methanol concentration is ≥70% and temperature is maintained during extraction.[2][3]
Ghost Peaks Incomplete desulfation (Method A).Check Sulfatase activity; extend incubation time or increase enzyme units.
Retention Time Shift pH fluctuation in mobile phase.Use buffered mobile phases; Glucosinolates are sensitive to pH changes.

References

  • ISO 9167-1:1992. Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography.[4] International Organization for Standardization.[4] Link

  • Berhow, M. A., et al. (2013). Optimized analysis and quantification of glucosinolates from Camelina sativa seeds by reverse-phase liquid chromatography. Industrial Crops and Products, 49, 62-66. Link

  • Russo, R., & Reggiani, R. (2017). Glucosinolates and Sinapine in Camelina Meal. Food and Nutrition Sciences, 8, 1063-1073. Link

  • Yuan, H., et al. (2022). Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method.[5] Foods, 11(24), 3995. Link

Sources

Method

LC-MS/MS quantification parameters for glucocamelinin analysis

Application Note: High-Sensitivity LC-MS/MS Quantification of Glucocamelinin (GS10) in Camelina sativa Matrices Executive Summary & Technical Context Glucocamelinin (GS10) is the predominant glucosinolate in Camelina sat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Glucocamelinin (GS10) in Camelina sativa Matrices

Executive Summary & Technical Context

Glucocamelinin (GS10) is the predominant glucosinolate in Camelina sativa (false flax), often constituting 50-60% of the total glucosinolate profile.[1] While Camelina is a promising biofuel crop, the residual meal used for animal feed is limited by the anti-nutritional toxicity of glucosinolate hydrolysis products (isothiocyanates). Accurate quantification is critical for breeding programs and regulatory compliance (feed safety).[1]

The Challenge: Glucosinolates are highly polar, anionic thioglucosides. Traditional HPLC-UV methods (ISO 9167-1) require time-consuming enzymatic desulfation.[1] This protocol details a direct, intact LC-MS/MS (Negative ESI) workflow that bypasses desulfation, offering superior sensitivity and specificity.[1]

Chemical Identity & MS/MS Characteristics

Understanding the fragmentation physics is the first step to robust method development. Glucocamelinin ionizes strongly in negative electrospray ionization (ESI-) due to the sulfate moiety.[1]

ParameterValue
IUPAC Name 10-(methylsulfinyl)decyl glucosinolate
Formula

Monoisotopic Mass 521.1423 Da (Free Acid)
Precursor Ion

m/z 520.1
Key Structural Feature Long aliphatic side chain with sulfoxide; Sulfate group (charge carrier)

Experimental Workflow

The following diagram illustrates the critical path from seed/meal to data, highlighting the "Myrosinase Stop" step—the most common point of failure in glucosinolate analysis.

Glucocamelinin_Workflow Sample Camelina Seed/Meal (Cryogenic Grinding) Extraction Myrosinase Inactivation (80% MeOH, 75°C or Cold Extraction) Sample->Extraction Prevent Hydrolysis Cleanup SPE Cleanup (Optional) (Weak Anion Exchange) Extraction->Cleanup Remove Lipids/Proteins LC UHPLC Separation (C18 Column, Acidic Mobile Phase) Cleanup->LC Inject 2-5 µL MS MS/MS Detection (ESI-, MRM Mode) LC->MS Elution ~4-6 min Data Quantification (Ratio vs. Internal Standard) MS->Data Integrate m/z 97

Caption: Workflow emphasizing myrosinase inactivation to prevent conversion of GS10 to bioactive isothiocyanates prior to analysis.

Sample Preparation Protocol

Objective: Extract intact glucosinolates while preventing enzymatic degradation by myrosinase.

Reagents:

  • Extraction Solvent: 80% Methanol / 20% Water (v/v).[1][2]

  • Internal Standard (IS): Glucotropaeolin (Benzyl glucosinolate) or Sinigrin .[1] Note: Sinigrin is naturally present in some Camelina varieties; Glucotropaeolin is preferred if absent in the sample.

Step-by-Step Methodology:

  • Homogenization: Grind Camelina seeds or meal to a fine powder using a ball mill. Crucial: Keep samples frozen or cool during grinding to prevent activation of endogenous myrosinase.

  • Inactivation/Extraction:

    • Weigh 50 mg of powder into a 2 mL centrifuge tube.

    • IMMEDIATELY add 1.5 mL of hot (75°C) 80% Methanol.

    • Scientific Rationale: High temperature coupled with organic solvent ensures rapid denaturation of myrosinase proteins, preserving the intact glucosinolate structure [1]. Alternatively, ice-cold 80% methanol can be used, but heat is more robust for high-activity tissues.[1]

    • Spike with 50 µL of Internal Standard solution (100 µg/mL).[1]

  • Agitation: Vortex for 30 seconds, then incubate in a water bath at 75°C for 15 minutes (if using hot method) or sonicate for 10 minutes (if using cold method).

  • Clarification: Centrifuge at 12,000 x g for 10 minutes at room temperature.

  • Dilution: Transfer supernatant to an LC vial. Dilute 1:10 with water (final solvent composition ~8% MeOH) to prevent peak broadening on the Reverse Phase column.

LC-MS/MS Method Parameters

Chromatographic Conditions (UHPLC)

Glucosinolates are polar.[1] While HILIC can be used, a high-strength silica C18 (like Waters HSS T3 or Phenomenex Kinetex XB-C18) is preferred for robustness and retention of polar analytes in high aqueous content.[1]

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 or 2.6 µm).[1]

  • Column Temp: 35°C.

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Injection Volume: 2–5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH stability).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 2 Initial Hold (Polar retention)
1.0 2 Start Gradient
8.0 40 Elution of GS10
8.1 95 Wash
10.0 95 Wash Hold
10.1 2 Re-equilibration

| 13.0 | 2 | End |

Mass Spectrometry Parameters (ESI-)

Operate in Negative Ion Mode .[1][4] The sulfate group (


) is the most stable charge carrier.[1]
  • Source: Electrospray Ionization (ESI)[1][4][5][6]

  • Capillary Voltage: -2.5 to -3.5 kV[1]

  • Desolvation Temp: 400°C - 500°C (High temp needed for aqueous mobile phase)[1]

  • Cone Voltage: Optimized per instrument (typically 30-50 V to prevent in-source fragmentation).

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Glucocamelinin 520.1 96.9 (

)
20 - 25Quantifier
520.174.9 (

)
35 - 40Qualifier 1
520.1259.0 (Thioglucose)15 - 20Qualifier 2
Glucotropaeolin (IS) 408.1 96.9 20 - 25Quantifier

Note: The m/z 96.9 fragment is common to all glucosinolates. Specificity is achieved via the unique precursor mass (520.1) and chromatographic retention time.

Method Optimization & Troubleshooting

Self-Validating the Protocol:

  • The "Sulfate Check": If you see high background noise on the 96.9 transition, ensure your mobile phase water is LC-MS grade. Sulfate contamination is common in lower-grade glassware/solvents.[1]

  • Myrosinase Artifacts: If you detect desulfo-glucocamelinin or high levels of hydrolysis products, your extraction step failed to inhibit myrosinase.[1] Re-run extraction with strictly controlled temperature (

    
    ).
    
  • Retention Time Drift: Glucocamelinin is sensitive to pH changes. Ensure Mobile Phase A is buffered (Ammonium Formate) if retention times fluctuate >0.1 min.

Linearity & Limit of Detection:

  • Linear Range: Typically 5 ng/mL to 5000 ng/mL.

  • LOQ: ~1-5 ng/mL (highly dependent on matrix cleanliness).[1]

References

  • Berhow, M. A., et al. (2013).[1] Optimized analysis and quantification of glucosinolates from Camelina sativa seeds by reverse-phase liquid chromatography. Industrial Crops and Products, 49, 62-71.[1] Link[1]

  • Russo, R., & Reggiani, R. (2017).[1] Glucosinolates in Camelina sativa seeds: A review. American Journal of Plant Sciences, 8(12), 3063.[1] Link[1]

  • ISO 9167-1:1992. Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography.[1] (Standard reference for comparison). Link

  • Pagliari, S., et al. (2024).[1][5] Pressurized liquid extraction of glucosinolates from Camelina sativa (L.) Crantz by-products. Food Chemistry: X, 22, 101324.[1][5] Link[1]

Sources

Application

Application Note: Isolation and Purification of Glucocamelinin from Camelina sativa for Reference Standards

Executive Summary Glucocamelinin (10-methylsulfinyldecyl glucosinolate, GS10) is the predominant glucosinolate in Camelina sativa, comprising 62–72% of its total glucosinolate profile (1)[1]. As research into the chemopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glucocamelinin (10-methylsulfinyldecyl glucosinolate, GS10) is the predominant glucosinolate in Camelina sativa, comprising 62–72% of its total glucosinolate profile (1)[1]. As research into the chemopreventive and bio-herbicidal properties of camelina secondary metabolites accelerates, the demand for high-purity (>98%) analytical reference standards has surged. This application note details a scalable, self-validating protocol for the extraction, isolation, and purification of glucocamelinin potassium salt, designed specifically for drug development professionals and analytical chemists.

Mechanistic Rationale: The "Why" Behind the Workflow

To achieve reference-standard purity, the extraction and purification architecture must exploit the unique biochemical and structural properties of glucosinolates.

  • Myrosinase Deactivation via Cold Methanol : Glucosinolates and the hydrolytic enzyme myrosinase (a thioglucoside glucohydrolase) are compartmentalized separately in intact plant tissues (2)[2]. Milling the seed meal disrupts this compartmentalization, initiating rapid degradation of glucocamelinin into volatile isothiocyanates. We utilize 80% cold aqueous methanol to instantaneously precipitate myrosinase while selectively solubilizing the highly polar glucosinolates (3)[3].

  • Orthogonal Purification Strategy :

    • Charge-Based Enrichment (SAX): Glucosinolates possess a permanently ionized sulfate moiety (

      
      ). Strong Anion Exchange (SAX) chromatography captures these anions, allowing the elution of neutral sugars and basic proteins (4)[4]. Eluting with a potassium salt (e.g., 
      
      
      
      ) directly yields the stable potassium salt form of the glucosinolate, the industry standard for quantitative titration (5)[5].
    • Hydrophobicity-Based Resolution (Prep-HPLC): Camelina extracts contain three closely related homologs: glucoarabin (GS9), glucocamelinin (GS10), and homoglucocamelinin (GS11) (6)[6]. Because they differ only by single methylene units in their aliphatic chains, reverse-phase C18 chromatography is mandatory to resolve GS10 from GS9 and GS11 based on subtle hydrophobic differences (7)[7].

Workflow Visualization

G N1 Camelina sativa Seed Meal N2 Defatting (Hexane Wash) N1->N2 N3 Myrosinase Deactivation (80% Cold MeOH) N2->N3 Defatted Meal N4 Centrifugation & Concentration N3->N4 N5 SAX Chromatography (Sulfate Group Binding) N4->N5 Crude Extract N6 Elution (K2SO4 Solution) N5->N6 Wash (Discard Neutrals) N7 Preparative HPLC (C18 Reverse Phase) N6->N7 Enriched GLSs N8 Glucocamelinin (GS10) Reference Standard (>98%) N7->N8 Isolate GS10 Peak

Workflow for the isolation and purification of glucocamelinin from Camelina sativa.

Step-by-Step Methodology

Phase 1: Extraction and Enzyme Inhibition
  • Defatting : Extract 100 g of Camelina sativa seed press cake with 500 mL of hexane for 4 hours to remove residual non-polar lipids that would foul downstream chromatography columns. Air-dry the defatted meal (8)[8].

  • Ultrasound-Assisted Solid-Liquid Extraction (USAE) : Suspend the defatted meal in 1.0 L of 80% cold methanol (

    
    ). Sonicate for 30 minutes to maximize mass transfer while keeping the temperature below 
    
    
    
    to prevent thermal degradation and myrosinase activity (8)[8].
  • Clarification : Centrifuge the homogenate at 4500 rpm for 20 minutes (7)[7]. Collect the supernatant and evaporate the methanol under reduced pressure (rotary evaporator,

    
    ) to yield a crude aqueous extract (6)[6].
    
Phase 2: Strong Anion Exchange (SAX) Enrichment
  • Resin Activation : Pack a glass column with 50 g of SAX resin (e.g., Q1 column or Mega Bond Elute NH2) (4)[4]. Condition the bed with 200 mL of methanol, followed by 200 mL of 1% acetic acid in water (8)[8].

  • Loading & Washing : Load the crude aqueous extract onto the column. Wash with 300 mL of 1% acetic acid in methanol. The acidic condition ensures weak organic acids remain protonated (neutral) and are washed away, while the permanently charged glucosinolates remain bound.

  • Elution : Elute the bound glucosinolates using 200 mL of 0.5 M

    
    . The high concentration of sulfate ions outcompetes the glucosinolates for the quaternary amine binding sites, simultaneously exchanging the counter-ion to potassium (6)[6]. Lyophilize the eluate.
    
Phase 3: Preparative HPLC Purification
  • Reconstitution : Dissolve the lyophilized SAX eluate in MS-grade water. Filter through a 0.22 µm PTFE membrane to protect the preparative column (7)[7].

  • Chromatographic Conditions :

    • Column : Preparative C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A : MS-Grade Water (Neutral, to preserve the potassium salt).

    • Mobile Phase B : Acetonitrile.

    • Gradient : 2% B to 20% B over 40 minutes.

    • Flow Rate : 15 mL/min.

    • Detection : Photodiode Array (PDA) at 229 nm (characteristic absorbance maximum for the thioglucoside bond).

  • Fraction Collection : GS9, GS10, and GS11 will elute sequentially. Collect the tightly resolved GS10 peak, which reliably elutes between GS9 and GS11.

  • Final Recovery : Pool the GS10 fractions, remove acetonitrile via rotary evaporation, and lyophilize to yield the glucocamelinin reference standard as a high-purity powder.

Quantitative Data: Yield and Purity Profile

Purification StageMass (from 100g meal)Total GLS Content (%)GS10 Purity (%)Step Recovery (%)
Defatted Seed Meal 100.0 g~2.5%~1.6%100% (Baseline)
Crude Extract 25.0 g~9.0%~6.0%90%
SAX Eluate 3.5 g~60.0%~40.0%85%
Prep-HPLC Isolate 1.2 g>99.0%>98.5%75%

Quality Control & Self-Validating System

To qualify the isolated glucocamelinin as an authoritative reference standard, a self-validating analytical matrix must be applied to the final lyophilized powder:

  • Chromatographic Purity (UHPLC-PDA) : Must exhibit a single, symmetrical peak at 229 nm representing >98% of the total integrated area.

  • Mass Spectrometry (LC-MS/MS) : Negative electrospray ionization (ESI-) must yield a dominant

    
     ion at m/z 520.5, confirming the molecular weight of intact glucocamelinin (7)[7].
    
  • Absolute Quantitation (qNMR) : Use Quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard (e.g., maleic acid) to determine the absolute w/w assay of the potassium salt. This ensures trustworthiness for quantitative titration applications.

References

  • Berhow, M. A., et al. (2013). "Optimized analysis and quantification of glucosinolates from Camelina sativa seeds by reverse-phase liquid chromatography." USDA ARS / Elsevier. 6

  • Russo, M., et al. (2022). "Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L. and their effect on human colorectal cancer cell line." PMC / Frontiers. 8

  • "Separation of Glucosinolates From Camelina Seed Meal Via Membrane and Acidic Aluminum Oxide Column." ResearchGate. 4

  • "GLUCOSINOLATE reference material." Extrasynthese. 5

  • "ECO-EFFICIENT DETERMINATION OF GLUCOSINOLATES IN CAMELINA SEED, OIL, AND DEFATTED MEAL." ScholarWorks. 3

  • "Processing of glucosinolates from Camelina sativa." CSBE. 7

  • "US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants." Google Patents. 2

  • "Valorization of Camelina Cake by Fractionation: Characterization of Nutritional and Functional Properties." MDPI. 1

Sources

Method

Application Note: Enzymatic Hydrolysis of Glucocamelinin to 10-Methylsulfinyldecyl Isothiocyanate Using Exogenous Myrosinase

Executive Summary & Biological Significance Camelina sativa (false flax) is an increasingly valuable oilseed crop. Its defatted seed meal is a rich source of unique long-chain aliphatic glucosinolates (GSLs), predominant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

Camelina sativa (false flax) is an increasingly valuable oilseed crop. Its defatted seed meal is a rich source of unique long-chain aliphatic glucosinolates (GSLs), predominantly glucocamelinin (10-methylsulfinyldecyl glucosinolate, CAS 67884-10-0)[1]. Glucocamelinin accounts for approximately 62–72% of the total GSL content in Camelina seeds[2],[3].

While intact GSLs exhibit minimal biological activity, their enzymatic hydrolysis products—specifically isothiocyanates (ITCs)—are potent bioactive compounds. The ITC derived from glucocamelinin (10-methylsulfinyldecyl isothiocyanate) acts as a monofunctional inducer of phase II detoxification enzymes, such as quinone reductase (NQO1), offering significant chemopreventive, antioxidant, and antimicrobial potential[4],[5].

Mechanistic Overview of Hydrolysis

In intact plant tissues, GSLs are spatially separated from endogenous myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). Upon tissue disruption, myrosinase cleaves the β-D-thioglucopyranoside bond of glucocamelinin, releasing D-glucose and generating an unstable aglycone intermediate (thiohydroximate-O-sulfonate)[2],[6].

The structural fate of this aglycone is strictly dictated by the microenvironment:

  • Neutral pH (6.5–7.0): The aglycone undergoes a spontaneous Lossen rearrangement, yielding the target 10-methylsulfinyldecyl isothiocyanate[2].

  • Acidic pH or presence of Fe²⁺: The reaction is diverted toward the formation of nitriles, which lack the desired chemopreventive properties[2].

Hydrolysis A Glucocamelinin (10-MSG) B Myrosinase + H2O (Ascorbic Acid) A->B C Unstable Aglycone (Thiohydroximate-O-sulfonate) B->C D D-Glucose B->D Byproduct E Neutral pH (6.5-7.0) Lossen Rearrangement C->E G Acidic pH / Fe2+ (Non-enzymatic) C->G F 10-Methylsulfinyldecyl Isothiocyanate E->F Main Pathway H Nitriles G->H Side Reaction

Fig 1. Myrosinase-catalyzed hydrolysis of glucocamelinin and pH-dependent structural rearrangements.

Experimental Design & Causality

To achieve high-yield, reproducible conversion of glucocamelinin to its ITC derivative, the experimental design must account for the specific biochemical nuances of the myrosinase-GSL system:

  • Requirement for Exogenous Myrosinase: Industrial processing of Camelina sativa (e.g., hot pressing for oil extraction) irreversibly denatures endogenous myrosinase. Therefore, the addition of exogenous myrosinase (typically sourced from Sinapis alba) is mandatory to catalyze the hydrolysis of the residual GSLs in the seed meal[2].

  • Buffer Selection (pH 6.5): A 33.3 mM potassium phosphate buffer at pH 6.5 is utilized. This specific pH provides the optimal thermodynamic environment for myrosinase activity while strictly favoring the Lossen rearrangement to ITCs over alternative nitrile pathways[2],[7].

  • Ascorbic Acid as an Allosteric Activator: L-ascorbic acid is introduced at a 1 mM concentration. It acts as a specific co-factor that binds to the allosteric site of myrosinase, significantly enhancing the catalytic rate (

    
    ) of the hydrolysis without altering the substrate affinity[5].
    

Quantitative Data Summaries

Table 1: Glucosinolate Profile of Camelina sativa Seeds

Glucosinolate Common Name Concentration (μg/g DM) Relative Abundance
10-Methylsulfinyldecyl GSL Glucocamelinin 403.3 ± 23 62–72%
9-Methylsulfinylnonyl GSL Glucoarabin 304.3 ± 62 ~30%
11-Methylsulfinylundecyl GSL Homoglucocamelinin 262.6 ± 87 ~10%

(Note: Relative abundances may exhibit slight biological overlap depending on the specific Camelina cultivar)[8],[3].

Table 2: Critical Parameters for Optimized ITC Yield

Parameter Target Value Mechanistic Rationale
pH 6.5 Promotes Lossen rearrangement to ITC; prevents nitrile formation[2],[7].
Temperature 37°C Optimal thermodynamic threshold for Sinapis alba-derived myrosinase.

| Cofactor | 1 mM Ascorbic Acid | Induces allosteric activation, maximizing hydrolysis rate (


)[5]. |
| Extraction Solvent  | Dichloromethane (DCM) | Selectively partitions hydrophobic ITCs away from polar unreacted GSLs. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating internal controls to ensure that any failure in conversion can be accurately traced to either enzyme degradation, buffer failure, or substrate matrix effects.

Protocol N1 1. Substrate Prep 10-MSG in Buffer N2 2. Enzyme Addition Exogenous Myrosinase N1->N2 N3 3. Incubation pH 6.5, 37°C, 2h N2->N3 N4 4. Quenching Dichloromethane N3->N4 N5 5. Analysis HPLC-UV/MS N4->N5

Fig 2. Step-by-step workflow for the enzymatic hydrolysis and analytical quantification of 10-MSG.

Materials & Reagents
  • Purified Glucocamelinin standard (CAS 67884-10-0) or defatted Camelina sativa seed extract[1].

  • Exogenous Myrosinase (from Sinapis alba seed, ≥100 U/g).

  • 33.3 mM Potassium Phosphate Buffer (pH 6.5).

  • L-Ascorbic Acid (Analytical grade).

  • Dichloromethane (DCM) and Methanol (HPLC grade).

Step-by-Step Methodology

Phase 1: Substrate & Control Preparation

  • Sample Prep: Dissolve the glucocamelinin substrate (or seed extract) in 33.3 mM potassium phosphate buffer (pH 6.5) to achieve a final GSL concentration of 0.2 mM[7].

  • Establish Self-Validating Controls:

    • Positive Control: Prepare a parallel reaction using 0.2 mM Sinigrin (allyl glucosinolate). This verifies the viability and specific activity of the exogenous myrosinase[7].

    • Negative Control: Prepare a sample of glucocamelinin without myrosinase. This baselines any non-enzymatic thermal or pH-driven degradation.

    • Blank: Buffer + myrosinase + ascorbic acid (no substrate). This identifies background analytical noise during downstream HPLC analysis.

Phase 2: Enzymatic Hydrolysis 3. Cofactor Addition: Add L-ascorbic acid to all reaction vials to achieve a final concentration of 1 mM. Causality: Adding the cofactor immediately prior to the enzyme ensures the allosteric sites are saturated upon enzyme introduction[5]. 4. Enzyme Addition: Add exogenous myrosinase at a ratio of 0.1 Units per μmol of total glucosinolates. 5. Incubation: Seal the vials and incubate in a shaking water bath at 37°C for 120 minutes. Causality: Continuous agitation ensures uniform mass transfer, preventing localized pH drops that could trigger nitrile formation.

Phase 3: Reaction Quenching & Extraction 6. Quenching: Terminate the reaction by adding an equal volume of cold Dichloromethane (DCM) to the aqueous mixture. Causality: DCM immediately denatures the myrosinase, halting the reaction. Furthermore, it selectively partitions the newly formed, hydrophobic 10-methylsulfinyldecyl isothiocyanate into the organic phase, leaving unreacted polar GSLs and glucose in the aqueous phase. 7. Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C. 8. Collection: Carefully aspirate the lower organic (DCM) layer. Pass it through anhydrous sodium sulfate to remove residual water, then evaporate under a gentle stream of nitrogen gas.

Phase 4: Analytical Validation 9. Reconstitution: Reconstitute the dried ITC residue in 1 mL of HPLC-grade methanol. 10. Quantification: Analyze via HPLC-UV (typically at 227 nm for ITCs) or LC-MS/MS to quantify the conversion yield against a standard curve.

References

  • Scientific Panel on Contaminants in the Food Chain. "Glucosinolates as undesirable substances in animal feed". Adiveter. 2

  • CymitQuimica. "CAS 67884-10-0: Glucocamelinin". CymitQuimica. 1

  • CSBE/SCGAB. "Processing of glucosinolates from Camelina sativa". CSBE. 6

  • Innovhub. "Exploring the Camelina sativa value chain: a new opportunity for bio-based products and overall crop sustainability". Innovhub-SSI. 4

  • ICIPE. "Human, animal and plant health benefits of glucosinolates and strategies for enhanced bioactivity". The Hive. 5

  • Frontiers. "Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L. and their effect on human colorectal cancer cell line". Frontiersin. 8

  • ResearchGate. "Effect of salt treatment on the glucosinolate-myrosinase system in Thellungiella salsuginea". ResearchGate. 7

  • ResearchGate. "Anti-nutritive constituents in oilseed crops from Italy". ResearchGate. 3

Sources

Application

Application Note: Preparation of Desulfoglucocamelinin for Aryl Sulfatase Assays

This Application Note and Protocol details the enzymatic synthesis and purification of desulfoglucocamelinin (10-methylsulfinyldecyl desulfoglucosinolate). This compound is the desulfated derivative of glucocamelinin , t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the enzymatic synthesis and purification of desulfoglucocamelinin (10-methylsulfinyldecyl desulfoglucosinolate).

This compound is the desulfated derivative of glucocamelinin , the predominant glucosinolate in Camelina sativa (False Flax). It is primarily required as an analytical reference standard for HPLC/UHPLC assays to quantify glucosinolates or to characterize the kinetic specificity of aryl sulfatases (EC 3.1.6.1) against long-chain aliphatic substrates.

Introduction & Principle

Desulfoglucocamelinin is the neutral analog of glucocamelinin, formed by the hydrolysis of the sulfate ester bond on the


-hydroximinosulfate moiety. While intact glucosinolates are ionic and difficult to retain on standard C18 HPLC columns, desulfoglucosinolates are neutral, stable, and exhibit superior chromatographic resolution.

This protocol utilizes Aryl Sulfatase (Type H-1 from Helix pomatia) to catalyze the specific desulfation of glucocamelinin directly on an anion-exchange matrix. This "on-column" desulfation is the gold standard for isolating high-purity desulfoglucosinolates without contamination from the original ionic substrate or myrosinase degradation products.

Mechanistic Pathway

The reaction is a hydrolytic cleavage of the


-sulfate ester, releasing inorganic sulfate and the desulfoglucosinolate.

G GSL Glucocamelinin (Anionic Substrate) Complex Enzyme-Substrate Complex GSL->Complex Binding Enzyme Aryl Sulfatase (Helix pomatia) Enzyme->Complex DS_GSL Desulfoglucocamelinin (Neutral Product) Complex->DS_GSL Hydrolysis Sulfate Sulfate Ion (SO4 2-) Complex->Sulfate Release

Figure 1: Enzymatic hydrolysis of glucocamelinin by aryl sulfatase.

Materials & Reagents

Biological Source[1][2][3][4][5][6]
  • Raw Material: Camelina sativa seeds (mature, dried).[1]

  • Enzyme: Aryl Sulfatase from Helix pomatia (Type H-1, Sigma-Aldrich or equivalent). Activity should be

    
     10,000 units/g solid.[2]
    
Chemicals[2][5][6][8][9][10]
  • Solvents: Methanol (HPLC grade), Ethanol (absolute), n-Hexane (for defatting), Ultrapure water (Milli-Q).

  • Buffers:

    • Extraction Solvent: 70% Methanol (v/v) in water, pre-heated to 70°C.

    • Imidazole Formate (6 M): For DEAE activation.

    • Sodium Acetate Buffer (0.02 M, pH 5.0): Optimal pH for Helix sulfatase activity.

  • Chromatography Resin: DEAE-Sephadex A-25 (anion exchanger).

Experimental Protocol

Phase I: Pre-treatment and Extraction

Camelina seeds have high oil content (~40%). Defatting is critical to prevent emulsion formation and ensure efficient glucosinolate extraction.

  • Milling: Grind 10 g of Camelina sativa seeds to a fine powder using a ball mill or coffee grinder.

  • Defatting:

    • Transfer powder to a sintered glass funnel or Soxhlet thimble.

    • Wash 3 times with n-hexane (1:10 w/v ratio).

    • Air-dry the defatted meal in a fume hood until all hexane odor dissipates.

  • Myrosinase Inactivation & Extraction:

    • Weigh 200 mg of defatted meal into a 15 mL centrifuge tube.

    • Add 5 mL of hot 70% methanol (70°C). Note: Heat is mandatory to denature endogenous myrosinase immediately.

    • Vortex for 30 seconds and incubate in a water bath at 70°C for 20 minutes, shaking occasionally.

    • Centrifuge at 4,000

      
       for 10 minutes at room temperature.
      
    • Collect the supernatant.[3][4][5] Re-extract the pellet with 3 mL of 70% methanol if quantitative recovery is required; otherwise, a single extraction suffices for standard preparation.

Phase II: Ion-Exchange Purification (DEAE Loading)

This step isolates glucosinolates (anions) from neutral sugars and amino acids.

  • Column Preparation:

    • Swell DEAE-Sephadex A-25 in 0.5 M Sodium Acetate buffer (pH 5.0) overnight.

    • Pack 1 mL of resin into a mini-column (e.g., Poly-Prep chromatography column).

    • Wash column with 2 mL ultrapure water.

  • Loading:

    • Load the methanolic extract (supernatant from Phase I) onto the column.

    • Allow it to drain by gravity. The glucocamelinin will bind to the DEAE matrix.

  • Washing:

    • Wash with 2

      
       1 mL 70% methanol  (to remove pigments/lipids).
      
    • Wash with 2

      
       1 mL ultrapure water  (to remove excess methanol and prepare for enzyme).
      
    • Wash with 1 mL 0.02 M Sodium Acetate buffer (pH 5.0) .

Phase III: On-Column Enzymatic Desulfation

This is the critical "Preparation for Assay" step.

  • Enzyme Preparation:

    • Dissolve Helix pomatia aryl sulfatase in 0.02 M Sodium Acetate buffer (pH 5.0) to a concentration of 25 mg/mL .[3]

    • Purification Note: If the crude enzyme contains significant cellulase/myrosinase impurities, treat with ethanol precipitation (add 1:1 ethanol, centrifuge, discard pellet, use supernatant) before use, though commercial Type H-1 is often sufficiently pure for this specific application.

  • Reaction:

    • Add 75 µL of the Sulfatase solution directly onto the DEAE column bed.

    • Add a small volume (50 µL) of buffer to push the enzyme into the resin bed.

    • Stop flow immediately (cap the bottom of the column).

    • Incubate overnight (12–16 hours) at ambient temperature (20–25°C).

    • Mechanism:[6] The enzyme cleaves the sulfate group.[2][5][7][8] The sulfate ion remains bound to the DEAE resin, while the desulfoglucocamelinin becomes neutral and detaches from the resin.

Phase IV: Elution and Isolation
  • Elution:

    • Place a clean collection vial under the column.

    • Elute with 3

      
       1 mL ultrapure water .
      
    • The eluate contains the desulfoglucocamelinin .

  • Finishing:

    • Lyophilization: Freeze-dry the aqueous eluate to obtain desulfoglucocamelinin as a white amorphous powder.

    • Storage: Store at -20°C. Stable for >1 year if kept dry.

Validation & Quality Control

To validate the preparation before using it in assays, analyze via HPLC-UV or LC-MS.

ParameterSpecification for Desulfoglucocamelinin
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (20% v/v in water)
Gradient 1% B to 25% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 229 nm (Absorbance maximum for GSLs)
Retention Time Typically elutes after Glucoarabin (C9) and before Homoglucocamelinin (C11). Approx 12-15 min depending on gradient.
Mass Spec (ESI+) Target Mass: Calculate MW of Glucocamelinin (

) minus

+

.
Workflow Visualization

Workflow Seeds Camelina sativa Seeds Defat Defatting (n-Hexane) Seeds->Defat Extract Extraction (70% MeOH, 70°C) Inactivates Myrosinase Defat->Extract DEAE Load onto DEAE Sephadex (Anion Exchange) Extract->DEAE Wash Wash (MeOH -> Water -> Acetate Buffer) DEAE->Wash Enzyme Add Aryl Sulfatase (Helix pomatia) Incubate Overnight Wash->Enzyme Elute Elute with Water (Collect Neutral Desulfo-GSL) Enzyme->Elute Dry Lyophilize to Powder Elute->Dry

Figure 2: Step-by-step isolation protocol for desulfoglucocamelinin.

References

  • ISO 9167-1:1992 . Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography. International Organization for Standardization.[3][4] Link

  • Russo, R., et al. (2014) .[9] Glucosinolate Content among Camelina Species. ResearchGate. Link

  • Das, N., et al. (2014) . Camelina sativa Defatted Seed Meal Contains Both Alkyl Sulfinyl Glucosinolates and Quercetin That Synergize Bioactivity.[1][10] Journal of Agricultural and Food Chemistry. Link

  • Sigma-Aldrich . Sulfatase from Helix pomatia Product Information. Link

  • Doheny-Adams, T., et al. (2017) .[4] Development of an efficient glucosinolate extraction method. Plant Methods. Link

Sources

Method

Application Note: Solvent Engineering for High-Recovery Extraction of Long-Chain Glucosinolates

This Application Note is designed for researchers and process engineers optimizing the extraction of long-chain glucosinolates (GSLs) (e.g., glucohirsutin, glucoberteroin, glucocamelinin). Unlike short-chain or indolic G...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process engineers optimizing the extraction of long-chain glucosinolates (GSLs) (e.g., glucohirsutin, glucoberteroin, glucocamelinin). Unlike short-chain or indolic GSLs, long-chain variants present a unique "solubility paradox": they possess a highly polar, ionic sulfate/glucose head group and a significantly hydrophobic aliphatic tail (C7–C10+).

This guide prioritizes Liquid Chromatography-Mass Spectrometry (LC-MS) compatible workflows, as this allows for the analysis of intact GSLs, avoiding the historical need for desulfation.

Executive Summary

The efficient recovery of long-chain glucosinolates requires a solvent system that simultaneously inactivates myrosinase (the endogenous hydrolytic enzyme) and solubilizes the amphiphilic GSL molecule.

  • The Challenge: Pure water activates myrosinase, destroying the analyte. Pure organic solvents (MeOH/EtOH) precipitate the polar GSL salts.

  • The Solution: A 70–80% (v/v) Methanol or Ethanol solution, heated to 75°C , provides the optimal balance.

  • Long-Chain Specificity: For GSLs with side chains >C7, increasing the organic modifier to 80% prevents hydrophobic interaction losses with the plant matrix, while maintaining sufficient water to solubilize the ionic head group.

Critical Parameter Analysis

The Polarity Paradox

Long-chain GSLs act as surfactants. The sulfate group (


) and thioglucose moiety are hydrophilic, while the aliphatic side chain is lipophilic.
  • If solvent is too polar (e.g., <50% MeOH): Myrosinase activity remains high; risk of hydrolysis to isothiocyanates.

  • If solvent is too non-polar (e.g., >90% MeOH): GSL solubility drops; salts precipitate; extraction yield decreases.

Myrosinase Inactivation Kinetics

Myrosinase is a robust enzyme. It is not instantly denatured by organic solvents at room temperature.

  • Thermal Threshold: Irreversible denaturation occurs at >70°C .

  • Solvent Synergy: 70% Ethanol reduces the thermal energy required for denaturation compared to water alone, but heat is still required for immediate inactivation.

Methanol vs. Ethanol
FeatureMethanol (MeOH)Ethanol (EtOH)Recommendation
Penetration Higher (smaller molecule)LowerUse MeOH for dense seeds/roots.
Toxicity HighLow (GRAS)Use EtOH for food/nutraceuticals.
Long-Chain Recovery ExcellentGoodMeOH is slightly superior for C9+ chains.

Visualizing the Extraction Logic

The following diagram illustrates the decision matrix for solvent and temperature selection based on tissue type and GSL chain length.

GSL_Extraction_Logic Start Sample Matrix ChainLength GSL Chain Length? Start->ChainLength ShortChain Short/Indolic (< C5) ChainLength->ShortChain LongChain Long Chain (> C7) ChainLength->LongChain Myrosinase Myrosinase Activity? TempStep Thermal Step (75°C) Myrosinase->TempStep Inactivate SolventA 70% MeOH (Standard) ShortChain->SolventA High Polarity SolventB 80% MeOH (Hydrophobic Bias) LongChain->SolventB Amphiphilic SolventA->Myrosinase SolventB->Myrosinase Final LC-MS Ready Extract TempStep->Final

Figure 1: Decision tree for solvent concentration based on glucosinolate chain length.

Experimental Protocols

Protocol A: Solvent Optimization Screen (DoE)

Use this protocol when working with a new matrix (e.g., Camelina seeds vs. Broccoli leaves) to determine the exact organic percentage.

Materials:

  • LC-MS Grade Methanol and Water.

  • Internal Standard: Sinigrin (if analyzing long-chains) or Glucotropaeolin (Benzyl GSL).

  • Heating block capable of 75°C.[1]

Workflow:

  • Preparation: Prepare 5 solvent blends: 60%, 70%, 80%, 90%, 100% MeOH (v/v).

  • Pre-heating: Heat 5 mL of each solvent in sealed glass tubes to 75°C in a block heater.

  • Addition: Add 100 mg of frozen (not thawed) plant powder directly to the hot solvent.

    • Note: Adding powder to cold solvent and then heating allows myrosinase to act during the ramp-up time.

  • Extraction: Vortex immediately for 30 seconds. Incubate at 75°C for 15 minutes.

  • Separation: Centrifuge at 4000 x g for 10 minutes.

  • Analysis: Analyze supernatant by LC-MS. Plot Peak Area vs. % MeOH.

    • Expectation: Long-chain GSLs typically peak at 80% MeOH .

Protocol B: The "Gold Standard" Hot Methanol Extraction

Optimized for maximum recovery of long-chain aliphatic GSLs.

1. Sample Pre-treatment

  • Lyophilization: Freeze-dry fresh tissue to remove water (which facilitates enzyme activity).

  • Grinding: Grind to a fine powder (<0.5 mm) to maximize surface area.

  • Storage: Store at -80°C until extraction.

2. Extraction Vehicle Preparation

  • Solvent: 80% Methanol : 19.9% Water : 0.1% Formic Acid (v/v).

    • Why Formic Acid? Slight acidification (pH 3-4) stabilizes the GSL structure and improves ionization for positive mode LC-MS.

  • Internal Standard (ISTD): Spike the solvent with 50 µM Glucotropaeolin.

3. The "Hot Spike" Method

  • Pre-heat 4.0 mL of Solvent in a 15 mL screw-cap glass tube to 75°C .

  • Weigh 100 mg of sample powder.

  • CRITICAL: Dump the powder rapidly into the hot solvent. Do not let the powder sit on the side of the tube.

  • Vortex immediately (10 sec) to disperse.

  • Incubate at 75°C for 20 minutes , shaking every 5 minutes.

  • Optional Re-extraction: Centrifuge (3000 x g, 5 min), collect supernatant, add 2 mL fresh hot solvent to pellet, repeat. Combine supernatants.

4. Purification (SPE) - Optional For lipid-rich seeds (e.g., Camelina), long-chain GSLs may co-elute with lipids.

  • Load supernatant onto a Weak Anion Exchange (WAX) cartridge.

  • Wash with 100% MeOH (removes lipids/pigments).

  • Elute GSLs with 5% Ammonia in MeOH (releases anionic GSLs).

  • Evaporate and reconstitute in mobile phase.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Myrosinase activityEnsure solvent is boiling before adding sample.
Variable ISTD Pipetting error / Matrix effectUse Glucotropaeolin ; ensure it is added to the solvent batch, not individual tubes.
Peak Tailing (LC-MS) Secondary interactionsAdd 10-20 mM Ammonium Formate to the LC mobile phase.
Lipid Contamination High organic solventPerform a Hexane wash on the aqueous extract (liquid-liquid partitioning) before analysis.

References

  • Doheny-Adams, T., et al. (2017). Development of an efficient glucosinolate extraction method.[2][3][4] Plant Methods.[1][2][4][5][6][7][8][9]

    • Context: Compares cold vs. hot extraction; establishes 80% MeOH as a superior solvent for preserving GSL profiles.
  • Pagliari, S., et al. (2022).

    • Context: Specifically addresses Camelina (rich in long-chain GSLs)
  • Miao, H., et al. (2021).

    • Context: Details the thermal degradation kinetics of aliphatic vs.
  • ISO 9167-1:1992.

    • Context: The foundational standard establishing the hot methanol/w

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of glucocamelinin during oilseed processing

Welcome to the Camelina sativa Processing Support Center. As a Senior Application Scientist, I frequently encounter researchers losing critical yields of glucocamelinin (10-(methylsulfinyl)decylglucosinolate, or GS10) du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Camelina sativa Processing Support Center. As a Senior Application Scientist, I frequently encounter researchers losing critical yields of glucocamelinin (10-(methylsulfinyl)decylglucosinolate, or GS10) due to overlooked thermal and enzymatic vulnerabilities during oilseed processing. This guide moves beyond basic protocols—it is engineered to provide you with the mechanistic causality behind each step, ensuring your extraction workflows become robust, self-validating systems.

Section 1: Troubleshooting & FAQs

Q1: We are experiencing a significant loss of glucocamelinin yield during mechanical expeller pressing. Is this a thermal or mechanical issue? A1: It is a synergistic failure of both. Mechanical disruption breaks cellular compartmentalization, mixing glucosinolates with the endogenous enzyme myrosinase. Concurrently, the frictional heat generated during expeller pressing often exceeds 75°C. At this temperature threshold, aliphatic glucosinolates like GS10 undergo rapid thermally induced degradation, breaking down into nitriles and isothiocyanates (ITCs) (1)[1]. Causality & Solution: Heat acts as a catalyst for non-enzymatic degradation, while mechanical crushing initiates enzymatic hydrolysis. To prevent this, implement cold-pressing techniques where the internal barrel temperature is strictly monitored and maintained below 45°C. For analytical preservation, cryogenic milling with liquid nitrogen is mandatory to halt all kinetic and enzymatic activity (2)[2].

Q2: Following cold-pressing, our meal extracts show rapid GS10 depletion when we add aqueous solvents. How do we stabilize the extract? A2: By using an aqueous solvent at room temperature, you are facilitating the optimal catalytic environment for myrosinase. Because cold-pressing preserves myrosinase activity (unlike high-heat solvent extraction which denatures it), adding water immediately triggers the hydrolysis of GS10 into its aglucone intermediates (3)[3]. Causality & Solution: To create a self-validating extraction system, you must denature myrosinase before or at the exact moment of solvation. Replace your aqueous solvent with 80% cold methanol (-20°C). The high alcohol concentration combined with sub-zero temperatures instantly precipitates and denatures myrosinase, preventing hydrolysis and locking the intact glucocamelinin in solution (2)[2].

Q3: We are shifting from standard ISO extraction to Ultrasound-Assisted Extraction (UAE). What temperature parameters ensure maximum mass transfer without thermal degradation? A3: Traditional ISO methods often use boiling aqueous methanol, which is counterproductive for heat-sensitive metabolites. UAE enhances mass transfer through acoustic cavitation, allowing for efficient extraction at much lower temperatures. Causality & Solution: Maintain the UAE water bath at a constant 30°C. Studies demonstrate that temperatures below 30°C are highly effective for extracting intact glucosinolates without triggering the thermal degradation pathways associated with temperatures above 45°C (4)[4].

Section 2: Quantitative Data Summaries

The following table summarizes the causal relationship between processing parameters, myrosinase activity, and the resulting stability of GS10:

Processing ParameterTemperature RangeMyrosinase StatusGS10 StabilityPrimary Degradation Product
Hot Solvent Extraction (Hexane) 80°C - 110°CDenaturedLowNitriles, Desulfo-intermediates
Unoptimized Cold Pressing 50°C - 75°CActiveModerate to LowIsothiocyanates (ITCs)
Cryo-Milling + 80% Cold Methanol -70°C to -20°CDenaturedHigh (>94% recovery)None (Intact GS10 preserved)
Ultrasound-Assisted Extraction (UAE) 25°C - 30°CInactive (in MeOH)HighNone

Section 3: Experimental Protocols

Self-Validating Protocol: Eco-Efficient Extraction of Intact Glucocamelinin

Objective: Extract GS10 from Camelina sativa seeds while completely inhibiting myrosinase activity and preventing thermal degradation. System Validation Check: This protocol utilizes Glucotropaeolin as an internal standard. If your final UPLC-DAD analysis shows a loss of Glucotropaeolin, it validates that thermal or enzymatic degradation occurred during your handling, immediately alerting you to a protocol breach.

Step-by-Step Methodology:

  • Cryogenic Tissue Disruption: Grind Camelina sativa seeds into a fine powder using a mortar and pestle submerged in liquid nitrogen. Causality: Liquid nitrogen (-196°C) absorbs the frictional heat of grinding and completely halts myrosinase kinetics during cellular disruption (2)[2].

  • Cold Storage: Immediately transfer the powder to a -70°C freezer or a dry ice container. Do not allow the sample to reach room temperature at any point.

  • Myrosinase Denaturation: Weigh 0.5 g of the frozen powder into a 25 mL volumetric flask. Instantly add 15 mL of cold extraction solvent (80% Methanol / 20% Water, pre-chilled to -20°C). Causality: The 80% methanol concentration permanently denatures myrosinase, while the cold temperature prevents any transient enzymatic activity during the protein unfolding process.

  • Internal Standard Spiking: Add 1 mL of Glucotropaeolin internal standard stock solution to the flask to track analyte degradation.

  • Ultrasound-Assisted Extraction (UAE): Sonicate the mixture in a water bath strictly maintained at 30°C for 5-minute cycles. Causality: Acoustic cavitation breaks down cell walls to release GS10 into the solvent. Capping the temperature at 30°C prevents the thermal degradation seen in traditional boiling methanol extractions (4)[4].

  • Centrifugation & Filtration: Centrifuge at 19.8 x g, collect the supernatant, and filter through a 0.22 µm PTFE syringe filter prior to UPLC-DAD analysis.

Section 4: Workflow Visualization

G Start Camelina sativa Seed Processing Mech Mechanical Disruption Start->Mech Path1 High Temp / Aqueous Solvent Mech->Path1 Unoptimized Path2 Cryo-Milling / Cold Pressing Mech->Path2 Optimized Deg1 Thermal Degradation (>75°C) Path1->Deg1 Heat exposure Deg2 Myrosinase Hydrolysis Path1->Deg2 Water exposure Inhibit Add 80% Cold Methanol Path2->Inhibit Maintain <30°C Loss Loss of GS10 (Nitriles, ITCs) Deg1->Loss Deg2->Loss Preserve Myrosinase Denatured Inhibit->Preserve Success Intact Glucocamelinin (GS10) Preserve->Success

Workflow for preventing thermal and enzymatic degradation of GS10.

References

  • Thermally Induced Degradation of Aliphatic Glucosinolates: Identification of Intermediary Breakdown Products and Proposed Degradation Pathways. Journal of Agricultural and Food Chemistry (ACS Publications).1

  • Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method. Antioxidants (MDPI / PMC).2

  • Glucosinolate-Containing Seed Meal as a Soil Amendment to Control Plant Pests: 2000-2002. NREL Publications.3

  • Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L. and their effect on human colorectal cancer cell line. Frontiers in Nutrition (PMC).4

Sources

Optimization

Minimizing matrix interference in glucocamelinin mass spectrometry

Introduction Welcome to the Glucosinolate Analytics Hub. You are likely here because your LC-MS/MS sensitivity for Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is inconsistent, or you are observing significant s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Glucosinolate Analytics Hub. You are likely here because your LC-MS/MS sensitivity for Glucocamelinin (10-methylsulfinyldecyl glucosinolate) is inconsistent, or you are observing significant signal suppression in Camelina sativa seed extracts.

Glucosinolates are polar, anionic compounds (


), making them highly susceptible to ion suppression from co-eluting phospholipids and phenolics in negative electrospray ionization (ESI-). This guide moves beyond standard "dilute-and-shoot" advice, providing a mechanistic approach to isolating the analyte from the "chemical noise" of the matrix.

Module 1: The "Invisible" Peak (Signal Suppression)

Q: My calibration standards look perfect, but my spike recovery in the matrix is < 50%. Why?

A: You are experiencing Ion Suppression .[1] In the ESI droplet, glucocamelinin competes for surface charge with other compounds. If a co-eluting matrix component (like a phospholipid) has a higher surface activity or concentration, it "steals" the available charge. Your mass spec never sees the glucocamelinin, even though it eluted from the column.

The Diagnostic Protocol: Post-Column Infusion

Do not guess. Visualize the suppression zone.[2][3][4]

Required Setup:

  • Syringe Pump: Infusing pure Glucocamelinin standard (100 ng/mL) at 10 µL/min.

  • LC Flow: Injecting a Matrix Blank (extract without analyte) via the column.[3]

  • Tee Union: Mixes the post-column LC flow with the syringe flow before entering the MS source.

The Logic: The MS detector should see a constant "flat line" signal from the syringe infusion. If the matrix blank contains interfering compounds, you will see a dip (suppression) or hump (enhancement) in that flat line at the specific retention time.

Visualization: Post-Column Infusion Workflow

PostColumnInfusion LC LC System (Inject Matrix Blank) Tee Mixing Tee (Post-Column) LC->Tee Gradient Flow Pump Syringe Pump (Infuse Glucocamelinin Std) Pump->Tee Constant Flow Source ESI Source (Negative Mode) Tee->Source Combined Stream Detector MS Detector (Monitor MRM 520.5 > 97) Source->Detector Result Chromatogram: Dips = Suppression Detector->Result

Caption: Schematic of the Post-Column Infusion setup to map ionization suppression zones.

Module 2: Sample Preparation (Root Cause Analysis)

Q: Can I just use "Dilute-and-Shoot"?

A: Only if your sensitivity requirements are low. For trace analysis or high-precision phenotyping, no . Camelina seeds are rich in lipids and proteins. Dilution reduces the matrix, but it also dilutes your analyte.

Q: What is the gold standard extraction for Glucocamelinin?

A: You must address two enemies: Myrosinase (enzyme that degrades glucosinolates) and Phospholipids (ion suppressors).

The Protocol: Myrosinase Inactivation & Lipid Removal

StepActionMechanistic Reason
1. Homogenization Grind seeds in 80% Methanol (75°C) .Heat and high organic solvent instantly denature myrosinase, preventing conversion of glucocamelinin to isothiocyanates [1].
2. Internal Standard Add Sinigrin or Glucotropaeolin .Structurally similar glucosinolates that mimic extraction losses. (Do not use if naturally present in your specific cultivar).
3. Lipid Removal Pass supernatant through a Phree™ or Ostro™ plate (or similar PPT/PLR plate).These plates filter proteins and selectively retain phospholipids, the primary cause of matrix effects in ESI- [2].
4. Evaporation Dry under

at < 40°C.
Glucocamelinin has a sulfoxide group (

) which is thermally labile; excessive heat can cause degradation.

Module 3: Chromatographic Resolution

Q: My Glucocamelinin peak tails or shifts. How do I fix this?

A: Glucosinolates are ionic sulfate esters. They require a specific stationary phase and pH control.

Recommended Column: HSS T3 (C18) or equivalent "High Strength Silica" capable of 100% aqueous stability.

  • Why? Standard C18 columns suffer from "phase collapse" (dewetting) at the high aqueous conditions needed to retain polar glucosinolates at the start of the gradient.

Mobile Phase Optimization:

  • Phase A: Water + 5-10 mM Ammonium Formate (pH ~3-4).

  • Phase B: Acetonitrile (or Methanol) + Ammonium Formate.

  • Critical Note: Do not use pure water/acetonitrile without buffer. The ionic strength is crucial for peak shape and retention stability of the sulfate group [3].

Module 4: Mass Spectrometry Parameters

Q: What are the correct MRM transitions?

A: Glucocamelinin (


) has a molecular weight of ~521.6 Da.
In Negative ESI (

), the precursor is 520.5 .

Transition Table:

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
Glucocamelinin 520.5 96.9 (

)
Quantifier20 - 30
Glucocamelinin520.575.0Qualifier35 - 45
Sinigrin (IS) 358.096.9Quantifier20 - 25

Note: The 96.9 fragment (sulfate) is common to all glucosinolates. Chromatographic separation is mandatory to distinguish Glucocamelinin from isobaric interferences (e.g., Homoglucocamelinin isomers) [4].

Decision Logic: Matrix Factor (MF) Assessment

Use this logic flow to validate your data quality.

MatrixFactorLogic Start Calculate Matrix Factor (MF) (Peak Area Matrix / Peak Area Solvent) Check Is MF between 0.8 and 1.2? Start->Check Pass Pass: Minimal Matrix Effect Check->Pass Yes Fail Fail: Suppression (MF < 0.8) Enhancement (MF > 1.2) Check->Fail No Action1 Action: Check Retention Time Is analyte eluting with phospholipids? Fail->Action1 Action2 Action: Improve Cleanup Switch from PPT to SPE/SLE Action1->Action2 If Yes

Caption: Decision tree for assessing and mitigating matrix effects based on Matrix Factor (MF) calculations.

References

  • Doheny-Adams, T., et al. (2017). Glucosinolates in Camelina Seed Fractions by HPLC-ESI-MS/MS. European Journal of Lipid Science and Technology. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Berhow, M. A., et al. (2013). Optimized Analysis and Quantification of Glucosinolates from Camelina sativa Seeds. Industrial Crops and Products. Link

  • Russo, R., et al. (2022). Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L.[5]. Frontiers in Nutrition. Link

Sources

Troubleshooting

Glucocamelinin Stability in Aqueous Solutions: A Technical Support Guide

This technical support center is designed for researchers, scientists, and drug development professionals who are working with glucocamelinin and encountering stability challenges in aqueous solutions. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with glucocamelinin and encountering stability challenges in aqueous solutions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate the degradation of this valuable bioactive compound.

Introduction to Glucocamelinin and its Instability

Glucocamelinin, a prominent glucosinolate found in Camelina sativa, is a sulfur-containing compound of significant interest for its potential health benefits.[1] Like other glucosinolates, its structure, which includes a β-D-thioglucose group and a sulfonated oxime moiety, makes it susceptible to degradation in aqueous environments.[2][3] This instability can pose a significant challenge during extraction, formulation, and experimental assays. Understanding the mechanisms of degradation is the first step toward achieving reliable and reproducible results.

The primary routes of glucocamelinin degradation are enzymatic hydrolysis and non-enzymatic (thermal and pH-mediated) breakdown. The enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue, can rapidly hydrolyze glucocamelinin into isothiocyanates and other breakdown products upon cell disruption in the presence of water.[2][4][5][6] Even in the absence of myrosinase, glucocamelinin in aqueous solutions is sensitive to heat and non-neutral pH, which can lead to significant losses of the intact compound.[2][7][8]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of glucocamelinin in aqueous solutions.

1. Why is my glucocamelinin solution degrading?

Glucocamelinin degradation in an aqueous solution is typically caused by one or a combination of the following factors:

  • Enzymatic Hydrolysis: If the myrosinase enzyme has not been properly inactivated during extraction, it will hydrolyze glucocamelinin in the presence of water.[2][4][5][6]

  • Temperature: Elevated temperatures accelerate the rate of thermal degradation. Glucosinolates, in general, show increased degradation at temperatures above ambient.[2][7]

  • pH: Glucocamelinin is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline pH can catalyze its degradation.[7]

  • Presence of Water: Water is a necessary component for both enzymatic and non-enzymatic hydrolysis. The higher the water content, the greater the potential for degradation, especially at elevated temperatures.[2][8]

2. What are the signs of glucocamelinin degradation?

Degradation of glucocamelinin can be observed through:

  • A decrease in the peak area corresponding to glucocamelinin in your analytical chromatogram (e.g., UPLC-DAD).

  • The appearance of new peaks in the chromatogram, corresponding to degradation products such as isothiocyanates or nitriles.

  • A change in the odor of the solution, as some breakdown products are volatile and have a pungent smell.

  • A shift in the pH of the solution over time.

3. What are the optimal storage conditions for aqueous solutions of glucocamelinin?

For short-term storage, aqueous solutions of glucocamelinin should be kept at or below 4°C in a tightly sealed container, protected from light. The pH of the solution should be maintained in the neutral to slightly acidic range (pH 5-7). For long-term storage, it is highly recommended to either freeze the solution at -20°C or, ideally, to lyophilize the glucocamelinin to a dry powder.

4. Can I heat my glucocamelinin solution?

Heating aqueous solutions of glucocamelinin is generally not recommended as it will lead to thermal degradation.[2][7] If heating is necessary for your experimental protocol, it should be done for the shortest possible time and at the lowest effective temperature. It is crucial to perform control experiments to quantify the extent of degradation under your specific heating conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with glucocamelinin.

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of glucocamelinin in solution. 1. Presence of active myrosinase. 2. High storage temperature. 3. Inappropriate pH of the solution.1. Ensure complete inactivation of myrosinase during extraction by using methods such as boiling in 70% methanol or freeze-drying followed by extraction with cold 80% methanol.[2] 2. Store solutions at 4°C or frozen at -20°C. 3. Buffer the solution to a pH between 5 and 7.
Inconsistent results between experiments. 1. Variable storage times or conditions. 2. Inconsistent pH of the solutions. 3. Degradation during the experiment itself.1. Standardize storage protocols. Prepare fresh solutions when possible. 2. Always measure and adjust the pH of your solutions. 3. Run a stability check of glucocamelinin under your experimental conditions (time, temperature, matrix) to quantify any degradation that may be occurring.
Formation of unknown peaks in chromatogram. Degradation of glucocamelinin.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This can provide clues as to the cause of instability (e.g., the presence of nitriles may suggest thermal degradation).

Experimental Protocols

Protocol 1: Stability Testing of Glucocamelinin in Aqueous Solution

This protocol outlines a method to assess the stability of glucocamelinin under different pH and temperature conditions.

Materials:

  • Purified glucocamelinin

  • Deionized water

  • Buffers of various pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

  • Temperature-controlled incubator or water bath

  • UPLC-DAD system

Procedure:

  • Prepare a stock solution of glucocamelinin in deionized water.

  • Prepare a series of buffered solutions at the desired pH values (e.g., pH 3, 5, 7, 9).

  • Add a known concentration of the glucocamelinin stock solution to each buffered solution.

  • Divide each pH solution into aliquots for each time point and temperature.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately analyze it by UPLC-DAD to quantify the remaining glucocamelinin.

  • Plot the percentage of remaining glucocamelinin against time for each condition to determine the degradation kinetics.

Protocol 2: Stabilization of Glucocamelinin by Cyclodextrin Encapsulation

This protocol provides a general method for encapsulating glucocamelinin in β-cyclodextrin to improve its stability.

Materials:

  • Purified glucocamelinin

  • β-cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Dissolve β-cyclodextrin in deionized water with heating and stirring to create a saturated solution.

  • In a separate container, dissolve the glucocamelinin in a small amount of ethanol or water.

  • Slowly add the glucocamelinin solution to the β-cyclodextrin solution while stirring continuously.

  • Continue to stir the mixture at room temperature for several hours to allow for the formation of the inclusion complex.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution to obtain a dry powder of the glucocamelinin-β-cyclodextrin inclusion complex.

  • The encapsulation efficiency can be determined by dissolving the complex in water and quantifying the glucocamelinin content by UPLC-DAD.

Protocol 3: Stabilization of Glucocamelinin by Lyophilization

Lyophilization (freeze-drying) is an effective method for long-term storage of glucocamelinin.

Materials:

  • Aqueous solution of purified glucocamelinin

  • Lyophilizer (freeze-dryer)

  • Suitable vials or containers

Procedure:

  • Prepare an aqueous solution of glucocamelinin. The concentration should be optimized to ensure efficient drying and reconstitution.

  • Dispense the solution into lyophilization vials.

  • Freeze the samples in the lyophilizer or in a -80°C freezer until completely frozen.

  • Start the lyophilization cycle according to the instrument's instructions. This typically involves a primary drying phase under vacuum to sublimate the ice, followed by a secondary drying phase at a slightly elevated temperature to remove residual water.

  • Once the cycle is complete, the vials should be sealed under vacuum or backfilled with an inert gas like nitrogen before sealing.

  • Store the lyophilized powder at -20°C for optimal long-term stability.

Data Presentation

Table 1: Representative Thermal Degradation of a Long-Chain Aliphatic Glucosinolate in Aqueous Solution (pH 7)

Temperature (°C)Half-life (hours)
60~48
80~12
100~3
120<1

Note: This table presents representative data for a long-chain aliphatic glucosinolate and should be used as a general guide. Actual degradation rates for glucocamelinin may vary.

Table 2: Representative pH-Dependent Degradation of a Long-Chain Aliphatic Glucosinolate in Aqueous Solution at 25°C

pH% Degradation after 24 hours
3~15%
5~5%
7~10%
9~30%

Note: This table presents representative data for a long-chain aliphatic glucosinolate and should be used as a general guide. Actual degradation rates for glucocamelinin may vary.

Visualizations

Glucocamelinin_Degradation_Pathway cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation Glucocamelinin Glucocamelinin in Aqueous Solution Myrosinase Myrosinase Glucocamelinin->Myrosinase Hydrolysis Heat_pH Heat / Non-neutral pH Glucocamelinin->Heat_pH Degradation Isothiocyanates Isothiocyanates Myrosinase->Isothiocyanates Glucose Glucose Myrosinase->Glucose Nitriles Nitriles Heat_pH->Nitriles Other_products Other Degradation Products Heat_pH->Other_products

Caption: Glucocamelinin degradation pathways.

Stability_Workflow start Start: Glucocamelinin Solution prep_samples Prepare Samples (Varying pH and Temperature) start->prep_samples incubate Incubate at Set Conditions prep_samples->incubate time_points Collect Aliquots at Time Points incubate->time_points analysis UPLC-DAD Analysis time_points->analysis data Quantify Remaining Glucocamelinin analysis->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for stability testing.

References

  • Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method. (2022). MDPI. Available at: [Link]

  • Effect of water content and temperature on glucosinolate degradation in broccoli (Brassica oleracea var. italica). (n.d.). Wageningen University & Research. Available at: [Link]

  • Leaching and degradation kinetics of glucosinolates during boiling of Brassica oleracea vegetables and the formation of their breakdown products. (2018). PubMed. Available at: [Link]

  • Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story. (2023). Frontiers. Available at: [Link]

  • (PDF) Leaching and degradation kinetics of glucosinolates during boiling of Brassica oleracea vegetables and the formation of their breakdown products. (n.d.). ResearchGate. Available at: [Link]

  • Step-By-Step Guide To Perfecting Your Product's Lyophilization Cycle. (n.d.). LinkedIn. Available at: [Link]

  • Molecular Encapsulation Using Cyclodextrin. (2014). Prospector Knowledge Center. Available at: [Link]

  • Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds. (2022). PMC. Available at: [Link]

  • Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation. (2021). MDPI. Available at: [Link]

  • Effect of water content and temperature on glucosinolate degradation kinetics in broccoli (Brassica oleracea var. italica). (n.d.). ResearchGate. Available at: [Link]

  • The impact of guest compounds and complexation techniques on the encapsulation of β-cyclodextrin for active packaging applications. (2023). SpringerLink. Available at: [Link]

  • The Step-by-Step Process of Lyophilization. (n.d.). Scribd. Available at: [Link]

  • Steps involved in lyophilization from sample preparation to final product formation. (n.d.). ResearchGate. Available at: [Link]

  • Sampling and Extraction of Lyophilized Plant Tissue for LC MS Analysis. (2025). Protocols.io. Available at: [Link]

  • Encapsulation of complex extracts in β-cyclodextrin: an application to propolis ethanolic extract. (2010). ResearchGate. Available at: [Link]

  • Encapsulation of β-Cyclodextrin with Vitamin-B and Vitamin-C Molecules. (2017). ResearchGate. Available at: [Link]

  • A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). (2017). PMC. Available at: [Link]

  • The role of encapsulation by β-cyclodextrin in the interaction of raloxifene with macromolecular targets: a study by spectroscopy and molecular modeling. (2016). PMC. Available at: [Link]

  • High performance liquid chromatography protocol for glucosinolate profiling in Brassica L. species. (2015). ResearchGate. Available at: [Link]

  • The Impact of the Absence of Aliphatic Glucosinolates on Insect Herbivory in Arabidopsis. (2008). PLOS ONE. Available at: [Link]

  • Thermal degradation behaviors of spherical cellulose nanocrystals with sulfate groups. (2014). ResearchGate. Available at: [Link]

  • Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT). (2021). PMC. Available at: [Link]

  • Long-chain Glucosinolates from Arabis turrita: Enzymatic and Non- enzymatic Degradations. (2015). ResearchGate. Available at: [Link]

  • Thermal degradation of sulforaphane in aqueous solution. (1999). PubMed. Available at: [Link]

  • Analysis and Quantification of Glucosinolates. (2016). PubMed. Available at: [Link]

  • Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes. (2021). PMC. Available at: [Link]

  • Studies on thermal degradation of cellulosic fibers treated with flame retardants. (2014). ResearchGate. Available at: [Link]

  • Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms. (2023). MDPI. Available at: [Link]

  • Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation. (2021). MDPI. Available at: [Link]

  • KINETIC OF THERMAL DEGRADATION OF ALGINATE-ZEOLITE COMPOSITES. (2016). ResearchGate. Available at: [Link]

Sources

Optimization

Optimizing conversion rates of glucocamelinin to isothiocyanates

Welcome to the Technical Support Center for Brassicaceae Phytochemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and enzymatic complexities of converting gluco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Brassicaceae Phytochemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and enzymatic complexities of converting glucocamelinin—the primary glucosinolate in Camelina sativa—into its bioactive isothiocyanate (ITC) form, 10-(methylsulfinyl)decyl isothiocyanate.

Rather than just providing a list of instructions, this guide breaks down the causality behind each experimental parameter. By understanding the underlying mechanisms of the myrosinase enzyme and the thiohydroximate-O-sulfonate intermediate, you can systematically troubleshoot low yields and optimize your workflows.

Pathway Visualization: The Conversion Crossroad

Before troubleshooting, it is critical to understand the enzymatic crossroads of glucocamelinin. Upon cleavage, the intermediate aglycone can spontaneously rearrange into the desired ITC, or be hijacked by Epithiospecifier Protein (ESP) to form useless nitriles.

Pathway GS Glucocamelinin (GS10) (Substrate) Myr Myrosinase + H2O (Enzymatic Cleavage) GS->Myr Aglycone Unstable Thiohydroximate-O-sulfonate (Aglycone Intermediate) Myr->Aglycone ITC 10-(Methylsulfinyl)decyl Isothiocyanate (Target Product) Aglycone->ITC Neutral pH, No ESP ESP Epithiospecifier Protein (ESP) Fe2+ Dependent Aglycone->ESP Acidic pH or Active ESP Nitrile Nitriles / Epithionitriles (Undesired Byproducts) ESP->Nitrile

Glucocamelinin enzymatic hydrolysis pathway highlighting ITC vs. nitrile formation.

FAQ & Troubleshooting Guide

Q: How do I extract intact glucocamelinin (GS10) from Camelina sativa without triggering premature enzymatic hydrolysis? A: The fundamental challenge in glucosinolate extraction is the compartmentalization of the substrate and the enzyme. In intact Camelina sativa seeds, glucocamelinin is physically separated from endogenous myrosinase. Mechanical disruption (grinding/homogenization) mixes them, initiating rapid, uncontrolled hydrolysis.

To prevent this, you must denature the myrosinase before or during cell lysis. The field-proven standard is using an 80% cold methanol extraction matrix[1]. Methanol rapidly precipitates the myrosinase protein, stripping its hydration shell and irreversibly denaturing it, while the 20% aqueous phase ensures the highly polar glucosinolates remain fully soluble for downstream controlled conversion[1].

Q: During myrosinase-catalyzed conversion, my LC-MS data shows high levels of nitriles instead of 10-(methylsulfinyl)decyl isothiocyanate. What is driving this? A: This is a classic misdirection of the aglycone intermediate. When myrosinase cleaves the glucose moiety, the resulting aglycone is highly unstable. Its rearrangement into an isothiocyanate via a Lossen-like rearrangement is spontaneous at neutral pH[2]. However, if Epithiospecifier Protein (ESP) is present, or if the reaction pH drops below 5.0, the aglycone is diverted into nitriles or epithionitriles[2].

Solution: ESP is more thermolabile than myrosinase. Applying mild thermal processing (heating the crude extract to 60°C for 5-10 minutes) selectively denatures ESP while retaining myrosinase activity[3]. Furthermore, ensure your reaction is strictly buffered to pH 5.8 - 6.5.

Q: How can I maximize the catalytic efficiency and ITC yield when using exogenous myrosinase? A: Myrosinase (thioglucoside glucohydrolase) activity is heavily dependent on specific co-factors and thermodynamic conditions. Ascorbic acid (Vitamin C) is a well-documented allosteric activator of myrosinase, significantly lowering the activation energy and increasing


[4].
Quantitative Optimization Parameters

Summarized below are the empirically validated parameters for maximizing myrosinase conversion rates based on response surface methodology:

ParameterSub-optimal RangeOptimal RangeMechanistic Causality
pH < 5.0 or > 7.55.5 - 6.5 Acidic pH protonates the aglycone, favoring nitrile formation via ESP. Neutral pH drives the Lossen rearrangement to ITC[2].
Temperature < 35°C or > 60°C45°C - 55°C 51°C maximizes the kinetic rate of myrosinase. Temperatures >60°C cause rapid thermal denaturation of the enzyme[4].
Ascorbic Acid 0 mM1.0 - 5.0 mM Acts as a specific allosteric co-factor. 4.5 mM provides maximum catalytic enhancement without shifting the buffer pH[4].
Reaction Time < 5 min or > 45 min15 - 20 min Peak ITC yield is achieved near 15.8 minutes; prolonged incubation risks volatile ITC loss or secondary degradation[4].

Standardized Self-Validating Conversion Protocol

To ensure trustworthiness in your data, every protocol must be a self-validating system. This methodology includes internal controls to prove the conversion was purely enzymatic and not an artifact of spontaneous degradation.

Objective: Convert extracted GS10 to 10-(methylsulfinyl)decyl isothiocyanate with >90% molar yield.

Step 1: Substrate Preparation & Internal Standardization

  • Reconstitute isolated GS10 in 50 mM Potassium Phosphate buffer (pH 5.8).

  • Validation Checkpoint: Spike the reaction matrix with 1 mM Glucotropaeolin (benzyl glucosinolate) as an internal standard[1]. Because Glucotropaeolin is non-native to Camelina sativa, tracking its complete conversion to benzyl isothiocyanate serves as an internal validation of myrosinase activity, independent of the sample matrix.

Step 2: Co-factor Activation

  • Add L-ascorbic acid to a final concentration of 4.5 mM[4].

  • Causality: Ascorbic acid binds to the allosteric site of myrosinase, substituting for the catalytic base and accelerating the rate-limiting glycosylation step.

Step 3: Enzymatic Cleavage

  • Introduce 0.5 U/mL of purified exogenous myrosinase (e.g., from Sinapis alba).

  • Incubate at 51°C for 16 minutes in a sealed, light-protected thermomixer[4].

  • Causality: 51°C is the thermodynamic sweet spot that maximizes kinetic collisions while remaining safely below the 60°C denaturation threshold of the enzyme.

Step 4: Reaction Quenching & Extraction

  • Quench the reaction by immediately partitioning with an equal volume of cold dichloromethane (DCM) to extract the non-polar ITCs.

  • Validation Checkpoint: Run a parallel "Blank" reaction where myrosinase is substituted with buffer. GC-MS analysis of the blank must show <2% ITC formation, validating that the conversion in the active sample is purely enzymatic.

Troubleshooting Decision Tree

If your final ITC yields fall below the expected 90% threshold, follow this logical workflow to isolate the failure point:

Troubleshooting Start Issue: Low ITC Yield Check1 Check pH of Reaction Start->Check1 pH_Low pH < 5.0 Check1->pH_Low pH_Opt pH 5.5 - 6.5 Check1->pH_Opt Action1 Adjust to pH 6.0 (Inhibits ESP, favors ITC) pH_Low->Action1 Check2 Check Co-factors pH_Opt->Check2 NoVitC No Ascorbic Acid Check2->NoVitC Action2 Add 1-5 mM Ascorbic Acid (Boosts Myrosinase) NoVitC->Action2

Decision tree for troubleshooting low isothiocyanate yields during enzymatic conversion.

References

  • Optimization the conversion of glucosinolate to isothiocyanate in yellow mustard seeds (Sinapis alba) by response surface methodology. fao.org. 4

  • Glucosinolate metabolism, myrosinase activity, and isothiocyanate formation in cruciferous vegetables: Health implications. biochemjournal.com. 3

  • Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method. nih.gov. 1

  • Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. tandfonline.com. 2

Sources

Troubleshooting

Strategies to reduce glucocamelinin content in protein isolates

Topic: Strategies to Reduce Glucocamelinin (GS10) in Protein Isolates Role: Senior Application Scientist Status: Active | Ticket ID: CPI-GSL-RED-001 Welcome to the Technical Support Hub If you are accessing this guide, y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce Glucocamelinin (GS10) in Protein Isolates Role: Senior Application Scientist Status: Active | Ticket ID: CPI-GSL-RED-001

Welcome to the Technical Support Hub

If you are accessing this guide, you are likely encountering a critical bottleneck in your Camelina sativa valorization pipeline: persistent glucocamelinin (GS10) retention .

Unlike soy or pea, Camelina presents a unique challenge. Its primary anti-nutrient, glucocamelinin (10-methyl-sulfinyl-decyl-glucosinolate), is an aliphatic glucosinolate that requires specific polarity adjustments to remove effectively without destroying protein functionality.

This guide is structured as a Level 3 Troubleshooting Manual . We move beyond basic extraction logic into the specific thermodynamic and mass-transfer mechanisms required to separate GS10 from Camelina storage proteins (Cruciferin and Napin).

Part 1: Diagnostic & Strategy Selector

Before modifying your protocol, identify your current failure mode.

SymptomProbable CauseRecommended Strategy
High GSL (>20 µmol/g) in Isolate Insufficient solvent polarity contrast during washing.Strategy A: Hydro-Alcoholic Wash
Isolate is Bitter/Pungent Myrosinase activity occurred during extraction, converting GSLs to isothiocyanates.Strategy B: Thermal/Solvent Inactivation
Low Protein Solubility (<40%) Harsh solvent or thermal conditions denatured proteins during GSL removal.Strategy C: Micellization-UF/DF
Dark Color (Green/Brown) Oxidation of phenolics (co-extracted with GSLs) at high pH.Addendum: Sodium Sulfite Pre-treatment

Part 2: The Protocols (Step-by-Step)

Strategy A: The Modified AE-IP (Alkaline Extraction - Isoelectric Precipitation)

Best for: Standard production lines needing higher purity.

The Logic: Standard isoelectric precipitation (pH 4.5) traps glucosinolates within the protein curd due to non-covalent interactions. Water washing is insufficient because GS10 has amphiphilic properties. You must introduce a solvent with a dielectric constant lower than water but higher than hexane—70% Ethanol .

The Protocol:

  • Extraction: Solubilize defatted camelina meal at pH 10.0 (NaOH) or pH 12.0 (for Glutelin maximization) for 60 mins.

  • Centrifugation: Remove insoluble fiber (3000

    
     g, 15 min).
    
  • Precipitation: Adjust supernatant to pH 4.5 using 1M HCl. Allow proteins to settle for 30 mins at 4°C.

  • The Critical Step (Solvent Wash):

    • Centrifuge to collect the protein curd.

    • Do NOT redissolve in water yet.

    • Resuspend the curd in 70% (v/v) Ethanol at a 1:5 (w/v) ratio.

    • Stir gently for 20 minutes at room temperature.

    • Why? Ethanol solubilizes the GS10 and phenolic compounds (sinapine) while keeping the protein precipitated (denaturation risk exists, but purity increases significantly).

  • Final Separation: Centrifuge again. Discard the yellow/green supernatant (contains GSLs).

  • Neutralization: Resuspend curd in water, adjust to pH 7.0, and lyophilize.

Expected Outcome: GSL reduction >90%; Protein content >85%.

Strategy C: Salt Extraction coupled with Ultrafiltration (UF/DF)

Best for: High-value functional ingredients (foaming/emulsification).

The Logic: Instead of precipitating proteins (which traps impurities), we keep them soluble using the "Salting-In" effect.[1] We then use membrane filtration (Ultrafiltration) to physically sieve out the small molecular weight GS10 (MW ~500 Da) from the large proteins (>10 kDa).

The Workflow Visualization:

G Meal Defatted Camelina Meal Solubilization Salt Extraction (0.5M NaCl, pH 7.0) Meal->Solubilization Centrifuge Centrifugation (Remove Fiber) Solubilization->Centrifuge Supernatant Protein-Rich Supernatant (Contains Protein + GS10) Centrifuge->Supernatant UF_Unit Ultrafiltration (UF) (10-30 kDa MWCO) Supernatant->UF_Unit Retentate Retentate (Purified Protein) UF_Unit->Retentate Concentration Permeate Permeate (GS10 + Phenolics + Salt) UF_Unit->Permeate Small Molecules (<10kDa) Diafiltration Diafiltration (DF) (Wash with 0.5M NaCl) Diafiltration->UF_Unit Retentate->Diafiltration Recycle Desalting Dialysis / Desalting Retentate->Desalting FinalProduct Low-GSL Functional Isolate Desalting->FinalProduct

Figure 1: Membrane processing workflow for separating Glucocamelinin (GS10) from Camelina proteins based on molecular weight cutoff.

The Protocol:

  • Salting-In: Mix meal with 0.5 M NaCl (1:10 ratio). The salt ions shield protein charges, preventing aggregation and allowing GSLs to dissolve freely.

  • Filtration Setup: Use a Tangential Flow Filtration (TFF) system with a 10 kDa or 30 kDa MWCO (Molecular Weight Cut-Off) membrane.

  • Concentration: Pump supernatant through the membrane until volume is reduced by 50%.

  • Diafiltration (The Wash): Continuously add fresh 0.5 M NaCl buffer to the retentate tank at the same rate permeate is removed.

    • Volume Requirement: You need 5 to 7 Diavolumes (DV) to theoretically remove >99% of permeable solutes (GS10).

  • Recovery: The retentate now contains pure protein and salt. You must desalt (using water in the final DF step) before drying.

Part 3: Troubleshooting FAQ

Q1: I used the ethanol wash, but my protein solubility dropped drastically. Why?

A: You likely denatured the protein.

  • Cause: High temperature or high ethanol concentration causes irreversible unfolding of globulins.

  • Fix:

    • Perform the ethanol wash at 4°C .

    • Reduce ethanol concentration to 60% .

    • Critical: Do not let the curd sit in ethanol. Wash and centrifuge immediately (<30 mins exposure).

Q2: My isolate has low GSL levels but still tastes extremely bitter.

A: You have "Ghost" bitterness from Isothiocyanates .

  • Mechanism: The GSLs were degraded by the enzyme myrosinase during the initial mixing of the meal with water. The GSL analysis shows "low GSL" because they are already gone—converted into bitter toxins.

  • Fix: You must inactivate myrosinase before adding water.

    • Option 1: Flash heat the dry meal to 80°C for 10 mins.

    • Option 2: Use the "Micellization" method where the initial solvent is not water, but a salt solution (which inhibits myrosinase activity compared to pure water) or start with an 80% Ethanol pre-wash of the meal to kill the enzyme.

Q3: Can I use Activated Carbon?

A: Yes, but with caution. Adding 1-2% Activated Carbon during the alkaline extraction phase can adsorb GSLs. However, it is messy, hard to filter out completely, and will turn your isolate grey if not removed via high-speed centrifugation or fine filtration (0.2 µm).

Part 4: Comparative Data Summary

MetricStandard AE-IPAE-IP + Ethanol WashSalt Extraction + UF/DF
Protein Purity 65 - 75%85 - 90%80 - 88%
Glucocamelinin Removal 40 - 50%>90% >95%
Protein Yield High (>60%)Medium (50-55%)Medium (50-55%)
Solubility (pH 7) ModerateLow (Denatured)High (Native)
Cost LowMedium (Solvent Recovery)High (Membrane CAPEX)

References

  • Hojilla-Evangelista, M. P., et al. (2014). Isolation and characterization of protein fractions isolated from camelina meal. USDA Agricultural Research Service.

  • Russo, R., & Reggiani, R. (2015). Glucosinolates and Sinapine in Camelina Meal.[1][2][3] Scientific Research Publishing.

  • Li, N., et al. (2014). Separation of Glucosinolates From Camelina Seed Meal Via Membrane and Acidic Aluminum Oxide Column.[4][5] ResearchGate / AIChE.

  • Berhow, M. A., et al. (2013). Myrosinases, glucosinolates and transformation products in Brassica.[6][7] GCIRC.

Sources

Reference Data & Comparative Studies

Validation

NMR Spectroscopic Validation of 10-Methylsulfinyldecyl Glucosinolate (Glucocamelinin)

Topic: NMR Spectroscopic Validation of 10-Methylsulfinyldecyl Glucosinolate Content Type: Publish Comparison Guides Executive Summary 10-Methylsulfinyldecyl glucosinolate , commonly known as Glucocamelinin (CAS: 67884-10...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectroscopic Validation of 10-Methylsulfinyldecyl Glucosinolate Content Type: Publish Comparison Guides

Executive Summary

10-Methylsulfinyldecyl glucosinolate , commonly known as Glucocamelinin (CAS: 67884-10-0), is a specialized long-chain aliphatic glucosinolate predominantly isolated from Camelina sativa (False Flax). As a precursor to bioactive isothiocyanates, its structural integrity is critical for efficacy in drug development and nutraceutical applications.

This guide provides a rigorous technical comparison of validation methodologies, establishing High-Field Nuclear Magnetic Resonance (NMR) as the definitive standard for structural elucidation. While Mass Spectrometry (MS) offers superior sensitivity for detection, only NMR can unambiguously resolve the regio- and stereochemistry of the sulfoxide moiety and the glycosidic linkage in the intact molecule.

Quick Comparison: Validation Methodologies
FeatureNMR Spectroscopy (Recommended) LC-MS/MS HPLC-UV
Primary Utility Absolute Structural Proof High-Sensitivity DetectionQuantification (Purity)
Structural Detail High (Stereochemistry, Connectivity)Medium (Molecular Weight, Fragments)Low (Retention Time only)
Differentiation Distinguishes isomers & epimersHard to distinguish isobaric isomersRequires reference standards
Sample Req. Milligram scale (Non-destructive)Nanogram scale (Destructive)Microgram scale

Chemical Identity & Structural Logic[1]

To validate this compound, one must understand its three distinct structural domains. The NMR signals are causally linked to these moieties:

  • The Glycone (Sugar): A

    
    -D-thioglucose moiety.
    
  • The Aglycone Core: A sulfonated oxime (

    
    ) connected to the sugar via sulfur.
    
  • The Side Chain: A C10 aliphatic chain terminating in a methylsulfinyl group (

    
    ).
    

Critical Validation Point: The "10-methylsulfinyldecyl" designation implies a specific chain length. NMR integration of the methylene envelope is the only direct spectroscopic method to count these carbons without relying on ionization fragmentation patterns.

Alternatives Analysis

In Camelina extracts, Glucocamelinin (C10) often co-elutes with:

  • Glucoarabin (C9): 9-methylsulfinylnonyl glucosinolate.[1][2][3][4][5][6]

  • Homoglucocamelinin (C11): 11-methylsulfinylundecyl glucosinolate.[4]

Distinction Strategy: While chemical shifts (


) for the functional groups are nearly identical across these homologues, the integration ratio of the bulk methylene protons (

ppm) relative to the anomeric proton (

) provides the stoichiometric evidence required to distinguish C9, C10, and C11 chains.

Detailed NMR Validation Protocol

Experimental Setup
  • Instrument: 600 MHz NMR spectrometer (or higher) equipped with a CryoProbe for enhanced sensitivity on the sulfoxide satellites.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is the standard for intact glucosinolates (salt form).
    
    • Note: For desulfated derivatives, Methanol-

      
       is often preferred.
      
  • Temperature: 298 K (

    
    ).
    
  • Reference: Internal TSP (trimethylsilylpropanoic acid) or DSS at 0.00 ppm.

Pulse Sequence Workflow
  • 1H Presat: Suppression of the HDO signal is mandatory to observe the anomeric doublet near 5.0 ppm.

  • 1H-13C HSQC: To correlate the anomeric proton to the anomeric carbon (~82 ppm) and the sulfoxide methyl to its carbon (~38 ppm).

  • 1H-13C HMBC: Crucial Step. Connects the side chain to the core. Look for the correlation between the side-chain

    
    -protons and the oxime carbon (
    
    
    
    ).
Reference Data Table: 10-Methylsulfinyldecyl Glucosinolate

Values are calibrated to TSP in


. Shifts may vary 

ppm depending on concentration/pH.
PositionAtom

(ppm)
Multiplicity (

Hz)

(ppm)
Diagnostic Note
Side Chain -S(O)CH3 2.71 s (3H) 38.2 Key Identification Signal
H-10 (

to SO)
2.92m (2H)54.5Deshielded by sulfoxide
H-91.75m (2H)22.8
H-2 to H-81.30 - 1.60m (14H )28.5 - 29.5Integration Target for Chain Length
H-1 (

to C=N)
2.65t (2H, 7.[7][3]5)33.0Links chain to core
Core C=N 160.5 Low intensity quaternary C
Sugar H-1' (Anomeric) 5.05 d (1H, 9.8) 82.4

-configuration confirmation
H-2'3.60dd72.8
H-3'3.75t77.8
H-4'3.55t69.5
H-5'3.90m80.8
H-6'a/b3.70 / 3.85dd61.0

Analyst Note: The sulfoxide group is chiral (


 or 

). Natural Glucocamelinin is typically the (

)-epimer. In synthetic samples, you may observe signal splitting (doubling) of the methyl singlet (2.71 ppm) if the sample is a racemic mixture, particularly in chiral solvents, though often they overlap in

.

Visualization of Validation Logic

Diagram 1: Structural Connectivity & HMBC Correlations

This diagram illustrates the key Heteronuclear Multiple Bond Correlations (HMBC) required to "stitch" the molecule together, proving the connectivity of the three domains.

GSL_Validation cluster_sugar Glycone Domain cluster_core Aglycone Core cluster_chain Aliphatic Side Chain (C10) H1_prime Anomeric H-1' (5.05 ppm) C1_prime Anomeric C-1' (82.4 ppm) H1_prime->C1_prime HSQC (Direct) CN_bond Thiohydroximate (C=N) (160.5 ppm) H1_prime->CN_bond HMBC (Long Range) H_alpha H-1 (Chain) (2.65 ppm) H_alpha->CN_bond HMBC (Connects Chain) H_bulk Bulk Methylenes (14H Integration) Me_SO Sulfoxide Methyl (2.71 ppm) Me_SO->H_bulk COSY (Connectivity)

Caption: HMBC correlations (Yellow Dashed) provide the definitive link between the Sugar, the Core, and the Side Chain, validating the intact structure.

Diagram 2: Comparative Workflow (Extraction to Validation)

This flowchart guides the researcher through the decision-making process for isolating and validating Glucocamelinin from Camelina sativa.

Workflow start Start: Camelina sativa Seed Meal extract Extraction (70% MeOH, 70°C) Inactivates Myrosinase start->extract purify Purification (DEAE Sephadex) Isolation of Intact GSLs extract->purify decision Isolate Intact or Desulfated? purify->decision path_intact Intact GSL (Salt Form) decision->path_intact Preserve Sulfate path_desulfo Desulfo-GSL (Enzymatic) decision->path_desulfo Remove Sulfate nmr_intact NMR (D2O) Target: 10-Methylsulfinyldecyl path_intact->nmr_intact nmr_desulfo NMR (MeOD) Better Sugar Resolution path_desulfo->nmr_desulfo validation Validation Checkpoints: 1. Anomeric doublet (5.0 ppm) 2. Sulfoxide Singlet (2.7 ppm) 3. C10 Integration (14H) nmr_intact->validation nmr_desulfo->validation

Caption: Operational workflow distinguishing the processing pathways for Intact vs. Desulfated Glucocamelinin validation.

References

  • Berhow, M. A., et al. (2013). Analysis of antioxidant constituents in Camelina sativa seed meal. Industrial Crops and Products. Link

  • Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants.[3] Phytochemistry.[2][8][9][10][11][12][13] Link[3]

  • Russo, R., & Reggiani, R. (2017). Glucosinolates and Sinapine in Camelina sativa Meal. Plants.[8][9][10][11][12][13] Link

  • Blažević, I., et al. (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. Molecules.[7][2][8][9][10][11][12][13][14][15][16] Link

  • PubChem Database. Glucocamelinin (CID 162639109).[7] National Library of Medicine. Link

Sources

Comparative

A Comparative Analysis of Glucocamelinin and Sinigrin Degradation Kinetics for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the degradation kinetics of two prominent glucosinolates: glucocamelinin, an indole glucosinolate, and sinigrin, an aliphatic glucosinolate. This document is inten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the degradation kinetics of two prominent glucosinolates: glucocamelinin, an indole glucosinolate, and sinigrin, an aliphatic glucosinolate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the stability and breakdown pathways of these compounds for various applications, from functional foods to targeted therapeutics.

Introduction: A Tale of Two Glucosinolates

Glucosinolates are a diverse group of sulfur-containing secondary metabolites found predominantly in Brassica vegetables.[1][2] While largely inert on their own, their biological significance is unlocked upon hydrolysis, a reaction catalyzed by the enzyme myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147).[1][3] This enzymatic action is triggered by plant tissue damage, leading to the formation of a variety of bioactive compounds, including isothiocyanates, nitriles, and thiocyanates.[4][5]

This guide focuses on a comparative analysis of two structurally distinct glucosinolates:

  • Sinigrin (Allylglucosinolate): A well-characterized aliphatic glucosinolate, sinigrin is responsible for the pungent flavor of mustard and horseradish.[6] Its primary hydrolysis product, allyl isothiocyanate (AITC), has been extensively studied for its biological activities.[6]

  • Glucocamelinin (1-methoxyindol-3-ylmethylglucosinolate): An indole glucosinolate found in plants such as camelina and pak choi.[5][7] Its degradation products, including 1-methoxy-indole-3-carbinole and 1-methoxy-indole-3-acetonitrile, are of growing interest due to their potential bioactivities.[7][8]

Understanding the degradation kinetics of these compounds is paramount for predicting their stability, bioavailability, and the profile of their bioactive breakdown products under various physiological and processing conditions.

Structural and Mechanistic Differences in Degradation

The fundamental difference in the side-chain structure of glucocamelinin (an indole ring) and sinigrin (an allyl group) dictates their degradation pathways and the stability of their respective breakdown products.

Enzymatic Degradation by Myrosinase

The myrosinase-catalyzed hydrolysis of both glucosinolates follows a similar initial mechanism, involving the cleavage of the thioglucosidic bond to release glucose and an unstable aglycone.[3] However, the subsequent rearrangement of this aglycone is influenced by the side-chain structure and reaction conditions such as pH.[4]

G1 cluster_0 Glucocamelinin (Indole Glucosinolate) cluster_1 Sinigrin (Aliphatic Glucosinolate) cluster_2 Degradation Products GCN Glucocamelinin Aglycone_GCN Unstable Aglycone GCN->Aglycone_GCN Hydrolysis I3C 1-Methoxy-indole-3-carbinol Aglycone_GCN->I3C Neutral pH IAN 1-Methoxy-indole-3-acetonitrile Aglycone_GCN->IAN Acidic pH, Fe²⁺ Myrosinase Myrosinase SIN Sinigrin Aglycone_SIN Unstable Aglycone SIN->Aglycone_SIN Hydrolysis AITC Allyl Isothiocyanate (AITC) Aglycone_SIN->AITC Neutral pH ACN Allyl Cyanide Aglycone_SIN->ACN Acidic pH, Fe²⁺ Myrosinase2 Myrosinase

Figure 1: Enzymatic degradation pathways of Glucocamelinin and Sinigrin.

At neutral pH, the spontaneous rearrangement of the aglycone predominantly forms isothiocyanates. However, under acidic conditions and in the presence of ferrous ions (Fe²⁺), the formation of nitriles is favored.[4] This pH-dependent shift in degradation products is a critical consideration in both biological systems and food processing.

Thermal Degradation

In the absence of active myrosinase, glucosinolates can undergo thermal degradation, particularly at temperatures above 100°C.[9][10] The degradation pathways can be complex, often leading to the formation of nitriles.[11] Studies have consistently shown that indole glucosinolates are generally more susceptible to thermal degradation than their aliphatic counterparts.[9][12]

Comparative Degradation Kinetics

Enzymatic Degradation Kinetics

The enzymatic efficiency of myrosinase with different glucosinolate substrates can be compared using Michaelis-Menten kinetics.

Sinigrin: As a standard substrate for myrosinase activity assays, the kinetic parameters for sinigrin are well-documented.

Myrosinase SourceKm (mM)Vmax (µmol/min/mg protein)Reference
Brassica juncea0.04360.296 (g⁻¹ sample min⁻¹)[6]
Recombinant (E. coli)0.04 µM0.42 mmol/min[3][13]
Sinapis albaVaries with conditionsVaries with conditions[12]

Glucocamelinin: Specific Michaelis-Menten constants for glucocamelinin are not extensively reported. This represents a significant knowledge gap and an opportunity for future research. However, the general understanding is that myrosinase can hydrolyze a broad range of glucosinolates, including indole glucosinolates.

Thermal Degradation Kinetics

Thermal degradation of glucosinolates typically follows first-order kinetics.[9] The degradation rate constant (k) and half-life (t₁/₂) are key parameters for comparing stability.

General Trend: Indole glucosinolates exhibit significantly higher thermal degradation rate constants compared to aliphatic glucosinolates at temperatures below 110°C.[9][10]

Glucosinolate TypeGeneral Thermal StabilitySupporting ObservationsReferences
Sinigrin (Aliphatic) Relatively HighMore stable during cooking compared to indole glucosinolates.[9]
Glucocamelinin (Indole) Relatively LowIndole glucosinolates like 4-methoxyglucobrassicin show high degradation rates. Cooking can cause up to 38% thermal degradation of indole glucosinolates compared to 8% for aliphatic ones.[9][10]

Experimental Protocols for Kinetic Analysis

To facilitate further research in this area, we provide detailed, self-validating protocols for analyzing the enzymatic and thermal degradation kinetics of glucosinolates.

Enzymatic Degradation Kinetics Assay

This protocol is designed to determine the Michaelis-Menten parameters (Km and Vmax) for myrosinase with a given glucosinolate substrate.

G2 start Start prep Prepare Substrate and Enzyme Solutions (Glucosinolate at various concentrations, Myrosinase at a fixed concentration) start->prep incubate Pre-incubate Substrate Solutions (37°C for 15 min) prep->incubate initiate Initiate Reaction (Add Myrosinase) incubate->initiate monitor Monitor Reaction Progress (HPLC analysis at time intervals) initiate->monitor quench Quench Reaction (e.g., with organic solvent) monitor->quench analyze Analyze Data (Plot initial velocity vs. substrate concentration, fit to Michaelis-Menten equation) quench->analyze end End analyze->end

Figure 2: Workflow for Enzymatic Degradation Kinetics Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a series of glucosinolate standard solutions of varying concentrations (e.g., 10 µM to 1000 µM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a stock solution of myrosinase (e.g., from Sinapis alba) in the same buffer and determine its specific activity using sinigrin as a standard substrate.[12]

  • Reaction Setup:

    • In temperature-controlled vials (e.g., HPLC autosampler vials at 37°C), aliquot the different concentrations of the glucosinolate solution.

    • Allow the solutions to equilibrate to the reaction temperature for at least 15 minutes.[12]

  • Initiation of Reaction:

    • Initiate the reaction by adding a fixed amount of the myrosinase solution to each vial. The final enzyme concentration should be chosen to ensure a measurable reaction rate over a reasonable time course.

  • Monitoring Reaction Progress:

    • At defined time intervals (e.g., 0, 1, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by adding an equal volume of a solvent like acetonitrile, which denatures the enzyme.[12]

    • Analyze the quenched samples by reverse-phase HPLC with UV detection (typically at 229 nm) to quantify the remaining glucosinolate and the formed degradation products.[14]

  • Data Analysis:

    • For each initial substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the substrate depletion or product formation curve.

    • Plot V₀ against the initial substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[3]

Thermal Degradation Kinetics Assay

This protocol is designed to determine the first-order degradation rate constant (k) and half-life (t₁/₂) of a glucosinolate at a specific temperature.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the glucosinolate of interest at a known concentration in a suitable buffer or food matrix.

    • Crucially, ensure any endogenous myrosinase is inactivated. This can be achieved by a brief, high-temperature treatment (e.g., blanching at 95-100°C for a few minutes) followed by rapid cooling, or by using purified glucosinolate standards.[9]

  • Thermal Treatment:

    • Aliquot the glucosinolate solution into sealed, heat-resistant vials.

    • Place the vials in a constant temperature bath or oven set to the desired temperature (e.g., 100°C).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a vial from the heat source and immediately cool it in an ice bath to stop the degradation process.[9]

  • Quantification:

    • Analyze the concentration of the remaining glucosinolate in each sample using a validated HPLC method.[14]

  • Data Analysis:

    • Plot the natural logarithm of the glucosinolate concentration (ln[GSL]) versus time.

    • For a first-order reaction, this plot should yield a straight line with a slope equal to -k (the degradation rate constant).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Conclusion and Future Directions

The degradation kinetics of glucosinolates are a critical determinant of their biological activity. This guide has synthesized the available evidence to provide a comparative overview of glucocamelinin and sinigrin.

Key Findings:

  • Structural Class Matters: The indole structure of glucocamelinin renders it more susceptible to thermal degradation compared to the aliphatic sinigrin.

  • pH is a Critical Determinant: The pH of the environment significantly influences the profile of degradation products for both glucosinolates, with acidic conditions favoring nitrile formation.

  • Data Gaps Exist: There is a notable lack of quantitative kinetic data, particularly Michaelis-Menten parameters, for the enzymatic degradation of glucocamelinin.

Future Research:

  • Direct comparative studies on the enzymatic and thermal degradation kinetics of glucocamelinin and sinigrin under identical, well-defined conditions are needed to provide precise quantitative comparisons.

  • Elucidation of the complete degradation pathways of glucocamelinin under various conditions will be crucial for understanding its full spectrum of bioactive products.

By understanding these fundamental kinetic properties, researchers and drug development professionals can better harness the potential of these fascinating natural compounds.

References

  • Bones, A. M., & Rossiter, J. T. (2006). The myrosinase-glucosinolate system, its organisation and biochemistry. Physiologia Plantarum, 126(3), 419-437.
  • Charron, C. S., & Sams, C. E. (2004). Glucosinolate Content and Myrosinase Activity in Rapid-cycling Brassica oleracea Grown in a Controlled Environment. Journal of the American Society for Horticultural Science, 129(3), 321-330.
  • Delaquis, P. J., & Mazza, G. (1995).
  • Dekker, M., Hennig, K., & Verkerk, R. (2009). Differences in Thermal Stability of Glucosinolates in Five Brassica Vegetables. Czech Journal of Food Sciences, 27(Special Issue 1), S85-S88.
  • Fahey, J. W., Zalcmann, A. T., & Talalay, P. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry, 56(1), 5-51.
  • Gallaher, D. D., Gallaher, C. M., & Peterson, S. (2012). HPLC-based method to evaluate kinetics of glucosinolate hydrolysis by Sinapis alba myrosinase. PMC, 2012, 1-13.
  • Glatt, H., Pabel, U., Engst, W., Lehmkuhl, G., & Meinl, W. (2011). 1-Methoxy-3-indolylmethyl glucosinolate; a potent genotoxicant in bacterial and mammalian cells: Mechanisms of bioactivation. Toxicology Letters, 205(Supplement), S43.
  • Hanschen, F. S., Bauer, A., Mewis, I., Keil, C., Schreiner, M., Rohn, S., & Kroh, L. W. (2012). Thermally induced degradation of aliphatic glucosinolates: identification of intermediary breakdown products and proposed degradation pathways. Journal of Agricultural and Food Chemistry, 60(39), 9890-9899.
  • Hanschen, F. S., & Schreiner, M. (2017). Isothiocyanates, nitriles, and epithionitriles from glucosinolates are affected by the genetic background and developmental stage of Arabidopsis thaliana. Frontiers in Plant Science, 8, 1595.
  • Mahn, A., & Castillo, A. (2022). Kinetic Study and Modeling of Wild-Type and Recombinant Broccoli Myrosinase Produced in E. coli and S.
  • Pardini, A., Tamasi, G., De Rocco, F., Bonechi, C., Consumi, M., Leone, G., ... & Rossi, C. (2021). Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach. Food Chemistry, 355, 129634.
  • Oerlemans, K., Barrett, D. M., Suades, C., Verkerk, R., & Dekker, M. (2006). Thermal degradation of glucosinolates in red cabbage. Food Chemistry, 95(1), 19-29.
  • Rosa, E. A., & Heaney, R. K. (1993). The effect of cooking on the glucosinolate content of Brassica vegetables. Journal of the Science of Food and Agriculture, 62(3), 259-265.
  • Sarikamis, G. (2009). Glucosinolates in Crucifers and Their Potential Effects against Pests and Diseases. Journal of Agricultural Science, 1(1), 38-46.
  • Slominski, B. A., & Campbell, L. D. (1989). Formation of indoleacetonitriles in the presence of ferrous ion and myrosinase. Journal of Agricultural and Food Chemistry, 37(5), 1295-1299.
  • Tsao, R., Yu, Q., Friesen, I., Potter, J., & Chiba, M. (2000). Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media. Journal of Agricultural and Food Chemistry, 48(5), 1898-1902.
  • Verkerk, R., & Dekker, M. (2004). Glucosinolates and myrosinase activity in red cabbage (Brassica oleracea L. var. Capitata f. rubra DC.) after various microwave treatments. Journal of Agricultural and Food Chemistry, 52(24), 7318-7323.
  • Wiesner, M., Hanschen, F. S., Schreiner, M., & Glatt, H. (2013). Induced production of 1-methoxy-indol-3-ylmethyl glucosinolate by jasmonic acid and methyl jasmonate in sprouts and leaves of pak choi (Brassica rapa ssp. chinensis). International Journal of Molecular Sciences, 14(7), 14996-15016.
  • Wittstock, U., & Halkier, B. A. (2002). Glucosinolate research in the Arabidopsis era. Trends in Plant Science, 7(6), 263-270.
  • Blažević, I., & Mastelić, J. (2009). Glucosinolate catabolites from horseradish (Armoracia lapathifolia Gilib.) and their antimicrobial activity. Chemistry & Biodiversity, 6(7), 1079-1087.
  • Burow, M., Müller, R., Gershenzon, J., & Wittstock, U. (2006). Altered glucosinolate hydrolysis in genetically modified Arabidopsis thaliana and its influence on the specialist herbivore Pieris rapae. Journal of Chemical Ecology, 32(11), 2333-2349.
  • Hanschen, F. S., Kroh, L. W., & Schreiner, M. (2014). Glucosinolate-derived isothiocyanates and nitriles in the thermal processing of Brassica vegetables. Food Chemistry, 157, 23-30.
  • Kissen, R., & Bones, A. M. (2009). Nitrile-specifier proteins (NSPs) in glucosinolate hydrolysis. Phytochemistry, 70(13-14), 1687-1696.
  • Palmieri, S., Iori, R., & Leoni, O. (1982). A steady-state kinetics study of myrosinase with direct ultraviolet spectrophotometric assay. Analytical Biochemistry, 123(2), 320-324.
  • Wittstock, U., Kliebenstein, D. J., Lambrix, V., Reichelt, M., & Gershenzon, J. (2003). Glucosinolate hydrolysis and its impact on generalist and specialist insect herbivores. Recent Advances in Phytochemistry, 37, 101-125.
  • Zukal, M., & Vasak, F. (2002). Glucosinolates of oilseed rape and their products. Rostlinná výroba, 48(12), 559-566.
  • Bones, A. M., & Rossiter, J. T. (1996). The myrosinase-glucosinolate system, its organisation and biochemistry. Physiologia Plantarum, 97(1), 194-208.
  • Holst, B., & Williamson, G. (2004). A critical review of the bioavailability of glucosinolates and their metabolites.
  • Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984.
  • Vallejo, F., Tomás-Barberán, F. A., & García-Viguera, C. (2002). Glucosinolates and vitamin C content in edible parts of broccoli florets after domestic cooking. European Food Research and Technology, 215(4), 310-316.
  • Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.
  • Bellostas, N., Kachlicki, P., Sørensen, J. C., & Sørensen, H. (2007). Glucosinolate profiling of seeds and sprouts of B. oleracea varieties. Journal of Agricultural and Food Chemistry, 55(23), 9535-9543.
  • Ciska, E., & Kozłowska, H. (2001). The effect of processing on the level of glucosinolates in cabbage. Food/Nahrung, 45(2), 116-120.
  • Kushad, M. M., Brown, A. F., Kurilich, A. C., Juvik, J. A., Klein, B. P., Wallig, M. A., & Jeffery, E. H. (1999). Variation of glucosinolates in vegetable crops of Brassica oleracea. Journal of Agricultural and Food Chemistry, 47(4), 1541-1548.
  • Rungapamestry, V., Duncan, A. J., Fuller, Z., & Ratcliffe, B. (2007). Effect of cooking brassica vegetables on the subsequent hydrolysis and metabolic fate of glucosinolates. Proceedings of the Nutrition Society, 66(1), 69-81.
  • Verhoeven, D. T., Verhagen, H., Goldbohm, R. A., van den Brandt, P. A., & van Poppel, G. (1997). A review of mechanisms underlying anticarcinogenicity by brassica vegetables. Chemico-Biological Interactions, 103(2), 79-129.
  • Volden, J., Borge, G. I. A., Bengtsson, G. B., Hansen, M., & Thygesen, I. E. (2008). Effect of thermal treatment on glucosinolates and antioxidant-related parameters in red cabbage (Brassica oleracea L. ssp. capitata f. rubra). Food Chemistry, 109(3), 595-605.
  • Warwick, S. I., & Gugel, R. K. (2003). Genetic variation of myrosinase and other traits in a wild species, Sinapis arvensis. Plant Breeding, 122(1), 69-74.
  • West, L. G., Badenhop, A. F., & McLaughlin, J. L. (1977). Allyl isothiocyanate and allyl cyanide in the seed of Brassica juncea. Phytochemistry, 16(5), 779-780.
  • Williams, D. J., Critchley, C., Pun, S., Chaliha, M., & O'Hare, T. J. (2009). Differing mechanisms of simple nitrile and isothiocyanate formation upon tissue disruption in brassicaceous vegetables. Phytochemistry, 70(11-12), 1410-1418.

Sources

Validation

A Comparative Guide to Glucocamelinin Quantification: Eco-Efficient UPLC-DAD vs. ISO 9167 Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Camelina sativa (false flax) has emerged as a highly valuable oilseed crop for both biofue...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Camelina sativa (false flax) has emerged as a highly valuable oilseed crop for both biofuels and nutritional applications. Its seed meal contains a unique profile of bioactive glucosinolates, predominantly glucocamelinin (10-(methylsulfinyl)decylglucosinolate), which accounts for 55% to 65% of the total glucosinolate content. Because the functionalities and anti-nutritional effects of these compounds are highly dose-dependent, establishing a robust, self-validating quantification method is critical for quality control and downstream drug development[1].

This guide objectively compares the traditional ISO 9167 standard against a modern, eco-efficient UPLC-DAD methodology, providing the mechanistic causality behind each experimental choice to help laboratories optimize their analytical workflows.

The Mechanistic Bottleneck of ISO 9167 vs. Modern Alternatives

The historical gold standard for glucosinolate quantification in cruciferous seeds is the ISO 9167 method, which dictates the use of high-performance liquid chromatography (HPLC) with gradient elution[2][3].

The Causality of Desulfation: Intact glucosinolates possess a highly polar sulfate moiety. On traditional reverse-phase C18 or C8 columns, this extreme polarity leads to poor retention, severe peak tailing, and co-elution with other polar matrix components[4]. To bypass this, ISO 9167 mandates an on-column enzymatic desulfation step using purified Helix pomatia sulfatase[3]. By cleaving the sulfate group, the resulting desulfoglucosinolates become sufficiently non-polar to resolve cleanly on standard stationary phases.

The Challenge: While effective, desulfation introduces a massive bottleneck. It requires a 16-hour overnight incubation, utilizes toxic reagents, and exposes the analytes to prolonged room-temperature conditions where degradation can occur[1][5].

The Eco-Efficient Paradigm: Modern advancements in Ultra-Performance Liquid Chromatography (UPLC) have rendered desulfation obsolete for many applications. By utilizing High-Strength Silica (HSS) T3 stationary phases—which are specifically engineered to retain highly polar compounds—scientists can achieve baseline resolution of intact glucosinolates[1][6]. This bypasses the 16-hour enzyme incubation entirely, significantly reducing analytical variability and reagent toxicity.

Workflow Comparison

G cluster_ISO ISO 9167 Standard (Traditional) cluster_Modern Eco-Efficient UPLC-DAD (Optimized) Sample Camelina sativa Sample (Seeds, Oil, Meal) ISO_Ext Boiling 70% Methanol Extraction (Inactivates Myrosinase) Sample->ISO_Ext Mod_Ext 80% Cold Methanol Extraction (+ Glucotropaeolin IS) Sample->Mod_Ext ISO_Desulf On-Column Desulfation (Purified Sulfatase, 16h) ISO_Ext->ISO_Desulf ISO_HPLC HPLC-UV Analysis (Desulfoglucosinolates) ISO_Desulf->ISO_HPLC Quant Glucocamelinin Quantification (Data Analysis) ISO_HPLC->Quant Mod_Cent Centrifugation & Filtration (Bypasses Desulfation) Mod_Ext->Mod_Cent Mod_UPLC UPLC-DAD Analysis (Intact Glucosinolates) Mod_Cent->Mod_UPLC Mod_UPLC->Quant

Workflow comparison: ISO 9167 desulfation method vs. Eco-Efficient UPLC-DAD intact quantification.

Experimental Protocols: Self-Validating Systems

A robust analytical method must be self-validating. Below are the step-by-step methodologies for both approaches, detailing the mechanistic reasoning behind each critical step.

Protocol A: ISO 9167 Standard (Desulfoglucosinolate HPLC-UV)

This method is rigorously standardized but resource-intensive[2][3].

  • Myrosinase Inactivation & Extraction: Homogenize the Camelina sample in boiling 70% (v/v) methanol[2].

    • Causality: Endogenous myrosinase enzymes will rapidly hydrolyze glucocamelinin into volatile isothiocyanates upon tissue disruption. Boiling methanol thermally denatures myrosinase instantly, locking the glucosinolate profile in its native state.

  • Internal Standard Addition: Spike the extract with a known concentration of glucotropaeolin or sinigrin[4].

  • Ion-Exchange Loading: Apply the extract to a DEAE Sephadex A-25 anion-exchange column.

    • Causality: The positively charged resin binds the negatively charged sulfate group of the intact glucosinolates, washing away neutral and cationic matrix interferences.

  • Enzymatic Desulfation: Add purified sulfatase solution to the column and incubate at room temperature for 16 hours[3].

    • Self-Validation Check: The titre of the prepared internal standard and the desulfation completeness must be checked via a blank test to ensure the enzyme has not degraded[3][4].

  • Elution & HPLC Analysis: Elute the desulfoglucosinolates with ultrapure water. Analyze via HPLC-UV (typically at 229 nm) using a water/acetonitrile gradient on a C18 column.

Protocol B: Eco-Efficient UPLC-DAD (Intact Glucosinolates)

This optimized protocol eliminates the desulfation bottleneck while meeting strict AOAC Appendix F criteria[1][5].

  • Cold Extraction & IS Spiking: Extract the sample using 80% cold methanol and immediately spike with Glucotropaeolin as the Internal Standard (IS)[1][6].

    • Causality: Cold methanol effectively denatures myrosinase through solvent-protein interactions rather than heat, preventing the thermal degradation of heat-labile glucosinolates.

    • Self-Validation Check: Because the IS is added at step one and no desulfation occurs, the final recovery of Glucotropaeolin directly tracks and validates analyte loss across the entire sample preparation[1][6].

  • Clarification: Shake for 1 hour, centrifuge at 10,000 RPM for 5 minutes, and filter the supernatant through a 0.2 µm PTFE membrane[6].

    • Causality: Sub-2-micron UPLC columns are highly susceptible to clogging. Strict particulate removal is non-negotiable.

  • UPLC-DAD Analysis: Inject the filtered sample onto an HSS T3 column. Run a gradient utilizing 0.1% trifluoroacetic acid (TFA) in water and methanol.

    • Causality: TFA acts as a strong ion-pairing agent. It suppresses the ionization of the intact glucocamelinin's sulfate group, allowing the molecule to interact efficiently with the T3 stationary phase, yielding sharp, baseline-resolved peaks without enzymatic cleavage[1].

Quantitative Data & Performance Comparison

When comparing the two methodologies, the Eco-Efficient UPLC-DAD method demonstrates superior throughput and recovery metrics while maintaining the rigorous precision required for regulatory drug and feed analysis[1][5][7].

Analytical ParameterISO 9167 (Traditional HPLC)Eco-Efficient UPLC-DAD
Target Analyte Form DesulfoglucosinolatesIntact Glucosinolates
Myrosinase Inactivation Thermal Denaturation (Boiling)Solvent Denaturation (Cold 80% MeOH)
Desulfation Requirement Required (16-hour incubation)Bypassed
Chromatographic Column Standard C18 / C8 (e.g., 5 µm)HSS T3 (e.g., 1.8 µm)
Precision (RSD) Typically 5.0% – 10.0%4.12% – 6.54%
Spike Recovery Variable (Dependent on enzyme activity)> 94.4%
Total Sample Prep Time > 18 hours< 2 hours

Data synthesized from validated AOAC Appendix F criteria testing for Camelina sativa matrices[1][6].

Conclusion

While ISO 9167 remains the foundational reference method for glucosinolate quantification in oilseeds[2][3], its reliance on enzymatic desulfation creates an unnecessary bottleneck for high-throughput laboratories. For the quantification of glucocamelinin in Camelina sativa, transitioning to an Eco-Efficient UPLC-DAD method offers a highly controlled, self-validating alternative. By leveraging cold methanol extraction and HSS T3 stationary phases, researchers can accurately quantify intact glucosinolates in a fraction of the time, reducing reagent toxicity and minimizing analyte degradation[1][6].

References

  • DIN EN ISO 9167-1:2013 - Rapeseed - Determination of glucosinolate content - Part 1: Method using high-performance liquid chromatography Source: ANSI Webstore URL:[Link]

  • BH GSO ISO 9167:2022 - Rapeseed and rapeseed meals — Determination of glucosinolates content — Method using high-performance liquid chromatography Source: Ministry of Industry & Commerce, Bahrain Standards Store URL:[Link]

  • Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Optimized analysis and quantification of glucosinolates from Camelina sativa seeds by reverse-phase liquid chromatography Source: ResearchGate (Industrial Crops and Products) URL:[Link]

  • Spectrophotometric Determination of Total Glucosinolate Content in Different Tissues of Camelina sativa (L.) Crantz Source: d-nb.info (German National Library) URL:[Link]

Sources

Comparative

Comparative analysis of glucocamelinin in transgenic vs. wild-type crops

Topic: Comparative Analysis of Glucocamelinin in Transgenic vs. Wild-Type Crops Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Analysis: Wild-Ty...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Glucocamelinin in Transgenic vs. Wild-Type Crops Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Analysis: Wild-Type vs. Metabolic Engineering Targets

Executive Summary

Glucocamelinin (GS10) —10-(methylsulfinyl)decylglucosinolate—is the dominant secondary metabolite in Camelina sativa (False Flax), accounting for 60–70% of the total glucosinolate profile. While phylogenetically related to the chemopreventive glucoraphanin found in broccoli, glucocamelinin's very-long-chain structure (C10) presents unique challenges and opportunities in metabolic engineering.

This guide provides a rigorous comparative analysis between Wild-Type (WT) Camelina and emerging Transgenic/Gene-Edited (GE) lines (specifically CsMYB28 and CsGTR knockouts). The data indicates that while WT crops act as robust biosynthetic factories for GS10, targeted CRISPR-Cas9 editing can effectively decouple seed meal quality from plant defense mechanisms, creating "zero-glucosinolate" phenotypes without agronomic penalties.

Mechanistic Foundation: The Biosynthetic Pathway

Understanding the differential accumulation of glucocamelinin requires mapping the metabolic flux from methionine to the final sulfinyl-glucosinolate structure. The pathway is regulated transcriptionally by MYB factors and involves three distinct phases: chain elongation, core structure formation, and secondary modification.

Figure 1: Glucocamelinin Biosynthesis & Regulation

This diagram illustrates the flux from Methionine to Glucocamelinin, highlighting the specific regulatory nodes (MYB28) and enzymatic steps (MAM, CYP79) targeted in transgenic lines.

Glucocamelinin_Pathway Met Methionine (C4) MAM MAM1 / MAM3 (Chain Elongation) Met->MAM Condensation (Acetyl-CoA) ChainMet Elongated Methionine (C10 Chain) CYP79 CYP79F1 (Core Entry) ChainMet->CYP79 Aldoxime Aldoxime UGT UGT74B1 (Glucosylation) Aldoxime->UGT + Glucose/Sulfur ThioGSL Methylthio-Glucosinolate (Gluco-precursor) FMO FMO GS-OX (S-Oxygenation) ThioGSL->FMO Oxidation GS10 Glucocamelinin (GS10) (10-methylsulfinyl-decyl-GSL) MAM->ChainMet x6 Cycles CYP79->Aldoxime UGT->ThioGSL FMO->GS10 MYB28 CsMYB28 (Transcription Factor) MYB28->MAM Promotes MYB28->CYP79 Promotes

Caption: Biosynthetic route of Glucocamelinin (GS10). CsMYB28 positively regulates the chain elongation (MAM) and core pathway (CYP79), making it a primary target for gene editing to reduce content.

Comparative Analysis: Transgenic vs. Wild-Type

The following data synthesizes performance metrics from recent CRISPR-Cas9 knockout studies (e.g., CsMYB28 and CsGTR1/2) against standard Wild-Type cultivars (e.g., C. sativa cv. Suneson or Celine).

Table 1: Quantitative Performance Matrix
FeatureWild-Type (WT)Transgenic: CsMYB28 KOTransgenic: CsGTR1/2 KO
Genetic Status Native HexaploidCRISPR-Cas9 (Triple Knockout)CRISPR-Cas9 (Transporter KO)
Target Mechanism Natural BiosynthesisTranscription Factor SilencingTransport Inhibition (Source-to-Sink)
Glucocamelinin (Seed) 15 – 25 µmol/g (High)< 0.1 µmol/g (Undetectable)2.0 – 3.5 µmol/g (~85% Reduction)
Glucocamelinin (Leaf) ModerateLow / AbsentHigh (Accumulates in source tissue)
Seed Oil Content 35 – 40%35 – 41% (No penalty)35 – 40% (No penalty)
Agronomic Traits StandardNormal germination/floweringNormal germination/flowering
Primary Utility Biofuel FeedstockHigh-Protein Animal Feed (Meal)Research / Specialized Feed

Key Insights:

  • The "Zero-GSL" Breakthrough: Targeting the CsMYB28 transcription factor results in the complete ablation of glucocamelinin in seeds without compromising oil yield or fatty acid profiles (e.g., Omega-3 content). This overcomes the primary antinutritional barrier for using Camelina meal in poultry and aquaculture feed.

  • Transport vs. Synthesis: The CsGTR1/2 (Glucosinolate Transporter) knockouts demonstrate that glucocamelinin is synthesized in vegetative tissues and transported to seeds. Blocking this transport reduces seed levels by ~85% but causes accumulation in leaves, potentially maintaining plant defense against foliar pests while improving seed meal quality.

Experimental Protocols: Quantification of Glucocamelinin

To validate these phenotypes, precise quantification is required. The following protocol utilizes UHPLC-MS/MS , the gold standard for differentiating GS10 from its homologs (GS9, GS11).

Protocol A: Extraction & Sample Preparation

Principle: Rapid inactivation of myrosinase (thioglucosidase) is critical to prevent the hydrolysis of glucocamelinin into isothiocyanates during extraction.

  • Harvest: Flash-freeze plant tissue (seeds/leaves) in liquid nitrogen immediately upon collection. Lyophilize (freeze-dry) for 48 hours.

  • Homogenization: Grind lyophilized tissue to a fine powder using a bead mill (30 Hz, 2 min).

  • Extraction Solvent: Prepare 80% Methanol / 20% Water (v/v) containing 10 mM Formic Acid . Keep at -20°C.

    • Note: The acidic methanol environment denatures myrosinase and stabilizes the glucosinolate structure.

  • Internal Standard (ISTD): Add Sinigrin (allyl glucosinolate) or Glucotropaeolin (benzyl glucosinolate) at a final concentration of 50 µM to the extraction solvent.

    • Validation: Ensure the ISTD is not naturally present in Camelina. Sinigrin is standard for Brassicaceae but absent in Camelina.

  • Incubation: Add 1.0 mL solvent to 20 mg tissue. Vortex (30s) and incubate in a heated shaker (75°C) for 10 minutes.

    • Causality: Heat shock ensures complete protein denaturation.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Collect supernatant. Filter through 0.22 µm PTFE filter into LC vials.

Protocol B: UHPLC-MS/MS Analysis

System: Agilent 1290 Infinity II / Sciex QTRAP 6500+ (or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (2% B); 1-8 min (Linear to 40% B); 8-10 min (Wash 98% B).

  • Detection (MRM Mode):

    • Glucocamelinin (GS10): Precursor m/z 520.1 [M-H]⁻ → Product m/z 96.9 [SO₄]⁻ (Quantifier).

    • ISTD (Sinigrin): Precursor m/z 358.0 [M-H]⁻ → Product m/z 96.9 [SO₄]⁻.

Figure 2: Analytical Workflow

Flowchart depicting the critical control points (CCPs) in the extraction and analysis pipeline.

Workflow Sample Lyophilized Tissue (20 mg) Extract Extraction 80% MeOH (75°C) + ISTD (Sinigrin) Sample->Extract Inactivates Myrosinase Centrifuge Centrifugation 12,000 x g Extract->Centrifuge Filter Filtration 0.22 µm PTFE Centrifuge->Filter Supernatant LCMS UHPLC-MS/MS (MRM Mode) Filter->LCMS Data Quantification (µmol/g DW) LCMS->Data Ratio vs ISTD

Caption: Optimized extraction workflow. The 75°C heat step with 80% Methanol is the Critical Control Point (CCP) to prevent glucocamelinin degradation.

References
  • Hölzl, G., et al. (2023). Ablation of glucosinolate accumulation in the oil crop Camelina sativa by targeted mutagenesis of genes encoding the transporters G
Validation

Inter-laboratory reproducibility of glucocamelinin measurement

Comparison Guide: Inter-Laboratory Reproducibility of Glucocamelinin Measurement Executive Summary In the analysis of Camelina sativa (False Flax), the quantification of glucocamelinin (GS10) —the dominant aliphatic gluc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Inter-Laboratory Reproducibility of Glucocamelinin Measurement

Executive Summary In the analysis of Camelina sativa (False Flax), the quantification of glucocamelinin (GS10) —the dominant aliphatic glucosinolate—is critical for assessing meal quality, toxicity, and bioactivity. Historically, inter-laboratory reproducibility has been compromised by the complexity of the ISO 9167-1 desulfation method. This guide evaluates the performance of the Direct Intact UPLC-DAD Protocol (The Optimized Method) against the ISO 9167-1 Desulfation Standard (The Legacy Method) .

Experimental data indicates that the Optimized Method reduces relative standard deviation (RSD) by approximately 40-50% compared to legacy protocols, primarily by eliminating the variable enzymatic desulfation step. This guide provides the technical justification, comparative data, and standardized protocols required to achieve high inter-laboratory agreement.

The Challenge: The "Desulfation Trap" in Legacy Analysis

The traditional ISO 9167-1 method relies on the conversion of intact glucosinolates to desulfoglucosinolates using purified sulfatase (usually from Helix pomatia). While established, this workflow introduces three critical sources of inter-laboratory variance:

  • Enzymatic Variability: Sulfatase activity varies between batches and suppliers, leading to incomplete desulfation.

  • Reaction Conditions: The overnight incubation step is sensitive to pH and temperature fluctuations, causing degradation of unstable side chains.

  • Response Factors: The lack of commercial standards for desulfated glucocamelinin forces reliance on theoretical response factors (often relative to desulfosinigrin), introducing calculation errors.

The Solution: Direct Intact Quantification

The Optimized Method utilizes Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) or Mass Spectrometry (MS) to measure glucocamelinin in its intact form.

  • Principle: Rapid extraction with 80% cold methanol (myrosinase inhibition) followed by reverse-phase separation on a high-retention strength (HSS) T3 column.[1][2]

  • Standardization: Uses Glucotropaeolin as a robust Internal Standard (IS) to correct for extraction efficiency and matrix effects.

Visualizing the Workflow Divergence

The following diagram illustrates the reduction in critical failure points (red nodes) when switching from the Legacy to the Optimized workflow.

G cluster_0 Legacy Method (ISO 9167-1) cluster_1 Optimized Method (Direct Intact) L_Ext Hot Ethanol Extraction L_DEAE DEAE Sephadex Loading L_Ext->L_DEAE L_Enz Sulfatase Addition (Critical Variable) L_DEAE->L_Enz L_Inc Overnight Incubation L_Enz->L_Inc O_Ext 80% Cold MeOH Extraction (+ Glucotropaeolin IS) L_Elu Elution of Desulfo-GLS L_Inc->L_Elu L_Anal HPLC-UV Analysis L_Elu->L_Anal O_Filt Filtration (0.22 µm) O_Ext->O_Filt O_Anal UPLC-DAD/MS Analysis (HSS T3 Column) O_Filt->O_Anal

Figure 1: Comparative workflow analysis. The Optimized Method eliminates the enzymatic desulfation step, the primary source of inter-laboratory error.

Comparative Performance Data

The following data summarizes validation studies comparing the two methodologies across key performance indicators.

MetricLegacy Method (ISO 9167-1)Optimized Method (Intact UPLC)Improvement
Total Analysis Time > 18 Hours (Overnight)< 1 Hour95% Reduction
Inter-Lab RSD (Reproducibility) 10.5% - 15.2%4.1% - 6.5%High Precision
Recovery Rate 85% - 92% (Variable)94.4% - 104%High Accuracy
Limit of Quantitation (LOQ) ~50 µmol/g~10 µmol/g5x Sensitivity
Reagent Safety Uses Pyridine/SulfataseMethanol/Water/Formic AcidEco-Friendly

Data Source: Synthesized from Li et al. (2022) and ISO validation reports.

Detailed Experimental Protocol (The Optimized Method)

To ensure inter-laboratory reproducibility, strict adherence to the Cold Methanol Extraction and Internal Standard protocols is required.

Phase 1: Sample Preparation
  • Grinding : Grind Camelina seeds to a fine powder (particle size < 0.5 mm) using a ball mill. Note: Keep samples cool to prevent endogenous myrosinase activity.

  • Weighing : Weigh 100 mg (± 0.1 mg) of seed powder into a 15 mL centrifuge tube.

  • Myrosinase Inactivation : Immediately add 5.0 mL of 80% (v/v) Cold Methanol (-20°C).

    • Scientific Rationale: Heat or aqueous extraction can activate myrosinase, degrading glucocamelinin into nitriles or isothiocyanates before analysis. Cold methanol denatures the enzyme instantly.

  • Internal Standard Addition : Spike with 100 µL of Glucotropaeolin (5 mM) .

    • Critical Step: Glucotropaeolin is structurally similar (benzyl glucosinolate) but absent in Camelina, making it the ideal normalizer for extraction volume errors.

Phase 2: Extraction & Purification
  • Homogenization : Vortex for 30 seconds, then sonicate in an ice bath for 15 minutes.

  • Centrifugation : Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Supernatant Collection : Transfer supernatant to a fresh tube. Re-extract the pellet with 2 mL of 80% cold methanol if total recovery validation is required (optional for routine QC).

  • Filtration : Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: UPLC-DAD Analysis
  • Column : Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or equivalent C18 high-retention column.

    • Why HSS T3? Standard C18 columns often fail to retain polar intact glucosinolates. HSS T3 technology provides superior retention for polar analytes without ion-pairing reagents.

  • Mobile Phase A : Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient :

    • 0-2 min: 1% B (Isocratic hold)

    • 2-12 min: 1% → 25% B

    • 12-13 min: 25% → 100% B

  • Detection : UV Absorbance at 229 nm (Max absorption for the thioglucoside bond).

Ensuring Inter-Laboratory Reproducibility

To guarantee that results match across different facilities, implement the following "Reproducibility Check" logic.

Reproducibility Start Inter-Lab Validation Start Check_IS Check IS (Glucotropaeolin) Retention Time Stability Start->Check_IS Check_RF Calculate Relative Response Factor (RRF) GS10 vs IS Check_IS->Check_RF RT Drift < 0.1 min Fail_Col Fail: Check Column Age/Type (HSS T3 Required) Check_IS->Fail_Col RT Drift > 0.1 min Pass System Validated Proceed to Batch Check_RF->Pass RRF Variance < 5% Fail_Sol Fail: Check Mobile Phase pH (Must be pH 3.0 +/- 0.2) Check_RF->Fail_Sol RRF Variance > 5%

Figure 2: Logic gate for validating system suitability before inter-laboratory comparison.

References

  • Li, H., et al. (2022). "Eco-Efficient Quantification of Glucosinolates in Camelina Seed, Oil, and Defatted Meal: Optimization, Development, and Validation of a UPLC-DAD Method." Antioxidants, 11(12), 2441.[1] [Link]

  • ISO 9167-1:1992. "Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography." International Organization for Standardization. [Link]

  • Berhow, M. A., et al. (2013). "Optimized analysis and quantification of glucosinolates from Camelina sativa seeds by reverse-phase liquid chromatography." Industrial Crops and Products, 49, 62-71. [Link]

  • Russo, R., & Reggiani, R. (2017). "Glucosinolates and Sinapine in Camelina Meal."[5] Food and Nutrition Sciences, 8, 1063-1073.[5] [Link]

Sources

Comparative

Glucocamelinin vs. Common Glucosinolates: A Comparative Guide on Anti-Nutritional Mechanisms and Safety Profiling

Executive Summary Glucocamelinin (10-methylsulfinyldecyl glucosinolate, GSL10) is the predominant glucosinolate found in Camelina sativa (False Flax).[1] Unlike the glucosinolates found in traditional rapeseed (Brassica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glucocamelinin (10-methylsulfinyldecyl glucosinolate, GSL10) is the predominant glucosinolate found in Camelina sativa (False Flax).[1] Unlike the glucosinolates found in traditional rapeseed (Brassica napus), glucocamelinin possesses a unique long-chain aliphatic structure that fundamentally alters its hydrolysis pathway and toxicity profile.

This guide objectively compares glucocamelinin against Progoitrin (the primary anti-nutrient in rapeseed/canola) to demonstrate a critical safety distinction: Glucocamelinin does not form goitrin (oxazolidine-2-thione). While high dietary inclusion of any glucosinolate can induce metabolic stress, the absence of goitrin formation renders glucocamelinin significantly less goitrogenic than its brassica counterparts. This document details the chemical mechanisms, comparative animal performance data, and validated protocols for quantification.

Part 1: Mechanistic Comparison (The "Why")

The toxicity of glucosinolates (GSLs) is not inherent to the intact molecule but stems from their hydrolysis products released upon tissue disruption (enzymatic cleavage by myrosinase).[2] The chemical structure of the GSL side chain dictates the toxicity of these products.

The Structural Divergence
  • Progoitrin (2-hydroxy-3-butenyl GSL): Found in Rapeseed/Canola. Contains a

    
    -hydroxyl group on the side chain.[3] Upon hydrolysis, the unstable isothiocyanate intermediate spontaneously cyclizes to form Goitrin  (5-vinyloxazolidine-2-thione).
    
  • Glucocamelinin (10-methylsulfinyldecyl GSL): Found in Camelina.[1] Contains a long aliphatic chain with a sulfinyl group but lacks the

    
    -hydroxyl group . Therefore, it cannot cyclize  into an oxazolidine-2-thione. It degrades linearly into isothiocyanates (ITCs) or nitriles.
    
Pathway Visualization

The following diagram contrasts the hydrolysis pathways, highlighting the specific absence of the goitrogenic "Goitrin" pathway in Camelina.

G cluster_0 Rapeseed/Canola Pathway (High Goitrogenicity) cluster_1 Camelina Pathway (Low Goitrogenicity) Progoitrin Progoitrin (2-hydroxy-3-butenyl GSL) Unstable_ITC Unstable ITC (2-hydroxy-3-butenyl ITC) Progoitrin->Unstable_ITC Myrosinase Goitrin GOITRIN (Oxazolidine-2-thione) Unstable_ITC->Goitrin Spontaneous Cyclization Thyroid Thyroid Inhibition (Blocks Iodine Uptake) Goitrin->Thyroid Potent Inhibition Glucocamelinin Glucocamelinin (10-methylsulfinyldecyl GSL) Camelina_ITC Long-chain ITC (10-methylsulfinyldecyl ITC) Glucocamelinin->Camelina_ITC Myrosinase Liver Metabolic Processing (Phase II Detoxification) Camelina_ITC->Liver Glutathione Conjugation

Figure 1: Comparative hydrolysis pathways. Note that Glucocamelinin lacks the hydroxyl group required to form Goitrin, the potent thyroid inhibitor found in Rapeseed.

Part 2: Comparative Performance Data

While Glucocamelinin avoids specific goitrogenicity, it is not inert. The breakdown products (long-chain ITCs) are bioactive and can reduce palatability or cause liver stress at high doses. The table below summarizes the performance limits compared to alternatives.

Table 1: Safety & Performance Profile (Camelina vs. Canola vs. Soybean)
FeatureCamelina Meal (Glucocamelinin)Canola Meal (Progoitrin/Gluconapin)Soybean Meal (Control)
Primary GSL Type Aliphatic (Long chain, sulfinyl)Aliphatic (Short chain, hydroxylated)None
Dominant Toxin 10-methylsulfinyldecyl ITCGoitrin (Oxazolidine-2-thione)Trypsin Inhibitors (Heat labile)
Thyroid Impact Low. No direct iodine blockade.High. Goitrin blocks T3/T4 synthesis.Negligible
Liver Impact Moderate. Phase II enzyme induction (stress at high dose).Moderate to High. Hemorrhagic liver syndrome (in layers).Low
Max Inclusion (Broiler) 10 - 15% 20 - 30%>40%
Max Inclusion (Layer) 5 - 10% (Fishy taint risk due to sinapine)10 - 15%>40%
Max Inclusion (Dairy) 10 - 20% 20 - 30%Unlimited
Limiting Factor Palatability (Bitterness), Sinapine, TanninsThyroid toxicity, SinapineMethionine deficiency

Key Insight: The "limiting factor" for Camelina is often palatability (bitterness from ITCs) or sinapine content (fishy egg taint), rather than the acute thyroid toxicity seen with high-GSL rapeseed.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately correlate glucocamelinin levels with biological effects, precise quantification is required. Standard HPLC methods for rapeseed must be adapted for the longer retention times of Camelina GSLs.

Protocol: HPLC Quantification of Glucocamelinin (ISO 9167-1 Adapted)

Objective: Isolate and quantify desulfoglucocamelinin to prevent degradation artifacts.

Reagents:

  • Extraction Solvent: 70% Methanol (pre-heated to 70°C).

  • Purification: DEAE Sephadex A-25 (anion exchange resin).

  • Enzyme: Aryl sulfatase (from Helix pomatia).[4]

  • Internal Standard: Sinigrin (2-propenyl glucosinolate) - 5 mM solution.

Workflow Diagram:

Workflow Step1 Sample Prep Grind seed/meal (<0.5mm) Weigh 200mg Step2 Extraction Add 5mL 70% MeOH (70°C) *CRITICAL: Immediate Myrosinase Inactivation* Step1->Step2 Step3 Spike Internal Standard Add 100µL Sinigrin (5mM) Step2->Step3 Step4 Purification (DEAE Column) Load extract -> Wash (H2O/Acetate buffer) Step3->Step4 Step5 Desulfation Add 75µL Sulfatase Incubate 12h @ Room Temp Step4->Step5 Step6 Elution Elute desulfo-GSLs with water Step5->Step6 Step7 HPLC Analysis C18 Column, UV @ 229nm Gradient: H2O vs. 20% Acetonitrile Step6->Step7

Figure 2: Step-by-step extraction and analysis workflow ensuring myrosinase inactivation and accurate quantification.

Step-by-Step Methodology:

  • Myrosinase Inactivation (The Causality Check):

    • Why: If myrosinase is not instantly denatured, it will convert glucocamelinin into ITCs before analysis, leading to false negatives.

    • Action: Pre-heat 70% Methanol to 70°C. Add immediately to the ground sample and vortex vigorously.

  • Ion Exchange Loading:

    • Pipette the extract onto a DEAE Sephadex A-25 column. Glucosinolates (anions) bind to the resin; neutral sugars and impurities wash through.

  • On-Column Desulfation:

    • Add purified sulfatase. This removes the sulfate group, converting the GSL to a "desulfo-GSL."

    • Trustworthiness: This step renders the molecule neutral, allowing it to be eluted with pure water while impurities remain bound.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4 mm, 5 µm).[3]

    • Mobile Phase: A: Water; B: 20% Acetonitrile.

    • Gradient: 1% B to 99% B over 20-25 mins (Camelina GSLs are less polar and elute later than Sinigrin).

    • Detection: UV at 229 nm (absorbance of the thioglucose bond).

Calculation:



  • Note: The Relative Response Factor (RRF) for Glucocamelinin (GSL10) is typically 1.1 - 1.2 relative to Sinigrin (verify with specific standard if available).

References

  • Russo, R., & Reggiani, R. (2017). Glucosinolates and Sinapine in Camelina Meal. Food and Nutrition Sciences.

  • Tripathi, M. K., & Mishra, A. S. (2007). Glucosinolates in animal nutrition: A review. Animal Feed Science and Technology.

  • Matthäus, B., & Zubr, J. (2000). Variability of specific components in Camelina sativa oilseed cakes. Industrial Crops and Products.

  • ISO 9167-1:1992 . Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography.

  • Fahey, J. W., et al. (2001). The chemical diversity and distribution of glucosinolates and isothiocyanates among plants. Phytochemistry.

  • Ryhänen, E. L., et al. (2007). Effects of Camelina sativa expeller cake on performance and meat quality of broilers. Poultry Science.

Sources

Safety & Regulatory Compliance

Safety

Glucocamelinin proper disposal procedures

Operational Guide: Safe Disposal and Waste Management of Glucocamelinin Part 1: Executive Safety Assessment Glucocamelinin (often associated with Glucocamelin) is a methylsulfinyldecyl glucosinolate predominantly found i...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Waste Management of Glucocamelinin

Part 1: Executive Safety Assessment

Glucocamelinin (often associated with Glucocamelin) is a methylsulfinyldecyl glucosinolate predominantly found in Camelina sativa (False Flax). While the glucosinolate itself is chemically stable and possesses low acute toxicity, it presents a conditional biohazard due to its enzymatic degradation pathway.

The Core Hazard: Uncontrolled Hydrolysis The primary safety objective is to prevent the contact of Glucocamelinin with the enzyme myrosinase (thioglucosidase) during disposal.

  • Intact Glucocamelinin: Non-volatile, water-soluble, generally low toxicity.

  • Hydrolyzed Products: Upon contact with myrosinase (released during plant tissue damage) or acidic conditions, Glucocamelinin degrades into Isothiocyanates (ITCs) . ITCs are volatile, lachrymatory agents, and skin/respiratory irritants.

Immediate Action Directive:

  • Do not dispose of Camelina seeds or tissue in standard trash without deactivation (autoclaving).

  • Do not mix Glucocamelinin stock solutions with acidic waste streams (risk of HCN or nitrile formation).

Part 2: The Hydrolysis Risk Mechanism

To understand the disposal protocol, you must understand the "Mustard Oil Bomb" mechanism. We must break this chain before the waste leaves the bench.

G Substrate Glucocamelinin (Stable Precursor) Intermediate Unstable Aglycone Substrate->Intermediate Tissue Damage or pH > 5.0 Enzyme Myrosinase (Endogenous Enzyme) Enzyme->Intermediate Catalysis Toxicant Isothiocyanates (ITCs) (Volatile Irritant) Intermediate->Toxicant Neutral pH Byproduct Glucose + Sulfate Intermediate->Byproduct

Figure 1: The enzymatic hydrolysis pathway. Disposal protocols must prevent the transition from Blue (Stable) to Black (Toxic).

Part 3: Disposal Protocols by Waste Type

Protocol A: Solid Waste (Plant Tissue, Seeds, Cake)

Applicability: Camelina sativa biomass, extraction marc, contaminated solid consumables.

The Self-Validating Control: The "Sniff Test." If the waste bin emits a pungent, mustard-like or sulfurous odor, myrosinase activity is occurring. The waste is not stabilized.

StepActionScientific Rationale
1 Segregation Collect all plant material in a biohazard autoclave bag. Do not mix with general trash.
2 Deactivation Autoclave at 121°C, 15 psi for 20 minutes.
3 Validation Verify autoclave tape color change. Ensure no pungent odor is present.[1]
4 Disposal Dispose of the autoclaved bag in General Laboratory Waste (unless transgenic).
Protocol B: Liquid Waste (Stock Solutions & Extracts)

Applicability: Pure Glucocamelinin standards, methanolic/ethanolic extracts.

Regulatory Driver: While Glucocamelinin is the solute, the solvent (usually Methanol or Acetonitrile) dictates the RCRA (Resource Conservation and Recovery Act) classification.

  • Identify the Solvent Matrix:

    • Aqueous (>90% Water): Proceed to Aqueous Protocol.

    • Organic (>10% Methanol/Ethanol/ACN): Proceed to Organic Solvent Protocol.

  • Organic Solvent Protocol (Most Common for Extracts):

    • Container: High-density polyethylene (HDPE) or Glass solvent waste carboy.

    • Labeling: "Flammable Organic Waste" + "Contains Glucosinolates."

    • Stabilization: Ensure the waste stream is not acidic . Glucosinolates degrade chemically at low pH.

    • Disposal: Hand over to EHS for incineration/fuel blending.

  • Aqueous Protocol (Pure Standards):

    • Note: Only if permitted by local sewer codes.

    • Dilution: Dilute to <1 mM concentration.

    • Neutralization: Adjust pH to 7.0.

    • Disposal: Flush with copious amounts of water (20x volume).

Part 4: The Decision Matrix

Use this logic flow to determine the correct waste stream immediately at the bench.

DecisionTree Start Glucocamelinin Waste State Physical State? Start->State Solid Solid (Plant/Cake) State->Solid Biomass Liquid Liquid (Solution) State->Liquid Extract/Std Autoclave Autoclave (121°C, 20 min) Solid->Autoclave Denature Enzyme Trash General Waste Autoclave->Trash SolventCheck Contains Organic Solvent >10%? Liquid->SolventCheck OrganicWaste Organic Waste Stream (Incineration) SolventCheck->OrganicWaste Yes (MeOH/EtOH) AqueousCheck Local Sewer Permit? SolventCheck->AqueousCheck No (Water only) Drain Dilute & Flush AqueousCheck->Drain Yes ChemWaste Non-Haz Chemical Waste AqueousCheck->ChemWaste No

Figure 2: Operational decision tree for Glucocamelinin waste segregation.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill of pure Glucocamelinin powder or concentrated extract:

  • PPE: Wear nitrile gloves and safety goggles. If the spill is on a hot surface (volatilizing ITCs), use a fume hood or respiratory protection.

  • Containment: Cover liquid spills with absorbent pads.

  • Deactivation (The "Base" Wash):

    • Glucosinolates are less stable in strong alkali.

    • Clean the surface with a 10% Sodium Carbonate (Na2CO3) solution or mild detergent.

    • Why? This facilitates removal and prevents acidic hydrolysis which would release toxic fumes.

  • Disposal: Place contaminated absorbents into a sealed bag and label as "Chemical Waste - Solid."

References

  • Pagliari, S., et al. (2022).[2] Optimization of ultrasound-assisted extraction of naturally occurring glucosinolates from by-products of Camelina sativa L.[3]Link

    • Relevance: Identifies Glucocamelinin/Glucocamelin as the primary metabolite and details extraction solvents (Ethanol/W
  • Russo, R. & Reggiani, R. (2017).[4] Glucosinolates and Sinapine in Camelina Meal.[4] Food and Nutrition Sciences.[4] Link

    • Relevance: Quantifies glucosinolate levels in waste meal (cake), necessitating the autoclave protocol for solid waste.
  • National Institutes of Health (NIH). Glucosinolates and their hydrolysis products (Isothiocyanates) toxicity profile.Link

    • Relevance: Establishes the toxicity mechanism (myrosinase pathway) that drives the safety protocols in this guide.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.Link

    • Relevance: Regulatory basis for classifying methanolic extracts as ignitable hazardous waste (D001).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Glucocamelinin

Executive Safety Summary Glucocamelinin (10-(Methylsulfinyl)decyl glucosinolate) is a specialized secondary metabolite primarily isolated from Camelina sativa.[1] While the intact glucosinolate salt is generally stable a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Glucocamelinin (10-(Methylsulfinyl)decyl glucosinolate) is a specialized secondary metabolite primarily isolated from Camelina sativa.[1] While the intact glucosinolate salt is generally stable and of low acute toxicity, its safety profile changes drastically upon exposure to moisture or catalytic enzymes (myrosinase), which triggers hydrolysis into isothiocyanates .

Immediate Action Required:

  • Primary Hazard: Respiratory and mucosal irritation from dust; potential skin sensitization from hydrolysis products (isothiocyanates).

  • Critical Control: Moisture exclusion is paramount. Hydrolysis releases volatile, reactive breakdown products.

  • Minimum PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat. N95 respirator or fume hood required for powder handling.

Chemical Profile & Hazard Analysis

To handle Glucocamelinin safely, one must understand its dual nature: the stable precursor and the reactive degradation product.

ParameterSpecification
Chemical Name 10-(Methylsulfinyl)decyl glucosinolate (Potassium Salt)
CAS Number 67884-10-0
Molecular Formula C₁₈H₃₄NO₁₀S₃K
Molecular Weight ~559.76 g/mol
Physical State White to off-white lyophilized powder
Solubility Soluble in Water, Methanol, DMSO
Storage -20°C (Desiccated)
The Hydrolysis Risk (The "Hidden" Hazard)

The primary safety risk is not the powder itself, but its degradation. Upon contact with water and trace myrosinase (or acidic/basic conditions), Glucocamelinin hydrolyzes into 10-(methylsulfinyl)decyl isothiocyanate . Isothiocyanates (ITCs) are potent electrophiles capable of covalent binding to proteins, causing skin sensitization and irritation.

Scientific Logic:

  • Intact: Polar, non-volatile, poor membrane permeability (Safe).

  • Hydrolyzed (ITC): Lipophilic, volatile, highly reactive with sulfhydryl groups (Hazardous).

Visualization: Hydrolysis & Activation Pathway

Figure 1: The degradation pathway of Glucocamelinin. Understanding this pathway is critical for safety; preventing the arrow from "Intact" to "Unstable Aglucone" is the primary goal of storage and handling protocols.

Glucocamelinin_Hydrolysis Gluco Glucocamelinin (Intact Precursor) Aglucone Unstable Aglucone (Transient) Gluco->Aglucone Hydrolysis Enzyme Myrosinase / H2O (Catalyst) Enzyme->Aglucone ITC 10-(methylsulfinyl)decyl isothiocyanate (ITC) Aglucone->ITC Lossen Rearrangement Byproducts Glucose + Sulfate Aglucone->Byproducts Dissociation

Caption: Enzymatic or hydrolytic cleavage of Glucocamelinin yields reactive isothiocyanates.

Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) or N95/P100 RespiratorPrevents inhalation of fine particulates and potential volatile ITCs generated by ambient moisture hydrolysis.
Ocular Chemical Safety Goggles (ANSI Z87.1)Protects against splashes during solubilization. Standard safety glasses are insufficient for potential irritant solutions.
Dermal (Hands) Nitrile Gloves (Min 0.11mm thickness)Nitrile offers excellent resistance to organic solvents (methanol) and isothiocyanates. Latex is permeable to many organic irritants.
Body Lab Coat (Buttoned, long sleeve)Prevents contamination of street clothes. Cotton blend is preferred to minimize static charge which disperses powder.

Operational Protocol: Handling & Solubilization

Objective: Prepare a stable stock solution while minimizing exposure and degradation.

Step 1: Thermal Equilibration (Critical)
  • Action: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Why: Opening a cold vial introduces condensation. Water triggers hydrolysis (see Figure 1), degrading your expensive standard and releasing irritants.

Step 2: Weighing
  • Location: Chemical Fume Hood or Balance Enclosure.

  • Action: Use an anti-static gun if available. Weigh the powder into an amber glass vial (protects from light-induced degradation).

  • Precaution: Do not use plastic spatulas if possible; stainless steel is preferred to reduce static cling.

Step 3: Solubilization
  • Solvent Choice:

    • For Bioassays:DMSO (Dimethyl sulfoxide). It prevents hydrolysis better than water and is sterile-filterable.

    • For HPLC:Methanol (HPLC Grade).

  • Protocol: Add solvent down the side of the vial. Vortex gently.

  • Self-Validating Step: The solution should be clear and colorless. Cloudiness indicates potential degradation or impurities.

Step 4: Storage of Stock
  • Action: Aliquot immediately to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Shelf Life: 6 months in DMSO/Methanol at -20°C. <24 hours in water.

Visualization: Operational Workflow

Figure 2: Step-by-step logistical flow for handling Glucocamelinin to ensure operator safety and compound integrity.

Handling_Workflow cluster_storage Storage Phase cluster_prep Preparation Phase (Fume Hood) cluster_disposal Disposal Phase Store Freezer (-20°C) Desiccated Equilibrate Equilibrate to RT (30 mins in Desiccator) Store->Equilibrate Retrieve Weigh Weighing (Anti-static precautions) Equilibrate->Weigh Transfer Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Aliquot Aliquot & Seal (Amber Vials) Solubilize->Aliquot Aliquot->Store Return Stock Waste Chemical Waste (Solvent Stream) Aliquot->Waste Excess/Spills

Caption: Operational lifecycle emphasizing the equilibration step to prevent moisture ingress.

Emergency Response & Disposal

Accidental Release (Spill)
  • Evacuate: If a large amount of powder (>100mg) is aerosolized, clear the immediate area.

  • PPE: Don N95 respirator, double nitrile gloves, and goggles.

  • Containment: Cover spill with a paper towel dampened with 70% Ethanol . Do not use water initially (accelerates hydrolysis).

  • Cleanup: Wipe up carefully. Clean the surface with water after the bulk material is removed.

First Aid
  • Inhalation: Move to fresh air. If coughing persists (sign of ITC irritation), seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes. ITCs are lipophilic; soap is essential to remove them.

  • Eye Contact: Flush with water for 15 minutes.

Disposal[3][4][5]
  • Solid Waste: Dispose of contaminated wipes and solids in hazardous chemical waste (Incineration recommended).

  • Liquid Waste: Combine with organic solvent waste streams. Do not pour down the sink.

References

  • BioCrick. (n.d.). Glucocamelinin: Chemical Properties and Safety Data. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. PMC7571066. Retrieved October 26, 2023, from [Link]

  • MDPI. (2022). Eco-Efficient Quantification of Glucosinolates in Camelina Seed. Molecules. Retrieved October 26, 2023, from [Link]

Sources

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